molecular formula H2S B085110 Deuterium sulfide CAS No. 13536-94-2

Deuterium sulfide

Cat. No.: B085110
CAS No.: 13536-94-2
M. Wt: 36.1 g/mol
InChI Key: RWSOTUBLDIXVET-ZSJDYOACSA-N
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Description

Deuterium sulfide is a useful research compound. Its molecular formula is H2S and its molecular weight is 36.1 g/mol. The purity is usually 95%.
The exact mass of the compound Hydrogen sulfide-d2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2H2)sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2S/h1H2/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSOTUBLDIXVET-ZSJDYOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]S[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159324
Record name Hydrogen sulfide-d2
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Molecular Weight

36.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13536-94-2
Record name Hydrogen sulfide-d2
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Record name Hydrogen sulfide-d2
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Record name 13536-94-2
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Deuterium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the physical properties of deuterium (B1214612) sulfide (B99878) (D₂S), a deuterated isotopologue of hydrogen sulfide. The substitution of protium (B1232500) with deuterium atoms imparts significant isotopic effects, leading to distinct physical characteristics that are of interest in various scientific and research applications, including kinetic isotope effect studies and as a precursor for deuterated compounds.

Core Physical Properties

Deuterium sulfide is a colorless, flammable gas with a characteristic rotten egg odor, similar to hydrogen sulfide.[1] The primary physical properties are summarized in the table below, with comparative data for hydrogen sulfide to highlight the isotopic differences.

PropertyThis compound (D₂S)Hydrogen Sulfide (H₂S)
Molecular Formula D₂SH₂S
CAS Number 13536-94-2[2][3][4][5][6]7783-06-4[4][5]
Molecular Weight 36.09 g/mol [1][3][4][5][6]34.08 g/mol [2]
Boiling Point -60 °C[1][2][3][6]-60.3 °C
Melting Point -85 °C[1][2][3][6]-85.5 °C
Vapor Pressure 17369.8 hPa (13028.4 mmHg) at 21 °C[1]18.2 atm at 20 °C
Vapor Density 1.19 (vs air) at 21 °C[2][3][6]1.189 (vs air)
Molar Volume 34.811 cm³/mol at -79 °C[7][8]34.711 cm³/mol at -79 °C[7][8]

Isotopic Effects on Physical Properties

The notable difference in molecular weight between D₂S and H₂S, arising from the heavier deuterium isotope, is the primary driver of the observed variations in their physical properties.[2] While the boiling and melting points show only slight differences, other properties such as vapor pressure and molar volume exhibit more pronounced isotopic effects.

An interesting phenomenon is the isotopic vapor pressure cross-over point, which occurs at approximately -48 °C.[7][8] Below this temperature, D₂S is less volatile than H₂S, which is the expected behavior for a heavier isotopologue. However, above -48 °C, this compound becomes more volatile than hydrogen sulfide.[7][8]

Experimental Protocols

The determination of the physical properties of this compound involves specialized experimental setups due to its gaseous nature and the need for isotopic purity.

Preparation of this compound

A common method for the laboratory preparation of this compound is through the hydrolysis of aluminum sulfide with deuterium oxide (heavy water).[7][8] The reaction proceeds as follows:

Al₂S₃ + 6D₂O → 2Al(OD)₃ + 3D₂S

This method is favored for producing high-purity D₂S, assuming the starting deuterium oxide has high isotopic enrichment.[7]

Measurement of Vapor Pressure

The vapor pressure of this compound has been determined using a quartz-metal apparatus at low temperatures (around -78 °C) and a stainless steel apparatus for measurements in the range of -30 to +30 °C.[7][9] These experiments require precise temperature control and pressure measurement instrumentation to obtain accurate data.

Experimental Workflow: Determination of Physical Properties

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of this compound.

G Experimental Workflow for Determining Physical Properties of D₂S cluster_prep Synthesis cluster_purification Purification cluster_analysis Property Measurement cluster_data Data Analysis prep Preparation of D₂S via Al₂S₃ + 6D₂O → 2Al(OD)₃ + 3D₂S purify Cryogenic Trapping and Fractional Distillation prep->purify Purification of Product vp Vapor Pressure Measurement (Quartz-Metal/Stainless Steel Apparatus) purify->vp Characterization mp Melting Point Determination (Capillary Method) purify->mp bp Boiling Point Determination (Dynamic Method) purify->bp dens Density Measurement (Pycnometry) purify->dens data Data Compilation and Thermodynamic Analysis vp->data mp->data bp->data dens->data

Caption: A generalized workflow for the synthesis and physical property characterization of this compound.

References

Synthesis of Deuterium Sulfide Gas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis methods for deuterium (B1214612) sulfide (B99878) (D₂S) gas. The information presented is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the preparation of this important isotopically labeled compound. This guide details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate understanding.

Introduction to Deuterium Sulfide

This compound (D₂S), the deuterated analogue of hydrogen sulfide (H₂S), is a valuable reagent and intermediate in various scientific fields. Its applications range from mechanistic studies in chemistry and biology, where it can serve as a tracer, to the synthesis of deuterated pharmaceuticals. The substitution of protium (B1232500) with deuterium can significantly alter the pharmacokinetic properties of a drug molecule, a strategy of growing interest in drug development. This guide focuses on the practical synthesis of D₂S gas for laboratory and potentially scalable applications.

Primary Synthesis Methodologies

The synthesis of this compound gas can be broadly categorized into two primary laboratory-scale methods: the hydrolysis of metal sulfides with heavy water and the reaction of metal sulfides with deuterated acids. For industrial-scale production of deuterium-enriched water, which is a precursor for many deuterated compounds, the Girdler sulfide process is historically significant.

Hydrolysis of Metal Sulfides with Heavy Water

This is one of the most common and straightforward laboratory methods for producing D₂S. The reaction involves the hydrolysis of a metal sulfide with heavy water (D₂O). Aluminum sulfide (Al₂S₃) is a frequently used reagent for this purpose due to its high reactivity with water.[1]

Reaction:

Al₂S₃(s) + 6D₂O(l) → 2Al(OD)₃(s) + 3D₂S(g)

Other metal sulfides, such as calcium sulfide (CaS) and magnesium sulfide (MgS), can also be used.[2][3] The choice of metal sulfide can influence the reaction rate and the purity of the resulting gas.

ParameterValue/RangeNotesSource(s)
Isotopic Purity (D atom %) Assumed to be equivalent to the isotopic purity of the starting D₂O.Commercially available D₂O can have isotopic purities of ≥99.8 atom % D.[1]
97 - 98 atom % DFor commercially available D₂S gas.[4]
Potential Impurities Phosphine (PH₃), Arsine (AsH₃)If the metal sulfide precursor is impure.[1]
Unreacted D₂O vaporCan be removed during the purification process.[1]
Partially deuterated species (HDS)If there is any proton contamination in the reaction system.[5]

This protocol is based on established laboratory procedures.[1]

Materials:

  • Aluminum sulfide (Al₂S₃), crushed

  • Heavy water (D₂O), ≥99.8 atom % D

  • Inert gas (e.g., Argon or Nitrogen)

  • Cryogenic cooling agents (e.g., liquid nitrogen, dry ice/acetone slush)

Apparatus:

  • A gas-tight reaction flask (e.g., a three-neck round-bottom flask)

  • A dropping funnel for the controlled addition of D₂O

  • A gas inlet for inert gas purging

  • A condenser (optional, depending on the reaction scale)

  • A series of cold traps for gas purification

  • A gas collection vessel or a system for direct use of the gas

  • A bubbler to monitor gas flow and prevent backflow

Procedure:

  • System Preparation: Assemble the reaction apparatus in a well-ventilated fume hood. The entire system must be thoroughly dried to prevent proton contamination. This can be achieved by baking the glassware in an oven and assembling it hot under a stream of dry inert gas.

  • Reactant Charging: Place the crushed aluminum sulfide in the reaction flask. The system is then purged with a dry inert gas to remove any residual air and moisture.

  • Reaction Initiation: Fill the dropping funnel with heavy water. Slowly add the heavy water dropwise to the aluminum sulfide. The reaction is exothermic and will generate D₂S gas immediately. The rate of gas evolution can be controlled by adjusting the addition rate of the D₂O.

  • Gas Purification: Pass the generated D₂S gas through a series of cold traps to remove impurities. A trap cooled with a dry ice/acetone slush (-78 °C) will condense any unreacted D₂O vapor. A subsequent trap cooled with liquid nitrogen (-196 °C) will solidify the D₂S, allowing for the removal of any non-condensable gases.

  • Product Collection: After purification, the D₂S can be collected by warming the liquid nitrogen trap and allowing the gas to expand into a pre-evacuated collection vessel. Alternatively, the purified gas stream can be used directly in a subsequent reaction.

SynthesisWorkflow cluster_setup Reaction Setup cluster_purification Purification Train cluster_collection Product Collection D2O Heavy Water (D₂O) in Dropping Funnel Al2S3 Aluminum Sulfide (Al₂S₃) in Reaction Flask D2O->Al2S3 Slow Addition ColdTrap1 Cold Trap 1 (-78 °C, Dry Ice/Acetone) Removes D₂O vapor Al2S3->ColdTrap1 Generated D₂S Gas InertGas Inert Gas Inlet InertGas->Al2S3 Purge ColdTrap2 Cold Trap 2 (-196 °C, Liquid Nitrogen) Collects solid D₂S ColdTrap1->ColdTrap2 Collection Gas Collection Vessel or Direct Use ColdTrap2->Collection Purified D₂S Gas AcidMethod cluster_reactants Reactants MetalSulfide Metal Sulfide (e.g., FeS) Reaction Reaction in Gas Generator MetalSulfide->Reaction DeuteratedAcid Deuterated Acid (e.g., D₂SO₄) DeuteratedAcid->Reaction Drying Drying of Gas Stream Reaction->Drying Crude D₂S Gas Product Pure D₂S Gas Drying->Product GirdlerSulfideProcess cluster_cold_tower Cold Tower (~30°C) cluster_hot_tower Hot Tower (~130°C) ColdTower Deuterium transfers from H₂S to H₂O HotTower Deuterium transfers from H₂O to H₂S ColdTower->HotTower Water EnrichedWater D-Enriched Water (Product) ColdTower->EnrichedWater HotTower->ColdTower H₂S Gas DepletedWater D-Depleted Water (Waste) HotTower->DepletedWater FeedWater Natural Water (Feed) FeedWater->ColdTower H2S_Loop H₂S Gas Loop

References

Deuterium Sulfide vs. Hydrogen Sulfide: A Comprehensive Technical Guide to Chemical Reactivity and Isotopic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of deuterium (B1214612) sulfide (B99878) (D₂S) in comparison to hydrogen sulfide (H₂S). It explores the fundamental principles of the kinetic isotope effect (KIE) and its profound implications on reaction rates, acid-base properties, and biological activity. By leveraging quantitative data, detailed experimental methodologies, and visual representations of relevant pathways, this document serves as a critical resource for researchers in chemistry, biology, and pharmacology, particularly those engaged in drug discovery and development. The substitution of protium (B1232500) with deuterium in the hydrogen sulfide molecule imparts subtle yet significant changes in its physicochemical properties, leading to altered reaction kinetics that can be harnessed for therapeutic benefit.

Introduction

Hydrogen sulfide (H₂S), a well-known gasotransmitter, plays a pivotal role in a myriad of physiological and pathological processes.[1][2] Its reactivity, particularly the cleavage of the S-H bond, is central to its biological functions. Deuterium sulfide (D₂S), an isotopologue of H₂S where hydrogen atoms are replaced by deuterium, offers a unique tool to probe the mechanisms of H₂S-mediated reactions and to develop novel therapeutic agents with enhanced pharmacokinetic and pharmacodynamic profiles.[3][4] The primary difference in reactivity between D₂S and H₂S stems from the kinetic isotope effect (KIE), a phenomenon where the difference in mass between isotopes leads to different reaction rates.[5] This guide will systematically dissect these differences, providing a comprehensive overview for the scientific community.

Physicochemical Properties

The substitution of protium with deuterium results in a notable increase in the molecular weight of this compound compared to hydrogen sulfide. This mass difference influences various physical properties, as summarized in the table below.[6]

Table 1: Comparison of Physicochemical Properties of H₂S and D₂S

PropertyHydrogen Sulfide (H₂S)This compound (D₂S)Reference(s)
Molecular Weight 34.08 g/mol 36.09 g/mol [6]
Boiling Point -60 °C-59.6 °C[6]
Melting Point -85.5 °C-86.9 °C[6]
Vapor Pressure Higher than D₂S below -48 °C, lower above -48°CLower than H₂S below -48 °C, higher above -48°C[7]
pKa₁ (first acid dissociation constant) ~7.04 at 25 °CEstimated to be ~7.3-7.5[2][8][9][10][11]
Bond Dissociation Energy (S-H vs. S-D) LowerHigher[12]

The Kinetic Isotope Effect (KIE) in D₂S vs. H₂S Reactivity

The most significant chemical difference between D₂S and H₂S arises from the kinetic isotope effect (KIE), which is the ratio of the rate constant of a reaction with the lighter isotope (kH) to that with the heavier isotope (kD), i.e., KIE = kH/kD.[5] For reactions involving the cleavage of the S-H or S-D bond, the KIE is typically greater than 1, indicating that the reaction proceeds more slowly for the deuterated compound. This is because the S-D bond has a lower zero-point energy and is therefore stronger than the S-H bond, requiring more energy to break.[12]

Table 2: Theoretical and Observed Kinetic Isotope Effects for Deuterium Substitution

Type of KIETypical kH/kD ValuesSignificanceReference(s)
Primary KIE 2-7S-H/S-D bond is broken in the rate-determining step.[5]
Secondary KIE 0.7-1.5S-H/S-D bond is not broken in the rate-determining step, but isotopic substitution is near the reaction center.[13]

While specific kH/kD ratios for many reactions involving D₂S are not extensively documented, the principles of KIE allow for predictable differences in reactivity. For instance, in oxidation reactions where the abstraction of a hydrogen atom from H₂S is the rate-limiting step, D₂S is expected to react significantly slower.

Comparative Chemical Reactivity

Acid-Base Chemistry

Hydrogen sulfide is a weak diprotic acid, dissociating in water to form hydrosulfide (B80085) (HS⁻) and sulfide (S²⁻) ions. The first acid dissociation constant (pKa₁) for H₂S is approximately 7.04.[8] Due to the deuterium isotope effect, D₂S is expected to be a slightly weaker acid than H₂S, with an estimated pKa₁ of around 7.3-7.5.[2][9][10][11] This difference, although small, can influence the relative concentrations of the neutral and ionized forms at a given pH, which in turn can affect reaction rates and biological activity, as the hydrosulfide anion (HS⁻) is a key nucleophile.

Redox Chemistry and Nucleophilicity

Hydrogen sulfide is a potent reducing agent and a strong nucleophile.[14] Its reactivity in redox reactions often involves the transfer of a hydrogen atom or an electron. The stronger S-D bond in this compound is expected to lead to a slower rate of oxidation compared to hydrogen sulfide in reactions where S-H bond cleavage is rate-determining.

The nucleophilicity of the hydrosulfide anion (HS⁻) is a key factor in many of its biological reactions. While the intrinsic nucleophilicity of DS⁻ is expected to be very similar to that of HS⁻, the slightly lower concentration of DS⁻ at a given physiological pH due to the higher pKa of D₂S could result in a modest decrease in the overall rate of nucleophilic reactions.

Table 3: Rate Constants for Reactions of H₂S with Biologically Relevant Oxidants

OxidantRate Constant (k) for H₂S (M⁻¹s⁻¹)Expected Effect on D₂S Reaction RateReference(s)
Peroxynitrite (ONOO⁻) 8 x 10³ at 37°CSlower, due to primary KIE.[13]
Hypochlorous acid (HOCl) 3 x 10⁷Likely slower, depending on the mechanism.[15]
Hydrogen peroxide (H₂O₂) ~1Slower, if S-H bond cleavage is rate-limiting.[15]

Note: The expected effects on D₂S reaction rates are based on the principles of the kinetic isotope effect. Experimental rate constants for these reactions with D₂S are not widely available.

Implications in Drug Development

The deliberate incorporation of deuterium into drug molecules, a strategy known as "deuterium switching," has gained significant traction in pharmaceutical research.[4] By replacing metabolically labile C-H bonds with stronger C-D bonds, it is possible to slow down the rate of metabolic degradation, thereby improving the pharmacokinetic profile of a drug.[15]

In the context of H₂S-releasing drugs, deuteration of the H₂S donor molecule at the site of H₂S release could provide a mechanism for slower, more sustained release of the gasotransmitter. This could lead to a more favorable therapeutic window and reduced potential for toxicity associated with burst release of H₂S.

Experimental Protocols

General Protocol for Comparing the Kinetics of H₂S and D₂S Oxidation

This protocol outlines a general approach for comparing the rate of oxidation of H₂S and D₂S by a model oxidant, such as hydrogen peroxide, using a spectrophotometric method to monitor the consumption of a colorimetric indicator that reacts with the sulfide.

Materials:

  • Sodium hydrosulfide (NaSH) as a source of H₂S

  • Sodium deuterated sulfide (NaSD) as a source of D₂S

  • Hydrogen peroxide (H₂O₂)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of NaSH, NaSD, H₂O₂, and DTNB in deoxygenated PBS.

  • In a cuvette, add PBS and DTNB to the desired final concentrations.

  • Initiate the reaction by adding a small volume of the NaSH or NaSD stock solution, followed immediately by the H₂O₂ stock solution.

  • Immediately begin monitoring the absorbance at 412 nm (the wavelength at which the product of the reaction between DTNB and sulfide absorbs) over time.

  • The rate of decrease in absorbance is proportional to the rate of sulfide consumption.

  • Repeat the experiment with varying concentrations of the sulfide and oxidant to determine the reaction order and rate constants.

  • Compare the rate constants obtained for NaSH (kH) and NaSD (kD) to calculate the kinetic isotope effect (kH/kD).

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Prep_NaSH Prepare NaSH stock Mix Mix PBS, DTNB, Sulfide, and H₂O₂ in cuvette Prep_NaSH->Mix Prep_NaSD Prepare NaSD stock Prep_NaSD->Mix Prep_H2O2 Prepare H₂O₂ stock Prep_H2O2->Mix Prep_DTNB Prepare DTNB stock Prep_DTNB->Mix Measure Monitor Absorbance at 412 nm Mix->Measure Calc_Rate Calculate initial reaction rates Measure->Calc_Rate Calc_k Determine rate constants (kH and kD) Calc_Rate->Calc_k Calc_KIE Calculate KIE (kH/kD) Calc_k->Calc_KIE

Caption: Workflow for the comparative kinetic analysis of H₂S and D₂S oxidation.

Signaling Pathways

Hydrogen sulfide is involved in a multitude of signaling pathways, often exerting its effects through the S-sulfhydration of cysteine residues in target proteins.[16] The differential reactivity of D₂S, particularly the slower rate of reactions involving S-D bond cleavage, could potentially modulate these pathways.

H₂S Biosynthesis and Metabolism

The endogenous production of H₂S is primarily catalyzed by three enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).[12] The metabolism of H₂S involves oxidation in the mitochondria.

H2S_Metabolism Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CSE H2S H2S Cysteine->H2S CSE/CBS 3-Mercaptopyruvate 3-Mercaptopyruvate Cysteine->3-Mercaptopyruvate CAT Thiosulfate Thiosulfate H2S->Thiosulfate Mitochondrial Oxidation 3-Mercaptopyruvate->H2S 3-MST Sulfate Sulfate Thiosulfate->Sulfate Mitochondrial Oxidation Urinary Excretion Urinary Excretion Sulfate->Urinary Excretion

Caption: Simplified diagram of H₂S biosynthesis and metabolism.

H₂S Signaling in the Cardiovascular System

In the cardiovascular system, H₂S is known to induce vasodilation through multiple mechanisms, including the activation of ATP-sensitive potassium (KATP) channels and the modulation of nitric oxide (NO) signaling.[3][4][7][17][18]

H2S_Cardiovascular_Signaling cluster_VascSmoothMuscle Vascular Smooth Muscle Cell cluster_Endothelial Endothelial Cell H2S H2S KATP_Channel KATP Channel H2S->KATP_Channel S-sulfhydration eNOS eNOS H2S->eNOS Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization Activation Vasodilation Vasodilation Hyperpolarization->Vasodilation NO Nitric Oxide eNOS->NO Activation NO->Vasodilation

Caption: Key H₂S signaling pathways in the cardiovascular system leading to vasodilation.

The deuteration of H₂S could potentially lead to a slower rate of S-sulfhydration of target proteins if the cleavage of the S-D bond is involved in the rate-limiting step of this post-translational modification. This could result in a dampened or more sustained signaling response.

Conclusion

The substitution of hydrogen with deuterium in hydrogen sulfide creates a molecule with distinct chemical reactivity, primarily governed by the kinetic isotope effect. This compound exhibits slower reaction rates in processes where the cleavage of the S-H bond is rate-determining. This fundamental difference has significant implications for its biological activity and offers a promising avenue for the development of novel H₂S-based therapeutics with improved pharmacokinetic profiles. Further research is warranted to quantitatively assess the kH/kD ratios for a wider range of biologically relevant reactions and to explore the in vivo consequences of these isotopic effects. This technical guide provides a foundational understanding for researchers to delve deeper into the fascinating chemistry and therapeutic potential of this compound.

References

Thermodynamic Properties of Solid Deuterium Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium (B1214612) sulfide (B99878) (D₂S), the deuterated isotopologue of hydrogen sulfide (H₂S), is a compound of significant interest in various scientific fields, from astrophysics to materials science. Its thermodynamic properties, particularly in the solid state, are crucial for understanding intermolecular forces, isotopic effects, and phase behavior at low temperatures. Isotopic substitution with deuterium alters vibrational modes and bond energies, leading to measurable differences in thermodynamic quantities compared to its protium (B1232500) counterpart. This technical guide provides a comprehensive overview of the known thermodynamic properties of solid deuterium sulfide, focusing on its phase transitions, crystal structures, and the experimental methods used for their determination. While a complete dataset for all thermodynamic quantities of solid D₂S is not extensively available in the public domain, this guide synthesizes the established data and provides context by comparison with hydrogen sulfide.

Phase Transitions and Crystal Structures of Solid this compound

Solid this compound is known to exist in three distinct polymorphic phases at ambient pressure, identified through powder neutron diffraction studies. The transition between these phases is a function of temperature, with each phase possessing a unique crystal structure.

Phase Transition Temperatures

Solid D₂S undergoes two primary phase transitions at temperatures higher than those of H₂S, a direct consequence of the isotope effect.[1]

  • Phase III to Phase II: A discontinuous transition occurs at 107.8 K.[1]

  • Phase II to Phase I: A lambda transition completes at approximately 132.9 K.[1]

The lowest temperature phase (Phase III) is optically anisotropic, while the two higher temperature solid phases (II and I) are isotropic.[1]

G cluster_liquid Liquid Phase liquid Liquid D₂S T > 188.15 K (-85°C) phaseIII phaseIII phaseII phaseII phaseIII->phaseII 107.8 K phaseI phaseI phaseII->phaseI 132.9 K phaseI->liquid Melting 188.15 K (-85°C)

Data Presentation: Thermodynamic and Physical Properties

Quantitative thermodynamic data for solid D₂S, such as heat capacity and enthalpy as a function of temperature, are sparse in the literature. The tables below summarize the known structural and phase transition data for D₂S, with comparative values for H₂S where available.

Table 1: Crystal Structure Data for Solid D₂S Phases

Property Phase III Phase II Phase I
Crystal System Orthorhombic Cubic Cubic
Space Group Pbcm Pa3 Fm3m
Temperature 1.5 K 120 K 160 K
Lattice Constant a (Å) 4.0760 5.7647 5.8486
Lattice Constant b (Å) 13.3801 - -

| Lattice Constant c (Å) | 6.7215 | - | - |

Data sourced from powder neutron diffraction studies.

Table 2: Phase Transition and Thermodynamic Data for D₂S and H₂S

Property This compound (D₂S) Hydrogen Sulfide (H₂S)
Molecular Weight ( g/mol ) 36.09 34.08
Melting Point 188.15 K (-85°C)[1] 187.65 K (-85.5°C)[2]
Boiling Point 213.15 K (-60°C)[1] 213.6 K (-59.55°C)[2]
Solid Phase Transition III → II 107.8 K[1] 103.5 K[1]
Solid Phase Transition II → I ~132.9 K[1] 126.2 K[1]
Heat of Fusion (kJ/kg) Data not available 69.73[3]
Standard Enthalpy of Formation (gas, kJ/mol) Data not available -20.27[4]

| Specific Heat Capacity (gas, Cₚ, J/K·g) | Data not available | 1.015[5] |

Experimental Protocols

The determination of thermodynamic properties for substances like this compound, which are gaseous at standard conditions, requires specialized low-temperature experimental techniques.

1. Low-Temperature Calorimetry

This method is used to measure heat capacity (Cₚ), and the enthalpies of phase transitions (e.g., fusion).

  • Sample Preparation: High-purity D₂S gas is synthesized, typically by the hydrolysis of aluminum sulfide with deuterium oxide (D₂O). The gas is then purified through cryogenic distillation to remove any impurities.

  • Apparatus: A low-temperature adiabatic calorimeter is employed. The sample is condensed and solidified in a sample vessel within the calorimeter, which is surrounded by adiabatic shields and a vacuum jacket to minimize heat exchange with the surroundings.

  • Procedure:

    • A known quantity of D₂S gas is admitted into the pre-cooled sample vessel and condensed.

    • The sample is cooled to the lowest starting temperature (e.g., near liquid helium temperature).

    • A precisely measured amount of electrical energy (heat) is supplied to the sample, and the resulting temperature increase (ΔT) is recorded.

    • The heat capacity is calculated using the formula Cₚ = (Energy Input) / (moles × ΔT).

    • This process is repeated in a stepwise manner across the desired temperature range.

    • At a phase transition, the added energy will not cause a temperature change until the transition is complete. The total energy required for this isothermal process gives the enthalpy of the transition.

  • Data Analysis: The collected heat capacity data is plotted against temperature. Thermodynamic functions such as enthalpy and entropy can be derived by integrating the heat capacity data:

    • Enthalpy Change: ΔH = ∫ Cₚ dT

    • Entropy Change: ΔS = ∫ (Cₚ/T) dT

2. Powder Neutron Diffraction

This technique is essential for determining the crystal structures of the different solid phases of D₂S. Deuterium is used instead of hydrogen because it has a much larger coherent neutron scattering cross-section and a much smaller incoherent cross-section, which results in significantly better diffraction patterns with lower background noise.

  • Sample Preparation: Deuterated D₂S gas is required. The gas is condensed and frozen inside a cryostat that allows for temperature control.

  • Apparatus: A high-resolution powder diffractometer at a neutron source is used. The cryostat containing the solid D₂S sample is placed in the neutron beam.

  • Procedure:

    • The sample is cooled or heated to a target temperature corresponding to a specific solid phase.

    • A monochromatic neutron beam is directed at the sample.

    • The scattered neutrons are detected at various angles (2θ) to produce a diffraction pattern.

    • Diffraction patterns are collected at various temperatures to observe changes in the crystal structure, indicating a phase transition.

  • Data Analysis: The positions and intensities of the diffraction peaks are analyzed using Rietveld refinement methods. This analysis yields the crystal system, space group, and lattice parameters, as well as the positions of the deuterium and sulfur atoms within the unit cell for each solid phase.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Derived Properties prep Synthesis & Purification of D₂S Gas calorimetry Low-Temperature Calorimetry prep->calorimetry diffraction Powder Neutron Diffraction prep->diffraction thermo_data Heat Capacity (Cₚ) Enthalpy (H) Entropy (S) Transition Enthalpies calorimetry->thermo_data structure_data Crystal Structures Phase Transition Temps Lattice Parameters diffraction->structure_data

Conclusion

The thermodynamic properties of solid this compound are characterized by three distinct crystalline phases, with transitions occurring at 107.8 K and ~132.9 K. The study of these phases has been primarily accomplished through powder neutron diffraction, which has provided detailed structural information. However, there is a noticeable lack of comprehensive calorimetric data in the scientific literature, which would be necessary to fully define the heat capacity, enthalpy, and entropy of solid D₂S across its temperature range. The isotopic differences between D₂S and H₂S manifest in elevated phase transition temperatures for the deuterated species. Further experimental investigation using low-temperature calorimetry would be invaluable to complete the thermodynamic profile of this fundamental compound, providing deeper insights for researchers in materials science and related disciplines.

References

An In-Depth Technical Guide to Isotopic Exchange Reactions Involving Deuterium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isotopic exchange reactions involving deuterium (B1214612) sulfide (B99878) (D₂S). It focuses on the core principles, established industrial processes, and analytical applications of D₂S in hydrogen-deuterium (H/D) exchange. While the use of D₂S as a general deuterating agent in synthetic organic chemistry is not widely documented, this guide delves into its primary, well-established roles in heavy water production and advanced mass spectrometry techniques.

Introduction to Isotopic Exchange with Deuterium Sulfide

This compound (D₂S), the deuterated analog of hydrogen sulfide, is a key reagent in specific isotopic exchange reactions where a deuterium atom is swapped with a protium (B1232500) (¹H) atom. The principles governing these exchanges are rooted in the differences in zero-point energies between C-H, O-H, S-H, and N-H bonds versus their corresponding deuterated counterparts (C-D, O-D, S-D, N-D). These subtle energy differences influence the equilibrium position of exchange reactions, a phenomenon exploited in large-scale industrial processes and sensitive analytical methods.

The primary applications of isotopic exchange reactions involving D₂S are:

  • The Girdler Sulfide (GS) Process: A major industrial method for the production of heavy water (D₂O).

  • Gas-Phase Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): An analytical technique used to probe the structure and conformation of biomolecules.

This guide will explore these two core applications in detail, providing quantitative data, experimental protocol outlines, and visual diagrams of the underlying processes.

The Girdler Sulfide (GS) Process for Heavy Water Production

The Girdler sulfide process is a cornerstone of heavy water production, relying on a temperature-dependent equilibrium for deuterium enrichment. The process facilitates a counter-current flow of water and hydrogen sulfide gas through a series of large towers operating at different temperatures[1][2][3][4].

Core Reaction and Thermodynamic Principles

The fundamental isotopic exchange reaction in the GS process is:

H₂O(l) + HDS(g) ⇌ HDO(l) + H₂S(g)[1]

The equilibrium of this reaction is sensitive to temperature. At lower temperatures, the equilibrium favors the concentration of deuterium in the liquid water phase (HDO). Conversely, at higher temperatures, the equilibrium shifts, favoring deuterium in the hydrogen sulfide gas phase (HDS)[1][5]. This temperature-dependent equilibrium is the basis for the dual-temperature exchange process.

Quantitative Data for the Girdler Sulfide Process

The efficiency of the Girdler sulfide process is dictated by the equilibrium constants at the different operating temperatures.

ParameterValueReference(s)
Equilibrium Constant (K) at 30 °C 2.33[1]
Equilibrium Constant (K) at 130 °C 1.82[1]
Initial Deuterium Concentration ~0.015%[6]
Enrichment per Stage Gradual enrichment to 15-20% D₂O[5]
Experimental Protocol: The Dual-Temperature Exchange System

The GS process is a continuous, multi-stage industrial process. A simplified representation of a single stage involves a cold tower and a hot tower.

  • Feed Water Introduction: Demineralized and deaerated natural water is introduced at the top of the cold tower.

  • Cold Tower Exchange: In the cold tower (operating at approximately 30°C), the feed water flows downwards, coming into contact with an upward stream of hydrogen sulfide gas. In this phase, deuterium preferentially transfers from the HDS gas to the liquid water, enriching the water in HDO[1][5].

  • Transfer to Hot Tower: The now deuterium-enriched water is collected at the bottom of the cold tower and fed to the top of the hot tower.

  • Hot Tower Exchange: In the hot tower (operating at around 130°C), the enriched water flows downwards against another counter-current of H₂S gas. At this higher temperature, the equilibrium shifts, and deuterium transfers from the HDO in the water to the H₂S gas, enriching the gas in HDS[1][5].

  • Gas Circulation: The HDS-enriched gas from the hot tower is then cooled and circulated back to the bottom of the cold tower to repeat the cycle.

  • Product and Waste Streams: A portion of the deuterium-enriched water from the cold tower is sent to subsequent stages for further enrichment, while deuterium-depleted water is discharged from the bottom of the hot tower.

This process is cascaded through multiple stages to achieve the desired level of deuterium enrichment, typically up to 15-20%, after which other methods like distillation are used for final purification to reactor-grade (>99.75%) heavy water[5].

Girdler Sulfide Process Workflow

Girdler_Sulfide_Process cluster_cold_tower Cold Tower (~30°C) cluster_hot_tower Hot Tower (~130°C) cold_tower Isotopic Exchange H₂O + HDS ⇌ HDO + H₂S (Equilibrium favors HDO) hot_tower Isotopic Exchange HDO + H₂S ⇌ H₂O + HDS (Equilibrium favors HDS) cold_tower->hot_tower Enriched Liquid to Hot Tower enriched_water Enriched Water (to next stage) cold_tower->enriched_water Product Stream h2s_gas H₂S Gas Loop depleted_water Depleted Water (Waste) hot_tower->depleted_water Liquid Out hot_tower->h2s_gas Gas Out (HDS Enriched) feed_water Natural Water (Feed) feed_water->cold_tower Liquid In h2s_gas->cold_tower Gas In (HDS Enriched)

Caption: Workflow of the Girdler Sulfide (GS) process.

Gas-Phase Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)

Gas-phase HDX-MS is a powerful analytical technique for studying the structure and dynamics of biomolecules, particularly proteins[7]. In this method, ions of the analyte are reacted with a deuterium-containing reagent gas within the mass spectrometer. This compound (D₂S) can be employed as such a reagent, where labile hydrogens on the analyte ion exchange with deuterium atoms from D₂S.

Principles of Gas-Phase HDX-MS with D₂S

The core of this technique lies in the reaction between the analyte ion and D₂S gas in the low-pressure environment of a mass spectrometer. The extent and rate of H/D exchange provide information about the solvent accessibility of different parts of the molecule. Residues buried within the protein's core will exchange more slowly than those on the surface.

Experimental Protocol Outline for Gas-Phase HDX-MS

A typical experimental workflow for gas-phase HDX-MS using a deuterium-containing reagent like D₂S is as follows:

  • Ion Generation: The protein or biomolecule of interest is introduced into the mass spectrometer, typically using electrospray ionization (ESI), to generate gaseous ions.

  • Ion Trapping/Transfer: The generated ions are trapped in a specific region of the mass spectrometer, such as an ion trap or a traveling wave ion guide[8].

  • Introduction of D₂S Gas: A controlled leak of D₂S gas is introduced into the region where the analyte ions are trapped.

  • Isotopic Exchange: The analyte ions are allowed to react with the D₂S gas for a defined period, during which labile hydrogens (e.g., on amide, hydroxyl, or thiol groups) exchange with deuterium.

  • Mass Analysis: After the exchange reaction, the resulting deuterated ions are mass-analyzed. The increase in mass corresponds to the number of hydrogens that have been exchanged for deuterium.

  • Data Analysis: By varying the reaction time and analyzing the mass shifts of different fragments of the protein (in a top-down or bottom-up approach), a map of solvent accessibility and protein dynamics can be constructed.

Gas-Phase HDX-MS Experimental Workflow

HDX_MS_Workflow cluster_MS Mass Spectrometer ESI Electrospray Ionization Ion_Trap Ion Trap / Reaction Cell ESI->Ion_Trap Gaseous Ions Mass_Analyzer Mass Analyzer Ion_Trap->Mass_Analyzer Deuterated Ions Data_Analysis Data Analysis & Structural Interpretation Mass_Analyzer->Data_Analysis Mass Spectra Protein_Sample Protein Sample in Solution Protein_Sample->ESI Introduction D2S_Source D₂S Gas Source D2S_Source->Ion_Trap Reagent Gas

Caption: General workflow for gas-phase HDX-MS.

Isotopic Exchange of D₂S with Organic Compounds

While the Girdler sulfide process and gas-phase HDX-MS are well-established applications, the use of this compound as a general deuterating agent in synthetic organic chemistry is not widespread. The scientific literature contains limited examples of D₂S being used for the isotopic labeling of a broad range of organic molecules. Most H/D exchange methodologies in organic synthesis utilize more common and less hazardous deuterium sources such as deuterium oxide (D₂O), deuterium gas (D₂), or deuterated solvents.

A Chinese patent describes a method for synthesizing deuterated compounds from halogenated compounds using a sulfide, a promoter, a base, and a deuterated solvent. In this process, the deuterated sulfide is generated in situ through H/D exchange between the sulfide and the deuterated solvent[9].

Exchange with Thiols and Alcohols

The acidic protons of thiols (R-SH) and alcohols (R-OH) can undergo H/D exchange with D₂S. This exchange is an equilibrium process:

R-SH + D₂S ⇌ R-SD + HDS R-OH + D₂S ⇌ R-OD + HDS

The position of the equilibrium depends on the relative acidities of the exchanging species. Given that the S-H bond is generally weaker than the O-H bond, the exchange with alcohols is thermodynamically possible[10]. However, practical applications and detailed experimental protocols for using D₂S for this purpose are scarce in the literature.

Catalytic C-H Bond Activation

The activation of typically non-acidic C-H bonds for isotopic exchange with D₂S would require a catalyst. Transition metal catalysts are known to facilitate H/D exchange with various deuterium sources by activating C-H bonds[11][12][13][14]. While catalytic systems for H/D exchange on metal sulfides have been studied, these investigations do not extensively feature D₂S as the primary deuterium source for a wide array of organic substrates.

Conclusion

Isotopic exchange reactions involving this compound are of significant importance in specific industrial and analytical contexts. The Girdler sulfide process remains a key technology for the production of heavy water, leveraging the temperature-dependent equilibrium of H/D exchange between water and hydrogen sulfide. In the realm of structural biology, D₂S serves as a valuable reagent in gas-phase hydrogen/deuterium exchange mass spectrometry for probing the conformation and dynamics of biomolecules.

However, the application of this compound as a general deuterating agent in synthetic organic chemistry is limited. Researchers and drug development professionals seeking to introduce deuterium into organic molecules will find a broader and more established toolkit with other deuterium sources like D₂O and D₂ gas, often in conjunction with acid, base, or metal catalysis. Future research may yet uncover novel catalytic systems that enable the efficient and selective use of D₂S for a wider range of isotopic labeling applications.

References

An In-depth Technical Guide to the High-Pressure Phase Transitions of Deuterium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of deuterium (B1214612) sulfide (B99878) (D2S) under high-pressure conditions. It is designed to serve as a valuable resource for researchers in materials science, condensed matter physics, and drug development who are interested in the behavior of hydrogen-rich compounds under extreme environments. This document details the known high-pressure phases of D2S, the experimental protocols for their investigation, and the underlying structural transformations.

Introduction to High-Pressure Phases of Deuterium Sulfide

This compound (D2S), a deuterated analogue of hydrogen sulfide, has attracted significant scientific interest due to its rich and complex phase diagram under high pressure. The study of its phase transitions provides crucial insights into hydrogen bonding, symmetrization, and the potential for novel material properties, including superconductivity, which has been famously observed in its hydrogenated counterpart (H2S). Understanding the behavior of D2S under pressure is not only fundamental to materials science but also has implications for planetary science and the development of new pharmaceuticals where high-pressure techniques are increasingly employed.

Under compression, D2S undergoes a series of structural transformations to more dense and ordered phases. The primary phases observed and characterized to date are designated as phases IV, IV', VI, and V. These transitions involve significant changes in the arrangement and bonding of the D2S molecules, particularly concerning the deuterium bonds.

Quantitative Data on Phase Transitions

The phase transitions of D2S are functions of both pressure and temperature. The following table summarizes the key quantitative data associated with the transitions between the known high-pressure phases.

TransitionPressure (GPa)Temperature (K)Key Characteristics
IV ➔ V ~30300Molecular to a "polymeric" extended network with symmetrized hydrogen bonds.[1]
IV ➔ IV' ~12.5200Proton-disordered to a more proton-ordered phase.[1]
IV ➔ VI ~18< 200Transition to a more fully proton-ordered phase.[1]
IV' / VI ➔ V ~40100Proton-ordered molecular phases transform to the symmetrized nonmolecular phase V.[1]
Dissociation > 27Room TempSome studies report dissociation into sulfur and other deuterium-sulfur compounds.[2]
Stability up to 70300Other studies suggest chemical stability up to this pressure at room temperature.[1]

Note: There are conflicting reports in the literature regarding the chemical stability of D2S at pressures above 30 GPa at room temperature. Some studies indicate decomposition, while others suggest it remains stable. This discrepancy may arise from differences in experimental conditions, such as the presence of non-hydrostatic stresses or laser heating.

Experimental Protocols

The investigation of D2S phase transitions under high pressure predominantly relies on in-situ spectroscopic and diffraction techniques performed within a diamond anvil cell (DAC).

Sample Loading and Pressurization
  • Diamond Anvil Cell (DAC) Preparation: A symmetric DAC with beveled diamond anvils is typically used to reach the required multi-gigapascal pressures. The diamonds must be carefully cleaned and aligned to ensure uniform pressure distribution.

  • Gasket Preparation: A metal gasket (e.g., rhenium or stainless steel) is pre-indented between the diamond anvils to a desired thickness. A sample chamber is then drilled into the center of the indentation using a laser or a micro-drilling system.

  • Sample Loading: this compound, which is a gas at ambient conditions, is loaded into the sample chamber cryogenically. The DAC is placed in a cryostat and cooled until the D2S condenses into a liquid and then solidifies within the sample chamber. A small ruby chip is often included in the sample chamber to serve as a pressure calibrant.

  • Pressurization: The pressure is applied by mechanically turning the screws of the DAC, which forces the diamond anvils together, compressing the sample. The pressure is increased incrementally to observe the sequence of phase transitions.

Key Experimental Techniques
  • Confocal Micro-Raman Spectroscopy: This is the primary technique for identifying phase transitions in D2S.

    • Instrumentation: A micro-Raman system equipped with a solid-state laser (e.g., 532 nm) is used. The laser is focused onto the sample within the DAC, and the scattered light is collected in a backscattering geometry.

    • Data Acquisition: Raman spectra are collected at various pressure and temperature points. Phase transitions are identified by the appearance or disappearance of Raman peaks, abrupt changes in peak positions (Raman shifts), or changes in peak shapes.

    • Pressure Calibration: The pressure inside the DAC is determined by measuring the fluorescence spectrum of the ruby chip. The shift in the R1 fluorescence line of ruby is a well-calibrated pressure standard.

    • Temperature Control: For low-temperature experiments, the DAC is mounted in a continuous-flow cryostat, and the temperature is controlled by a combination of liquid helium or nitrogen flow and a resistive heater.

  • X-ray Diffraction (XRD): XRD is used to determine the crystal structure of the different high-pressure phases.

    • Instrumentation: Synchrotron X-ray sources are required to obtain high-resolution diffraction patterns from the microscopic sample within the DAC.

    • Data Acquisition: Angle-dispersive X-ray diffraction patterns are collected on an area detector.

    • Data Analysis: The diffraction patterns are integrated to produce one-dimensional intensity versus 2θ plots. These plots are then indexed to determine the unit cell parameters and space group of the crystal structure. Rietveld refinement can be used for a more detailed structural analysis.

Visualizations of Pathways and Workflows

To better illustrate the relationships between the D2S phases and the experimental process, the following diagrams are provided.

D2S_Phase_Transitions Phase Transitions of D2S under High Pressure cluster_low_temp Low Temperature Path cluster_room_temp Room Temperature Path IV_low Phase IV (Proton-Disordered) IV_prime Phase IV' (Partially Proton-Ordered) IV_low->IV_prime ~12.5 GPa, 200 K VI Phase VI (Fully Proton-Ordered) IV_low->VI ~18 GPa, <200 K V_low Phase V (Symmetrized) IV_prime->V_low ~40 GPa, 100 K VI->V_low ~40 GPa, 100 K IV_room Phase IV (Proton-Disordered) V_room Phase V (Symmetrized) IV_room->V_room ~30 GPa, 300 K Experimental_Workflow Experimental Workflow for High-Pressure D2S Studies cluster_prep Preparation cluster_loading Sample Loading cluster_measurement Measurement cluster_analysis Data Analysis dac_prep DAC Preparation (Cleaning & Alignment) gasket_prep Gasket Preparation (Indentation & Drilling) dac_prep->gasket_prep cryo_load Cryogenic Loading of D2S gasket_prep->cryo_load ruby_load Inclusion of Ruby Pressure Marker cryo_load->ruby_load pressurize Incremental Pressurization ruby_load->pressurize raman Raman Spectroscopy pressurize->raman xrd X-ray Diffraction pressurize->xrd ruby_fluorescence Ruby Fluorescence (Pressure) pressurize->ruby_fluorescence raman->pressurize Repeat at new P phase_id Phase Identification (from Raman spectra) raman->phase_id xrd->pressurize Repeat at new P structure_sol Crystal Structure Solution (from XRD data) xrd->structure_sol phase_diagram Phase Diagram Construction ruby_fluorescence->phase_diagram phase_id->phase_diagram structure_sol->phase_diagram

References

A Guide to High-Purity Deuterium Sulfide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the commercial suppliers, synthesis, applications, and safe handling of high-purity deuterium (B1214612) sulfide (B99878) (D₂S) for the scientific community.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity deuterium sulfide. It covers the landscape of commercial suppliers, detailed methodologies for its synthesis and purification, and its applications in cutting-edge research, particularly in the synthesis of deuterated compounds and the study of hydrogen sulfide (H₂S) signaling pathways. This document also emphasizes the critical aspects of safe handling and storage of this hazardous yet valuable chemical.

Commercial Suppliers of High-Purity this compound

Several reputable chemical suppliers offer high-purity this compound for research and development purposes. The products typically vary in isotopic purity and are supplied in lecture bottles. Below is a comparison of offerings from prominent suppliers.

SupplierProduct NameIsotopic Purity (atom % D)Chemical Purity (%)Packaging
Sigma-Aldrich This compound97-5 L in a 450 mL carbon steel lecture bottle
Cambridge Isotope Laboratories, Inc. This compound (D₂, 98%)-985 L lecture bottle[1]
Vulcanchem This compound--Inquire for details

Synthesis and Purification of High-Purity this compound

High-purity this compound is essential for applications where isotopic labeling must be precise and contaminants that could interfere with sensitive analyses are minimized.

Laboratory-Scale Synthesis: Reaction of Deuterium Oxide with Aluminum Sulfide

A common and effective laboratory-scale method for the preparation of this compound involves the reaction of deuterium oxide (D₂O) with aluminum sulfide (Al₂S₃)[2].

Experimental Protocol:

Materials:

  • Aluminum sulfide (Al₂S₃), high purity

  • Deuterium oxide (D₂O), high isotopic purity

  • A three-necked round-bottom flask

  • Dropping funnel

  • Gas outlet tube

  • Condenser (optional, depending on the scale and desired reaction rate control)

  • A series of gas washing bottles (for purification)

  • A cold trap (e.g., using liquid nitrogen or a dry ice/acetone slurry)

  • Inert gas supply (e.g., argon or nitrogen)

Procedure:

  • Assemble the apparatus in a well-ventilated fume hood. The three-necked flask is charged with aluminum sulfide.

  • The dropping funnel is filled with deuterium oxide.

  • The gas outlet is connected to a series of purification traps. A typical setup might include a trap with a drying agent (e.g., anhydrous calcium chloride) to remove any unreacted D₂O vapor.

  • The entire system is purged with an inert gas to remove air and moisture.

  • Deuterium oxide is added dropwise from the dropping funnel onto the aluminum sulfide. The reaction is exothermic and will generate this compound gas. The rate of addition should be controlled to maintain a steady evolution of gas. The reaction is as follows: Al₂S₃ + 6D₂O → 2Al(OD)₃ + 3D₂S

  • The evolved D₂S gas is passed through the purification train to remove impurities.

  • The purified this compound gas is then collected in a cold trap by condensation.

Purification Methods

To achieve the high purity required for many applications, the synthesized this compound gas must be purified.

  • Fractional Distillation: This technique separates components of a mixture based on their different boiling points. Since this compound has a boiling point of -60 °C, low-temperature fractional distillation can be employed to separate it from more volatile or less volatile impurities. The process involves carefully controlling the temperature of the distillation column to selectively vaporize and then condense the D₂S.

  • Cryogenic Trapping: By passing the gas stream through a series of cold traps held at specific temperatures, impurities can be selectively condensed and removed. For example, a trap at a temperature just above the boiling point of D₂S can condense less volatile impurities, while a subsequent trap at a much lower temperature (e.g., liquid nitrogen) will condense the D₂S, allowing more volatile impurities to be pumped away.

Purity Analysis

The isotopic and chemical purity of the synthesized this compound can be determined using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method separates the components of the gas mixture and provides mass information for each component, allowing for the identification of chemical impurities and the determination of the isotopic enrichment of the this compound[3][4][5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of any residual protium-containing species, thus providing a measure of isotopic purity[6].

Safe Handling and Storage of this compound

This compound is a highly toxic, flammable, and corrosive gas. Strict adherence to safety protocols is mandatory.

General Safety Precautions:

  • Work in a well-ventilated fume hood: All work with this compound must be conducted in a properly functioning chemical fume hood[1].

  • Use appropriate Personal Protective Equipment (PPE): This includes safety goggles, a face shield, chemical-resistant gloves, and a flame-retardant lab coat[7].

  • Gas Detection: A continuous monitoring system for hydrogen sulfide should be in place to detect any leaks.

  • Emergency Preparedness: An emergency plan should be in place, and all personnel should be trained on the procedures. Safety showers and eyewash stations should be readily accessible[8].

Storage:

  • Store cylinders in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as oxidizing agents[7][8].

  • Cylinders must be securely strapped or chained to a wall or benchtop to prevent them from falling[7].

  • Store cylinders upright with the valve protection cap in place when not in use[7].

Below is a DOT language script for a logical workflow for the safe handling of a lecture bottle of this compound.

Safe_Handling_Workflow Start Receive Cylinder Inspect Inspect Cylinder for Damage Start->Inspect Transport Transport to Fume Hood Inspect->Transport Secure Secure Cylinder in Hood Transport->Secure Setup Assemble Apparatus Secure->Setup Leak_Test Perform Leak Test Setup->Leak_Test Leak_Test->Secure Leak Detected (Tighten Fittings) Reaction Conduct Experiment Leak_Test->Reaction No Leak Purge Purge System with Inert Gas Reaction->Purge Disconnect Disconnect Apparatus Purge->Disconnect Store Store Cylinder Properly Disconnect->Store

Safe handling workflow for this compound.

Applications in Research and Drug Development

High-purity this compound is a valuable tool in various scientific disciplines, primarily for the introduction of deuterium labels into molecules of interest.

Deuterium Source in Organic Synthesis

The substitution of hydrogen with deuterium in a drug molecule can significantly alter its metabolic profile, a phenomenon known as the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions. This can result in improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.

This compound can serve as a source for the synthesis of deuterated thiols and other sulfur-containing compounds. For example, deuterated thiophenols can be synthesized through various methods where D₂S can be used as the deuterium and sulfur source.

Experimental Protocol: Synthesis of a Deuterated Thiol (Conceptual)

Objective: To synthesize a deuterated thiol from an alkyl halide using this compound.

Materials:

  • Alkyl halide (R-X)

  • This compound (D₂S)

  • A suitable base (e.g., NaOD in D₂O)

  • An appropriate solvent

Procedure:

  • In a reaction vessel equipped with a gas inlet and a magnetic stirrer, dissolve the base in the deuterated solvent.

  • Bubble this compound gas through the solution to generate the deuterated hydrosulfide (B80085) anion (DS⁻).

  • Add the alkyl halide to the reaction mixture.

  • Stir the reaction at a controlled temperature until completion, which can be monitored by techniques like TLC or GC-MS.

  • Upon completion, the reaction is worked up by quenching with a deuterated acid and extracting the product.

  • The crude product is then purified, for example, by distillation or chromatography.

Below is a DOT language representation of this generalized synthetic workflow.

Deuterated_Thiol_Synthesis D2S D₂S Gas Reaction_Vessel Reaction Vessel D2S->Reaction_Vessel Base_D2O Base (e.g., NaOD) in D₂O Base_D2O->Reaction_Vessel Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Vessel Quench Quench (D⁺ source) Reaction_Vessel->Quench Reaction Complete Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product Deuterated Thiol (R-SD) Purification->Product

Workflow for deuterated thiol synthesis.
Mechanistic Studies

This compound can be used in mechanistic studies to trace the role of sulfur in chemical reactions. For instance, in studies of vulcanization, D₂S could be used to understand the incorporation and exchange of sulfur atoms in the polymer matrix.

H₂S Signaling Pathway Research

Hydrogen sulfide is now recognized as a critical gasotransmitter involved in a multitude of physiological and pathological processes. The use of deuterium-labeled sulfide allows for tracer studies to elucidate the metabolic fate of H₂S and its role in signaling pathways.

One of the key mechanisms of H₂S signaling is the S-sulfhydration of cysteine residues in target proteins, which modulates their function. The major enzymatic sources of endogenous H₂S are cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).

The following DOT script illustrates a simplified H₂S signaling pathway.

H2S_Signaling cluster_synthesis H₂S Synthesis cluster_signaling Signaling Mechanisms L-Cysteine L-Cysteine CBS CBS L-Cysteine->CBS CSE CSE L-Cysteine->CSE 3MST 3-MST L-Cysteine->3MST H2S H₂S CBS->H2S CSE->H2S 3MST->H2S Target_Protein Target Protein (-SH) H2S->Target_Protein S-sulfhydration Sulfhydrated_Protein S-sulfhydrated Protein (-SSH) Target_Protein->Sulfhydrated_Protein Physiological_Response Physiological Response Sulfhydrated_Protein->Physiological_Response

Simplified H₂S signaling pathway.

Conclusion

High-purity this compound is a versatile and powerful tool for researchers in chemistry, biology, and pharmacology. Its role in the synthesis of deuterated compounds for drug development is particularly significant, offering a strategy to enhance the therapeutic properties of new and existing drugs. While its hazardous nature demands rigorous safety protocols, the scientific benefits of its use are substantial. This guide provides a foundational understanding for the safe and effective utilization of high-purity this compound in a research setting.

References

A Technical Guide to the Natural Abundance and Analysis of Deuterium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the natural abundance of deuterium (B1214612) sulfide (B99878) (D₂S) and its partially deuterated isotopologue, hydrogen deuterium sulfide (HDS). It details the methodologies for their detection and quantification and explores the potential implications of deuterium substitution in biological systems, particularly in the context of hydrogen sulfide (H₂S) signaling pathways.

Natural Abundance of this compound

The natural abundance of deuterium (²H or D) is significantly lower than that of protium (B1232500) (¹H). On Earth, the terrestrial D/H ratio is approximately 156 atoms of deuterium per million hydrogen atoms.[1] However, this ratio can vary depending on the location and the specific chemical species. While extensive data exists for the D/H ratio in water across various environments, direct measurements of the natural abundance of D₂S and HDS in terrestrial settings are not widely documented in scientific literature. The primary production of heavy water, which involves the Girdler sulfide process, relies on the isotopic exchange between hydrogen sulfide and water, indicating that deuterated forms of hydrogen sulfide can exist.[2][3]

The most significant quantitative data for deuterated hydrogen sulfide comes from astrophysical observations of cold, dark interstellar clouds.[4] In these environments, the conditions are favorable for the formation and detection of deuterated molecules.

Quantitative Data Summary

The following tables summarize the known quantitative data regarding the abundance of deuterated hydrogen sulfide and the general D/H ratios in relevant environments.

Location/EnvironmentParameterValueReference(s)
Interstellar Medium (Starless Cores) X(HDS)/X(H₂S) Ratio~ 0.025 – 0.2[5],[6],[7],[8]
X(D₂S)/X(HDS) Ratio~ 0.05 – 0.3[5],[6],[7],[8]
Earth's Oceans (VSMOW) D/H Ratio1.5576 × 10⁻⁴[9]
Jupiter's Atmosphere D/H Ratio~26 atoms per million H atoms[1]
Comets (e.g., Hale-Bopp, Halley) D/H Ratio~200 atoms per million H atoms[1],[2]
Volcanic Gases (General) H₂S ConcentrationMinor (<1 mol%) to trace (<0.1 mol%)[10]
Geothermal Fluids Deuterium in Water (δD)Varies significantly with location[8],[11]

Note: The data for interstellar media represent relative abundances and highlight a significant enrichment of deuterium in these cold environments compared to the protosolar nebula. Terrestrial data for D₂S and HDS are inferred from the general D/H ratio and the presence of H₂S in environments like volcanic gases and geothermal vents.[12],[13]

Experimental Protocols

The detection and quantification of this compound and its isotopologues require sensitive analytical techniques capable of differentiating between molecules with small mass differences. The following are generalized protocols for key experimental methods.

Sample Collection

2.1.1 Volcanic and Geothermal Gases: Gas samples from volcanic fumaroles or geothermal vents can be collected using Giggenbach bottles, which involve the displacement of an alkaline solution to trap acidic gases like H₂S.[14] Alternatively, evacuated and specially treated gas cylinders can be used for direct sampling.

2.1.2 Laboratory Generation for Standardization: In a laboratory setting, D₂S can be generated for use as a standard by reacting a deuterated acid with a sulfide salt. However, this method can be subject to low recovery and isotopic fractionation.[15] Commercially available D₂S gas cylinders are a more reliable source for calibration.

Sample Preparation for Mass Spectrometry

For analysis by Isotope Ratio Mass Spectrometry (IRMS) or Gas Chromatography-Mass Spectrometry (GC-MS), samples containing sulfides are typically converted to a measurable gas, such as SO₂ or H₂S.

  • Extraction of Sulfides: For solid or liquid samples, sulfides can be extracted and precipitated, for example, as silver sulfide (Ag₂S).

  • Conversion to SO₂ or H₂S: The sulfide precipitate can be combusted in the presence of excess oxygen to form SO₂, or acidified to release H₂S.

  • Cryogenic Trapping and Purification: The resulting gas is passed through a series of cryogenic traps to remove water and other impurities before introduction into the mass spectrometer.

Analytical Methodologies

2.3.1 Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying different isotopologues.

  • Gas Chromatograph: A GC equipped with a suitable column (e.g., PoraPLOT U) is used to separate H₂S, HDS, and D₂S based on their slight differences in retention time.[16]

  • Mass Spectrometer: The separated gases are introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). The relative abundances of the ions corresponding to H₂S (m/z 34), HDS (m/z 35), and D₂S (m/z 36) are measured.

  • Internal Standard: Due to the challenges in handling H₂S and its deuterated forms, an internal standard like nitrous oxide (N₂O) can be used for precise quantification.[15]

2.3.2 Tunable Diode Laser Absorption Spectroscopy (TDLAS): TDLAS is a non-contact, high-sensitivity method for in-situ gas analysis.[17][18][19]

  • Laser Source: A tunable diode laser is set to a specific wavelength that corresponds to an absorption line of the target molecule (e.g., HDS).

  • Absorption Measurement: The laser beam is passed through the gas sample, and the amount of light absorbed is measured. According to the Beer-Lambert law, the absorption is proportional to the concentration of the gas.

  • High Selectivity: TDLAS can be highly selective, allowing for the specific detection of one isotopologue without interference from others.

2.3.3 Isotope Ratio Mass Spectrometry (IRMS): IRMS is the gold standard for high-precision isotopic ratio measurements.[1]

  • Sample Introduction: The purified gas (e.g., SO₂ or H₂S) is introduced into the ion source of the mass spectrometer.

  • Isotope Ratio Measurement: The instrument simultaneously measures the ion currents of the different isotopologues and calculates their ratios with high precision.

  • Reference Standards: Measurements are reported relative to international standards, such as Vienna Canyon Diablo Troilite (V-CDT) for sulfur isotopes.[1]

Potential Role in Signaling Pathways and Drug Development

Hydrogen sulfide is recognized as a gaseous signaling molecule involved in various physiological processes, including vasodilation, neuromodulation, and cytoprotection.[7][20][21][22][23] The substitution of hydrogen with deuterium can significantly alter the kinetic properties of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[2][24][25][26]

The Deuterium Kinetic Isotope Effect in H₂S Biology

The C-H bond is weaker than the C-D bond, and consequently, reactions involving the cleavage of a C-H bond are typically faster than those involving a C-D bond. This principle extends to other bonds involving hydrogen and deuterium. In the context of H₂S signaling, many of its effects are mediated through interactions with proteins, often involving the transfer of a hydrogen atom or the reduction of disulfide bonds.

The enzymatic production and degradation of H₂S, as well as its signaling functions, could be affected by deuterium substitution. For example, if the rate-limiting step of a signaling cascade involves the cleavage of an S-H bond, the presence of an S-D bond in D₂S would slow down this step. This could lead to a different pharmacological profile for D₂S compared to H₂S.

Hypothetical Signaling Pathway and Experimental Workflow

The diagrams below illustrate a hypothetical signaling pathway for H₂S/D₂S and a generalized experimental workflow for its analysis.

H2S_Signaling_Pathway cluster_production Endogenous Production cluster_signaling Signaling Cascade L-Cysteine L-Cysteine CBS/CSE CBS/CSE L-Cysteine->CBS/CSE Substrate H2S_D2S H₂S / D₂S CBS/CSE->H2S_D2S Enzymatic Reaction Target_Protein Target Protein (e.g., KATP Channel) H2S_D2S->Target_Protein Interaction Sulfhydration S-Sulfhydration (S-SH / S-SD) Target_Protein->Sulfhydration Post-translational Modification Physiological_Response Physiological Response (e.g., Vasodilation) Sulfhydration->Physiological_Response Downstream Effect

Caption: Hypothetical signaling pathway of H₂S/D₂S.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Volcanic Gas, Geothermal Fluid) Sample_Preparation Sample Preparation (e.g., Cryogenic Trapping, Purification) Sample_Collection->Sample_Preparation Analytical_Separation Analytical Separation (Gas Chromatography) Sample_Preparation->Analytical_Separation Detection_Quantification Detection & Quantification (Mass Spectrometry) Analytical_Separation->Detection_Quantification Data_Analysis Data Analysis (Isotope Ratio Calculation) Detection_Quantification->Data_Analysis

Caption: Experimental workflow for D₂S/HDS analysis.

Conclusion and Future Directions

The study of this compound is a nascent field with significant potential. While direct measurements of its natural abundance on Earth are currently lacking, data from interstellar environments and the principles of isotopic chemistry suggest its presence in terrestrial systems containing hydrogen sulfide. The development of precise analytical methods is crucial for quantifying D₂S and HDS in various samples.

For drug development professionals, the kinetic isotope effect of deuterium substitution in hydrogen sulfide presents an intriguing avenue for research. Deuterated drugs can exhibit altered metabolic profiles and pharmacokinetics. A deeper understanding of how deuterium substitution affects the signaling pathways of H₂S could lead to the development of novel therapeutics that target these pathways with greater specificity and efficacy. Future research should focus on developing standardized protocols for the direct measurement of D₂S and HDS in terrestrial and biological samples and on elucidating the specific biological effects of these deuterated molecules.

References

An In-depth Technical Guide to Deuterium Sulfide: History, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium (B1214612) sulfide (B99878) (D₂S), the deuterated isotopologue of hydrogen sulfide, has been a molecule of significant interest since the discovery of deuterium in the early 1930s. Its unique physical and chemical properties, stemming from the kinetic isotope effect, make it an invaluable tool in a wide range of scientific disciplines. This technical guide provides a comprehensive overview of the history of deuterium sulfide, from the initial discovery of its constituent isotope to its synthesis and characterization. Detailed experimental protocols for its preparation are presented, along with a summary of its key physicochemical properties in comparison to hydrogen sulfide. Furthermore, this guide explores the application of this compound as a stable isotope tracer in elucidating the complex signaling pathways of hydrogen sulfide, a critical endogenous gasotransmitter.

Introduction: The Dawn of a Heavy Isotope

The story of this compound begins with the discovery of deuterium itself. In 1931, Harold C. Urey, along with his colleagues Ferdinand G. Brickwedde and George M. Murphy at Columbia University, provided definitive proof of the existence of a heavier isotope of hydrogen.[1] Through the fractional distillation of liquid hydrogen and subsequent spectroscopic analysis, they identified a species with a mass of 2, which they named deuterium (from the Greek deuteros, meaning "second").[1] This monumental discovery, which earned Urey the Nobel Prize in Chemistry in 1934, opened up a new frontier in chemistry and physics.[1]

Shortly after, in 1933, Urey's mentor Gilbert N. Lewis at the University of California, Berkeley, succeeded in producing the first sample of pure heavy water (D₂O) through electrolysis.[1] The availability of deuterated water paved the way for the synthesis of a vast array of deuterated compounds, including this compound. While the exact date and researcher behind the very first synthesis of D₂S are not prominently documented, its preparation followed logically from the isolation of deuterium and the understanding of basic chemical reactions. Early research focused on comparing the physicochemical properties of deuterated compounds to their protium (B1232500) counterparts to understand the effects of the isotopic substitution.

Physicochemical Properties of this compound

The primary difference between this compound and hydrogen sulfide lies in the doubling of the mass of the hydrogen isotope. This seemingly simple substitution leads to significant differences in their physical and spectroscopic properties due to the kinetic isotope effect. These differences are summarized in the tables below.

Physical and Thermodynamic Properties

The greater mass of deuterium leads to a lower zero-point energy for the S-D bond compared to the S-H bond. This results in a stronger S-D bond and consequently, different physical properties.

PropertyThis compound (D₂S)Hydrogen Sulfide (H₂S)
Molecular Weight ( g/mol ) 36.0934.08
Melting Point (°C) -85-85.5
Boiling Point (°C) -60-60.7
Vapor Density (vs. air) 1.19 (at 21°C)1.189
Molar Volume (cm³/mol at -79°C) 34.81134.711

Data compiled from multiple sources.

Spectroscopic Properties

The difference in reduced mass between the S-D and S-H bonds is readily apparent in their vibrational spectra. The heavier deuterium atom causes a significant redshift (lower frequency) in the stretching and bending modes of D₂S compared to H₂S. This clear spectral separation is fundamental to its use as an isotopic tracer.

Spectroscopic DataThis compound (D₂S)Hydrogen Sulfide (H₂S)
Symmetric Stretch (ν₁) (cm⁻¹) 1891.6 (gas)2614.4 (gas)
Bending (ν₂) (cm⁻¹) 855.45 (gas)1182.5 (gas)
Asymmetric Stretch (ν₃) (cm⁻¹) ~1900 (estimated)2627.5 (gas)
²H NMR Frequency (relative to ¹H at 400 MHz) ~61.4 MHzN/A

Data compiled from multiple sources.[2][3][4]

Synthesis of this compound: Experimental Protocols

Several methods have been established for the synthesis of this compound. The choice of method often depends on the desired purity, scale, and available starting materials. All procedures involving hydrogen sulfide and its deuterated analogue must be conducted in a well-ventilated fume hood due to their high toxicity.

Method 1: Hydrolysis of Aluminum Sulfide

This is a common and reliable laboratory-scale method for producing high-purity this compound. The overall reaction is:

Al₂S₃ + 6 D₂O → 2 Al(OD)₃ + 3 D₂S

Experimental Protocol:

  • Apparatus Setup: A gas generation flask is equipped with a dropping funnel and a gas outlet. The outlet is connected to a series of traps: the first cooled with a dry ice/acetone bath (-78°C) to condense any unreacted D₂O vapor, followed by a second trap cooled with liquid nitrogen (-196°C) to collect the D₂S product. The entire system should be assembled and flame-dried under vacuum to remove any adsorbed water.

  • Pre-deuteration: To minimize isotopic dilution, the internal surfaces of the apparatus are pre-deuterated. This is achieved by introducing a small amount of D₂O into the reaction flask, allowing it to vaporize and coat the surfaces, and then evacuating the system. This process is repeated three times.

  • Reactants: High-purity aluminum sulfide (Al₂S₃) is placed in the gas generation flask. High-purity deuterium oxide (D₂O, 99.9 atom % D) is placed in the dropping funnel.

  • Reaction: The D₂O is added dropwise to the Al₂S₃ at a controlled rate. The reaction is exothermic and proceeds readily at room temperature. The generated D₂S gas passes through the cold traps.

  • Purification and Collection: The D₂S gas solidifies in the liquid nitrogen trap. Any residual non-condensable gases can be removed by briefly evacuating the collection trap while it remains cooled.

  • Storage: The collected D₂S can be stored as a solid at liquid nitrogen temperature or carefully warmed to be transferred as a gas to a suitable storage cylinder.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Collection Al2S3 Al₂S₃ Reactor Gas Generation Flask Al2S3->Reactor D2O D₂O D2O->Reactor Dropwise addition Trap1 D₂O Trap (-78°C) Reactor->Trap1 Gas Stream Trap2 D₂S Collection Trap (-196°C) Trap1->Trap2 D2S_Storage D₂S Storage Trap2->D2S_Storage

Fig. 1: Experimental workflow for the synthesis and purification of D₂S.
Method 2: Isotopic Exchange

This compound can also be produced via hydrogen-deuterium exchange between hydrogen sulfide and a deuterium source, typically heavy water. This equilibrium-driven process is the foundation of the Girdler Sulfide process for large-scale heavy water production.

H₂S + D₂O ⇌ HDS + HDO HDS + D₂O ⇌ D₂S + HDO

Generalized Laboratory Protocol:

  • Catalyst Preparation: A suitable catalyst, such as a supported noble metal (e.g., Pt on alumina), is packed into a reaction column. The catalyst is activated by heating under a flow of inert gas.

  • Reactant Flow: A stream of hydrogen sulfide gas is passed through a bubbler containing heated D₂O to saturate the gas with D₂O vapor.

  • Exchange Reaction: The H₂S/D₂O gas mixture is then passed through the heated catalyst bed. The temperature is a critical parameter to optimize the equilibrium constant for the exchange reaction.

  • Product Separation: The gas stream exiting the reactor, now containing a mixture of H₂S, HDS, and D₂S, is passed through a series of cryogenic traps to separate the components based on their different boiling points.

  • Recirculation: For higher isotopic enrichment, the process can be run in a closed loop, recirculating the gas stream through the D₂O and catalyst multiple times.

Girdler_Process Equilibrium Reaction: H₂O + HDS ⇌ HDO + H₂S In Cold Tower: Equilibrium shifts Right (D moves to Water) In Hot Tower: Equilibrium shifts Left (D moves to H₂S) cluster_cold Cold Tower (~30°C) cluster_hot Hot Tower (~130°C) C_top C_mid C_bot C_top->C_bot H₂O (now HDO poor) Enriched_Water Enriched Water (HDO) C_mid->Enriched_Water Extraction H_top C_bot->H_top Water (now HDO rich) H_mid H_bot H_top->H_bot H₂S (now HDS poor) Depleted_Water Depleted Water (H₂O) H_top->Depleted_Water Output H_bot->C_bot H₂S (now HDS rich) Water_In Natural Water (H₂O) Water_In->C_top Feed H2S_In H₂S Gas H2S_In->H_bot

Fig. 2: Simplified logic of the Girdler Sulfide dual-temperature exchange process.

Applications in Research and Drug Development

While this compound shares many chemical properties with its protium analog, its utility lies in the isotopic label. It serves as a powerful tool for investigating reaction mechanisms and metabolic pathways where hydrogen sulfide is involved.

Tracing Hydrogen Sulfide Signaling Pathways

Hydrogen sulfide is now recognized as a critical endogenous gasotransmitter, playing roles in vasodilation, neuromodulation, and cytoprotection.[5] However, tracking the fate of H₂S in a biological system is challenging due to its small size and high reactivity. This compound provides a solution. By introducing D₂S or deuterated H₂S-donor molecules into a biological system, researchers can use mass spectrometry to trace the deuterium label as it is incorporated into downstream metabolites and proteins.[6][] This allows for the unambiguous mapping of H₂S metabolic and signaling pathways.

One of the key mechanisms of H₂S signaling is through the S-sulfhydration of cysteine residues in target proteins, which modifies their function.[8]

H2S_Signaling Using D₂S allows tracing the deuterium atom through this pathway via mass spectrometry. cluster_synthesis H₂S Biosynthesis cluster_signaling Signaling Mechanisms Cysteine L-Cysteine CBS_CSE CBS/CSE Enzymes Cysteine->CBS_CSE H2S H₂S CBS_CSE->H2S Sulfhydration S-Sulfhydration of Protein Cysteines H2S->Sulfhydration Post-translational modification KATP KATP Channels Sulfhydration->KATP Activation Vasodilation Vasodilation KATP->Vasodilation Leads to

Fig. 3: A key H₂S signaling pathway that can be studied using D₂S.
Kinetic Isotope Effect in Drug Development

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered by isotopic substitution at or near a bond that is broken or formed in the rate-determining step of the reaction. The C-D bond is stronger and breaks more slowly than a C-H bond. This principle is exploited in "deuterated drugs". By strategically replacing hydrogen with deuterium at sites of metabolic oxidation on a drug molecule, its metabolic breakdown can be slowed. This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced formation of toxic metabolites.[9]

While D₂S itself is not a therapeutic, the principles of its kinetic differences from H₂S are foundational to the broader field of deuterated pharmaceuticals. Understanding the isotopic effects in a simple molecule like D₂S provides insights applicable to more complex drug candidates.

KIE_Logic cluster_drug Drug Molecule cluster_metabolism Metabolism (e.g., CYP450) cluster_outcome Pharmacokinetic Outcome Drug_H Drug with C-H bond at metabolic site Metabolism_H C-H bond cleavage (Faster) Drug_H->Metabolism_H Drug_D Drug with C-D bond at metabolic site Metabolism_D C-D bond cleavage (Slower) Drug_D->Metabolism_D Outcome_H Rapid Metabolism, Shorter Half-life Metabolism_H->Outcome_H Outcome_D Slower Metabolism, Longer Half-life Metabolism_D->Outcome_D

References

Deuterium Sulfide: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information for Deuterium Sulfide (D₂S), a heavier isotopic analog of hydrogen sulfide. This document summarizes key data from Safety Data Sheets (SDS) and outlines essential safety protocols, experimental methodologies, and visual aids to ensure the safe handling and use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is a highly toxic, flammable, and environmentally hazardous gas. Its GHS classification underscores the significant risks associated with its handling.[1]

Table 1: GHS Classification of this compound [1]

Hazard ClassCategoryHazard Statement
Flammable Gases1H220: Extremely flammable gas.
Gases Under PressureLiquefied GasH280: Contains gas under pressure; may explode if heated.
Acute Toxicity, Inhalation2H330: Fatal if inhaled.
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life.
Hazardous to the Aquatic Environment, Chronic Hazard1H410: Very toxic to aquatic life with long lasting effects.

GHS Pictograms:

  • Flame: Flammable

  • Skull and Crossbones: Acute Toxicity (fatal)

  • Gas Cylinder: Gas Under Pressure

  • Environment: Hazardous to the Aquatic Environment

GHS Hazard Pictograms for this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are similar to those of hydrogen sulfide, with slight differences due to the presence of deuterium.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula D₂S
Molecular Weight 36.09 g/mol
Appearance Colorless liquefied gas
Odor Rotten eggs
Boiling Point -60 °C
Melting Point -85 °C
Explosive Limits 4 - 46 vol %
Vapor Density 1.19 (21 °C, vs air)

Toxicological Data

This compound is fatal if inhaled.[1] The primary toxicological concern is its acute inhalation toxicity.

Table 3: Acute Toxicity Data for this compound [1]

TestSpeciesRouteValueRemarks
LC50RatInhalation444 ppmLungs, Thorax, or Respiration: Other changes. Diarrhoea. Kidney, Ureter, Bladder: Urine volume increased.
Experimental Protocol: Acute Inhalation Toxicity (OECD 403)

The LC50 value for this compound was likely determined following a methodology similar to the OECD Test Guideline 403 for Acute Inhalation Toxicity.[2][3][4][5] This protocol is designed to assess the health hazards of a substance upon short-term inhalation exposure.

Methodology Overview:

  • Test Animals: Healthy, young adult rats are typically used.[2] Animals are acclimatized to laboratory conditions for at least five days prior to the test.[2]

  • Exposure System: A dynamic airflow inhalation exposure system is used to maintain a precisely controlled and measurable concentration of the test substance in the breathing zone of the animals.[4]

  • Concentration Levels: At least three concentrations of the test substance are typically used to establish a dose-response relationship.[2][5]

  • Exposure Duration: The standard exposure duration is typically four hours.[2][4][5]

  • Observation Period: Following exposure, the animals are observed for a period of at least 14 days for any signs of toxicity, including changes in behavior, body weight, and mortality.[2][4][5]

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed to identify any pathological changes.[2][4]

  • Data Analysis: The LC50, the concentration estimated to cause mortality in 50% of the test animals, is calculated using appropriate statistical methods.[4]

OECD_403_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation cluster_analysis Analysis animal_selection Select healthy, young adult rats acclimatization Acclimatize animals for >= 5 days animal_selection->acclimatization exposure_system Prepare dynamic airflow inhalation system acclimatization->exposure_system set_concentrations Set at least 3 test concentrations exposure_system->set_concentrations expose_animals Expose animals for 4 hours set_concentrations->expose_animals observe_14_days Observe animals for at least 14 days expose_animals->observe_14_days record_toxicity Record signs of toxicity and mortality observe_14_days->record_toxicity necropsy Perform gross necropsy record_toxicity->necropsy calculate_lc50 Calculate LC50 necropsy->calculate_lc50

Experimental workflow for OECD 403 Acute Inhalation Toxicity testing.

Safety and Handling

Strict adherence to safety protocols is mandatory when working with this compound.

Exposure Controls and Personal Protection

Table 4: Exposure Limits and Personal Protective Equipment (PPE) [1]

ParameterGuideline
ACGIH TWA (ppm) 1 ppm
NIOSH REL (TWA) (ppm) 20 ppm
OSHA PEL (TWA) (ppm) 20 ppm
Engineering Controls Use only in a well-ventilated area, preferably in a fume hood. Use explosion-proof equipment.
Eye/Face Protection Chemical goggles or safety glasses.
Skin Protection Wear suitable protective clothing and gloves.
Respiratory Protection Wear an appropriate NIOSH/MSHA-approved respirator.[1] For high concentrations, a self-contained breathing apparatus (SCBA) is recommended.[6]
Handling and Storage
  • Handling: Avoid contact with skin and eyes.[1] Avoid inhalation of vapor or mist.[1] Keep away from sources of ignition - No smoking.[1] Take measures to prevent the buildup of electrostatic charge.[1]

  • Storage: Store at room temperature away from light and moisture.[1] Keep the container tightly closed in a dry and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Emergency Procedures

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

First_Aid_Measures cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure to this compound move_to_fresh_air Move to fresh air exposure->move_to_fresh_air wash_with_soap Wash off with soap and plenty of water exposure->wash_with_soap flush_eyes Flush eyes with water as a precaution exposure->flush_eyes do_not_induce_vomiting Do NOT induce vomiting exposure->do_not_induce_vomiting artificial_respiration If not breathing, give artificial respiration move_to_fresh_air->artificial_respiration consult_physician_inh Consult a physician artificial_respiration->consult_physician_inh to_hospital_skin Take victim immediately to hospital wash_with_soap->to_hospital_skin consult_physician_skin Consult a physician to_hospital_skin->consult_physician_skin rinse_mouth Rinse mouth with water do_not_induce_vomiting->rinse_mouth consult_physician_ing Consult a physician rinse_mouth->consult_physician_ing

First-aid decision tree for this compound exposure.
Fire-Fighting Measures

This compound is an extremely flammable gas.

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

Fire-Fighting Instructions:

  • Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1]

  • Do not enter the fire area without proper protective equipment, including respiratory protection.[1]

  • Leaking gas fire: Do not extinguish, unless the leak can be stopped safely.[1]

  • In case of a leaking gas fire, eliminate all ignition sources if it is safe to do so.[1]

Firefighting_Protocol fire This compound Fire wear_scba Wear Self-Contained Breathing Apparatus (SCBA) fire->wear_scba leak_check Is it a leaking gas fire? wear_scba->leak_check extinguish Extinguish with water spray, foam, dry chemical, or CO2 leak_check->extinguish No stop_leak Can the leak be stopped safely? leak_check->stop_leak Yes stop_leak->extinguish Yes do_not_extinguish Do NOT extinguish the fire stop_leak->do_not_extinguish No eliminate_ignition Eliminate all ignition sources if safe do_not_extinguish->eliminate_ignition

Firefighting protocol for this compound.

Accidental Release Measures

In the event of a release, immediate and appropriate action is required to mitigate the hazard.

  • Personal Precautions: Wear respiratory protection.[1] Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation.[1] Remove all sources of ignition.[1] Evacuate personnel to safe areas.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1] Do not let the product enter drains.[1] Discharge into the environment must be avoided.[1]

  • Methods for Cleaning Up: Clean up promptly by sweeping or vacuuming.[1]

Stability and Reactivity

  • Chemical Stability: Stable if stored under recommended conditions.[1]

  • Conditions to Avoid: Heat, flames, and sparks.[1]

  • Incompatible Materials: Strong oxidizing agents, strong bases.[1]

  • Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions include sulfur oxides.[1]

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

The Girdler Sulfide Process: A Technical Guide to Heavy Water Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Girdler Sulfide (B99878) (GS) process stands as a cornerstone of industrial heavy water (deuterium oxide, D₂O) production.[1][2] This technology, independently developed by Karl-Hermann Geib and Jerome S. Spevack in 1943, leverages the temperature-dependent equilibrium of deuterium (B1214612) exchange between hydrogen sulfide (H₂S) and water.[1][2] While being a highly energy-intensive method, its efficiency in large-scale production has made it a significant contributor to the global supply of heavy water, a critical component in certain nuclear reactor designs and a valuable tool in various scientific and medical research fields, including drug development.[1][2][3][4]

This technical guide provides a comprehensive overview of the Girdler Sulfide process, detailing its core principles, operational parameters, and the underlying scientific framework.

Core Principles: A Dual-Temperature Isotopic Exchange

The GS process is predicated on the reversible isotopic exchange reaction between water and hydrogen sulfide:

H₂O + HDS ⇌ HDO + H₂S[1][2]

The equilibrium of this reaction is sensitive to temperature. At lower temperatures, deuterium atoms preferentially migrate from the hydrogen sulfide gas to the liquid water phase. Conversely, at higher temperatures, the equilibrium shifts, favoring the transfer of deuterium from the water to the hydrogen sulfide gas. The GS process ingeniously exploits this differential behavior in a continuous, counter-current flow system.

The core of a GS plant consists of a pair of large towers: a cold tower maintained at approximately 30°C and a hot tower operating at around 130°C.[1][2] Within these towers, water flows downwards while hydrogen sulfide gas flows upwards, facilitating intimate contact and isotopic exchange.

Process Description: The Multi-Stage Cascade

To achieve the significant enrichment required for commercial-grade heavy water, the GS process employs a multi-stage cascade system. Each stage consists of a hot and cold tower pair.

  • First Stage Enrichment: Natural water, containing approximately 155 parts per million (ppm) of deuterium, is first demineralized and deaerated before being fed into the top of the cold tower. Here, it comes into contact with a rising stream of deuterium-enriched hydrogen sulfide gas coming from the hot tower. The favorable low-temperature equilibrium allows for the transfer of deuterium from the H₂S to the water, slightly enriching the water.

  • Hot Tower Transfer: The now slightly deuterium-enriched water from the bottom of the cold tower is then fed to the top of the hot tower. In the hot tower, it encounters a counter-current of H₂S gas that is lean in deuterium. At the higher temperature, the equilibrium shifts, and deuterium transfers from the water to the H₂S gas. This enriches the H₂S gas which is then cycled back to the cold tower.

  • Cascaded Enrichment: The water leaving the bottom of the hot tower is now depleted in deuterium compared to the feed water and is discharged. The enriched water from the bottom of the first-stage cold tower is fed as the input to the subsequent stage of the cascade. This process is repeated through multiple stages, with the concentration of deuterium in the water progressively increasing at each stage. Typically, the GS process enriches the water to a concentration of 15-20% D₂O.[2]

  • Final Purification: The enriched water from the final stage of the GS process is then subjected to a final purification step, usually vacuum distillation, to achieve reactor-grade heavy water with a purity of over 99.75%.

Quantitative Process Parameters

The operational efficiency of the Girdler Sulfide process is dictated by a set of critical parameters. The following tables summarize key quantitative data associated with the process.

ParameterValueReference
Cold Tower Temperature~ 30 °C (86 °F)[1][2]
Hot Tower Temperature~ 130 °C (266 °F)[1][2]
Operating Pressure~ 2 MPa (290 psi)[5]
Equilibrium Constant (K) at 30°C2.33[1][2]
Equilibrium Constant (K) at 130°C1.82[1][2]
Initial Deuterium Concentration in Water~155 ppm
Enrichment after GS Process15-20% D₂O[2]
Final Purity (after distillation)> 99.75% D₂O
Feed Water to Heavy Water Ratio (by mass)~ 340,000 : 1[1][2]

Experimental Protocols

Determination of Isotopic Exchange Equilibrium Constants

Objective: To experimentally verify the equilibrium constants for the deuterium exchange reaction between H₂O and H₂S at various temperatures.

Methodology:

  • Apparatus: A high-pressure, temperature-controlled reaction vessel (autoclave) equipped with sampling ports for both liquid and gas phases.

  • Procedure:

    • A known quantity of deionized water with a specific initial deuterium concentration is placed in the reactor.

    • The reactor is purged with an inert gas to remove air.

    • A known quantity of hydrogen sulfide gas with a specific initial deuterium concentration is introduced into the reactor.

    • The reactor is brought to the desired temperature and pressure and allowed to reach equilibrium. The system is continuously stirred or agitated to ensure thorough mixing.

    • Once equilibrium is established (as determined by stable isotopic compositions over time), samples of both the liquid water and the hydrogen sulfide gas are carefully extracted.

    • The deuterium concentration in both phases is measured using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

    • The equilibrium constant (K) is calculated from the measured concentrations of the different isotopic species (H₂O, HDO, H₂S, HDS) at equilibrium.

    • This procedure is repeated at various temperatures to determine the temperature dependency of the equilibrium constant.

Measurement of Sieve Tray Efficiency

Objective: To determine the efficiency of the sieve trays used in the hot and cold towers for promoting mass transfer and isotopic exchange.

Methodology:

  • Apparatus: A pilot-scale or laboratory-scale sieve tray column designed to simulate the conditions of the GS process. The column should have sampling points at the inlet and outlet of a specific tray for both liquid and gas streams.

  • Procedure:

    • The column is operated under steady-state conditions with known flow rates, temperatures, and isotopic concentrations of the feed water and hydrogen sulfide gas.

    • Samples of the liquid and gas are taken from just above and just below the test tray.

    • The isotopic concentrations of deuterium in these samples are analyzed.

    • The Murphree tray efficiency (E_mv) is then calculated using the following formula: E_mv = (y_n - y_{n+1}) / (y_n* - y_{n+1}) where:

      • y_n is the mole fraction of deuterium in the vapor leaving the tray.

      • y_{n+1} is the mole fraction of deuterium in the vapor entering the tray.

      • y_n* is the mole fraction of deuterium in the vapor that would be in equilibrium with the liquid leaving the tray.

    • This experimental setup allows for the evaluation of different tray designs, operating conditions (e.g., flow rates), and their impact on mass transfer efficiency.

Visualizing the Girdler Sulfide Process

The following diagrams, generated using the DOT language, illustrate the key aspects of the Girdler Sulfide process.

Girdler Sulfide Process: Single Stage Workflow

Girdler_Sulfide_Process_Single_Stage cluster_cold_tower Cold Tower (~30°C) cluster_hot_tower Hot Tower (~130°C) Cold_Tower Sieve Trays Hot_Tower Sieve Trays Cold_Tower->Hot_Tower Slightly Enriched Water Enriched_Water_Out Enriched Water (to next stage) Cold_Tower->Enriched_Water_Out Product Depleted_Water_Out Depleted Water Hot_Tower->Depleted_Water_Out Discharge H2S_Gas_Loop H2S Gas Hot_Tower->H2S_Gas_Loop Enriched H2S Feed_Water Natural Water (Demineralized & Deaerated) Feed_Water->Cold_Tower Feed H2S_Gas_Loop->Cold_Tower Lean H2S

Caption: A simplified workflow of a single stage in the Girdler Sulfide process.

Isotopic Exchange Equilibrium in the Girdler Sulfide Process```dot

Isotopic_Exchange_Equilibrium cluster_cold Cold Tower (30°C) cluster_hot Hot Tower (130°C) Cold_Equilibrium H₂O + HDS <=> HDO + H₂S (Equilibrium shifts to the right) K = 2.33 Deuterium_Transfer_Cold Deuterium transfers from H₂S to H₂O Hot_Equilibrium H₂O + HDS <=> HDO + H₂S (Equilibrium shifts to the left) K = 1.82 Deuterium_Transfer_Hot Deuterium transfers from H₂O to H₂S direction Process Direction direction->Cold_Equilibrium Enrichment of Water direction->Hot_Equilibrium Regeneration of H₂S

Caption: Logical flow of a multi-stage cascade for deuterium enrichment.

References

Methodological & Application

Application Notes and Protocols: The Use of Deuterium Sulfide (D₂S) in Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. The frequency of these vibrations is dependent on the bond strength and the masses of the atoms involved. Isotopic substitution, the replacement of an atom with one of its isotopes, is a valuable method in IR spectroscopy for assigning vibrational bands and elucidating molecular structures and reaction mechanisms.[1] Deuterium (B1214612) (²H or D), being twice the mass of protium (B1232500) (¹H), induces a significant and predictable shift in the vibrational frequencies of bonds involving hydrogen.[1][2]

Deuterium sulfide (B99878) (D₂S), the deuterated analog of hydrogen sulfide (H₂S), serves as an important tool for researchers. Replacing the S-H bond with an S-D bond leads to a downshift (lower wavenumber) in the corresponding stretching and bending frequencies.[1] This isotopic effect allows for the unambiguous assignment of S-H related vibrations, the study of hydrogen bonding, and the tracking of hydrogen/deuterium (H/D) exchange reactions. These applications are critical in fields ranging from fundamental chemical physics to drug development, where understanding molecular interactions and reaction pathways is paramount.

Key Applications of D₂S in IR Spectroscopy

  • Vibrational Band Assignment: The most direct application of D₂S is to confirm the assignment of vibrational modes involving hydrogen sulfide. The predictable shift of S-H bands to lower frequencies upon deuteration provides definitive evidence for their origin. For example, the stretching and bending frequencies in D₂S are significantly lower than in H₂S.[3]

  • Studying Intermolecular Interactions: The vibrational frequency of the S-D bond is sensitive to its local environment. Changes in the S-D peak position and shape can be used to study intermolecular forces, such as hydrogen bonding, in condensed phases or on surfaces.

  • Kinetic and Mechanistic Studies: D₂S can be used as a source of deuterium for H/D exchange studies to probe reaction mechanisms. By monitoring the appearance of S-D or other X-D bonds and the disappearance of X-H bonds, researchers can gain insight into reaction kinetics and the role of hydrogen transfer steps.

  • Surface Chemistry Analysis: In surface science and materials chemistry, D₂S can be used to titrate and identify specific functional groups on a surface. Similar to H/D exchange studies using D₂O, exposing a surface to D₂S vapor can lead to the deuteration of active sites (e.g., -OH, -NH₂ groups), which can be readily detected by techniques like Attenuated Total Reflection (ATR)-FTIR spectroscopy.[4]

Spectroscopic Data: H₂S vs. D₂S

The substitution of hydrogen with deuterium results in a significant shift in the fundamental vibrational frequencies, as illustrated in the table below. This shift is primarily due to the increased reduced mass of the S-D bond compared to the S-H bond.

MoleculeVibrational ModeH₂S Frequency (cm⁻¹)D₂S Frequency (cm⁻¹)Isotopic Ratio (νH/νD)
H₂S / D₂Sν₁ (Symmetric Stretch)~2615~1900~1.38
H₂S / D₂Sν₂ (Bending)~1183~855~1.38
H₂S / D₂Sν₃ (Asymmetric Stretch)~2626~1910~1.37
Note: Frequencies are approximate values for the gaseous phase and can vary slightly based on experimental conditions and resolution. Data compiled from multiple sources.[3][5][6]

Experimental Protocols

Protocol 1: Gas-Phase FT-IR Spectroscopy of D₂S

This protocol outlines the procedure for obtaining a high-resolution gas-phase infrared spectrum of deuterium sulfide. This method is suitable for fundamental spectroscopic studies and quantitative analysis.

Materials:

  • This compound (D₂S) gas cylinder with a regulator

  • IR-transparent gas cell (e.g., 10 cm path length) with KBr or CsI windows

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Vacuum line and pump

  • Nitrogen (N₂) gas for purging

Methodology:

  • System Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize. Purge the spectrometer's sample compartment with dry nitrogen to minimize interference from atmospheric water and CO₂.

  • Gas Cell Preparation:

    • Connect the gas cell to a vacuum line.

    • Carefully evacuate the cell to remove any residual air and moisture. Be careful not to damage the windows.

    • Flush the cell with dry nitrogen gas two to three times, evacuating after each flush.

  • Background Spectrum:

    • Place the evacuated gas cell into the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum. This will be used to subtract the absorbance of the cell windows and any residual atmospheric gases.

  • Sample Introduction:

    • Remove the gas cell from the spectrometer and connect it to the D₂S gas cylinder via the vacuum line.

    • Slowly introduce a small pressure of D₂S gas into the cell. The optimal pressure will depend on the path length of the cell and the intensity of the absorption bands.

    • Close the cell valves and disconnect it from the gas line.

  • Sample Spectrum Acquisition:

    • Place the D₂S-filled gas cell back into the spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A resolution of 0.5 cm⁻¹ or better is recommended for resolving rotational-vibrational fine structure.

  • Data Processing:

    • The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

    • Identify and label the characteristic absorption bands of D₂S (ν₁, ν₂, ν₃).

Gas_Phase_Workflow cluster_prep System Preparation cluster_sample Sample Measurement cluster_analysis Data Analysis EvacuateCell Evacuate & Purge Gas Cell CollectBG Collect Background Spectrum (Empty Cell) EvacuateCell->CollectBG FillCell Introduce D₂S Gas into Cell CollectBG->FillCell CollectSample Collect Sample Spectrum FillCell->CollectSample ProcessData Generate Absorbance Spectrum CollectSample->ProcessData Analyze Identify D₂S Vibrational Bands ProcessData->Analyze Solid_Phase_Workflow Start Mount Substrate in Cryostat Evacuate Evacuate Chamber to High Vacuum Start->Evacuate Cool Cool Substrate to Deposition Temperature (e.g., 10 K) Evacuate->Cool Background Collect Background Spectrum (Bare Substrate) Cool->Background Deposit Deposit D₂S Gas onto Substrate via Leak Valve Background->Deposit Sample Acquire Sample Spectrum (D₂S Film) Deposit->Sample Process Generate Absorbance Spectrum Sample->Process End Analysis of Solid-Phase Spectrum Process->End Interpretation_Logic cluster_H Original Sample cluster_D Deuterated Sample cluster_Conclusion Analysis SH_bond Molecule contains S-H bonds SH_spectrum IR Spectrum shows ν(S-H) stretch (~2600 cm⁻¹) SH_bond->SH_spectrum Measurement SD_bond Molecule contains S-D bonds SH_bond->SD_bond Isotopic Substitution with D₂S Conclusion Observed frequency shift confirms S-H band assignment. Shift ratio ν(S-H)/ν(S-D) ≈ 1.37 SH_spectrum->Conclusion SD_spectrum IR Spectrum shows ν(S-D) stretch (~1900 cm⁻¹) SD_bond->SD_spectrum Measurement SD_spectrum->Conclusion

References

Application Notes and Protocols: Raman Spectroscopy of Deuterium Sulfide (D₂S)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogen sulfide (B99878) (H₂S) is a critical endogenous gasotransmitter, playing a significant role in a multitude of physiological and pathological processes, including neuromodulation, inflammation, and cardiovascular regulation.[1][2] The study of its metabolic pathways and localized concentration changes is vital for biomedical research and drug development. Raman spectroscopy, a non-invasive and label-free optical technique, provides detailed chemical fingerprints of molecules based on their unique vibrational modes.[3][4] However, detecting H₂S in complex biological systems is challenging due to overlapping Raman signals from endogenous molecules, such as proteins and lipids, in the S-H stretching region (~2500-2600 cm⁻¹).

To overcome this limitation, deuterium (B1214612) sulfide (D₂S), a stable isotopologue of H₂S, serves as an invaluable probe.[3] The substitution of hydrogen with the heavier deuterium isotope results in a significant red-shift of the sulfur-deuterium (S-D) stretching vibration to a spectral region (~1850-1900 cm⁻¹) that is largely free from background signals in biological samples.[5][6] This "Raman-silent" window allows for the unambiguous and sensitive detection of D₂S, making it an excellent surrogate for tracking the delivery and metabolism of H₂S in real-time.[3][7] These application notes provide an overview of the key applications and detailed experimental protocols for utilizing Raman spectroscopy with D₂S.

Core Principle: The Isotopic Shift

The primary advantage of using D₂S is the kinetic isotope effect, where the heavier mass of deuterium compared to protium (B1232500) (hydrogen) alters the vibrational frequency of the chemical bond.[8] The C-D bond is stronger and vibrates at a lower frequency than the C-H bond.[9] Similarly, the S-D bond's vibrational frequency is significantly lower than that of the S-H bond. This shifts the characteristic Raman peak for D₂S into a clear spectral window, enabling highly specific detection against the complex biochemical matrix of a cell or tissue.[3][7]

cluster_0 Raman Spectrum of Biological Sample cluster_1 bio_region Biological Molecules (C-H, N-H, O-H stretches) ~2800-3600 cm⁻¹ h2s_region H₂S Signal Region (S-H stretch) ~2578 cm⁻¹ (Overlapped) silent_region Cellular Silent Window ~1800-2300 cm⁻¹ interference High background signal hinders H₂S detection h2s_region->interference d2s_region D₂S Signal (S-D stretch) ~1889 cm⁻¹ (Clear Signal) no_interference Minimal background allows clear D₂S detection d2s_region->no_interference

Caption: Spectral regions for H₂S vs. D₂S Raman signals.

Applications of D₂S in Raman Spectroscopy

Probing H₂S Biology and Signaling Pathways

D₂S, delivered via donor molecules, can be used to trace the fate of H₂S in cellular systems. Researchers can monitor its uptake, localization (e.g., in mitochondria), and involvement in processes like protein persulfidation.[1][10] By tracking the appearance and disappearance of the unique D₂S Raman signature, insights into H₂S-related signaling cascades can be obtained.

D2S_Donor D₂S Donor (e.g., NaSD) D2S D₂S D2S_Donor->D2S Release Extracellular Extracellular Space Intracellular Intracellular Space (Cytosol) Extracellular->Intracellular Transport TargetProtein Target Protein (-SH) Intracellular->TargetProtein D2S->Extracellular Enters Raman Raman Spectroscopy D2S->Raman Monitor ~1889 cm⁻¹ PersulfidatedProtein Persulfidated Protein (-S-SD) TargetProtein->PersulfidatedProtein Reaction CellularResponse Cellular Response PersulfidatedProtein->CellularResponse Triggers

Caption: Hypothetical signaling pathway probed by D₂S.
Drug Development and Metabolism Studies

In drug discovery, deuteration is a strategy used to alter the metabolic profile of a drug candidate, often to increase its metabolic stability and half-life (the "deuterium switch" approach).[11][12] Raman spectroscopy can be employed to monitor the stability of a deuterated drug containing an S-D bond or to track metabolites. By comparing the metabolic fate of a deuterated drug versus its non-deuterated counterpart, researchers can gain insights into metabolic pathways and the kinetic isotope effect.[9]

Quantitative Data: Characteristic Raman Shifts

The vibrational frequencies of H₂S and D₂S are highly dependent on their physical state (gas, liquid, or solid).[5][13] The symmetric stretching mode (ν₁) is typically the most intense and easily identifiable peak in the Raman spectrum.

CompoundPhysical StateVibrational ModeRaman Shift (cm⁻¹)Reference(s)
H₂S Gasν₁ (Symmetric Stretch)2615[5]
Liquidν₁ (Symmetric Stretch)2578[5]
Solid (Phase III)ν₁ (Symmetric Stretch)2544, 2523[6][14]
D₂S Gasν₁ (Symmetric Stretch)1896[5][13]
Liquidν₁ (Symmetric Stretch)1889[5]
Solid (Phase III)ν₁ (Symmetric Stretch)1848, 1837[6]

Experimental Protocols

Protocol 1: General Raman Spectroscopy of D₂S

This protocol outlines the basic procedure for acquiring a Raman spectrum of D₂S in a non-biological context.

1. Sample Preparation:

  • Gas: Introduce D₂S gas into a sealed quartz cuvette or a specialized gas cell at the desired pressure.

  • Liquid/Solid: D₂S can be condensed into a liquid or solid within a cryogenically cooled sample holder with optical access. D₂S was prepared in one study from pure aluminum sulfide and 99.6% D₂O.[5]

2. Instrumentation Setup:

  • Laser: A continuous-wave (CW) laser, such as a 532 nm or 785 nm diode laser, is commonly used. The choice depends on sample fluorescence (longer wavelengths reduce fluorescence).

  • Spectrometer: A high-resolution spectrometer equipped with a cooled CCD detector is required for sensitive detection.

  • Optics: Use appropriate lenses to focus the laser onto the sample and collection optics to gather the scattered light. A backscattering geometry is common.[15]

3. Data Acquisition:

  • Calibrate the spectrometer using a known standard (e.g., silicon, which has a sharp peak at 520.7 cm⁻¹).

  • Acquire a spectrum of the empty sample holder for background subtraction.

  • Illuminate the D₂S sample with the laser. Adjust laser power and integration time to achieve an optimal signal-to-noise ratio (SNR). Typical integration times can range from seconds to minutes.

4. Data Processing:

  • Subtract the background spectrum from the sample spectrum.

  • Perform cosmic ray removal if necessary.

  • Identify and fit the characteristic D₂S peak(s) to determine their exact position, intensity, and width.

Protocol 2: Monitoring D₂S in a Cellular Environment

This protocol describes a workflow for tracking D₂S in live cells using Raman microspectroscopy.

cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis A Culture cells on a Raman-compatible substrate (e.g., CaF₂ slide) B Prepare D₂S donor solution (e.g., NaSD in media) A->B C Incubate cells with D₂S donor solution B->C D Mount sample on Raman microscope stage C->D E Identify target cells using bright-field imaging D->E F Acquire Raman spectra from single points or map regions E->F G Perform background subtraction and cosmic ray removal F->G H Identify and integrate the characteristic D₂S peak (~1889 cm⁻¹) G->H I Normalize signal and quantify relative D₂S concentration H->I

Caption: Experimental workflow for cellular D₂S Raman imaging.

1. Sample Preparation:

  • Seed and culture adherent cells on a Raman-grade substrate, such as a calcium fluoride (B91410) (CaF₂) or quartz coverslip, to minimize background signal.

  • Prepare a fresh solution of a D₂S donor (e.g., sodium hydrosulfide-d1, NaSD) in an appropriate buffer or cell culture medium immediately before use.

  • Replace the culture medium with the D₂S donor-containing medium and incubate for the desired time period.

2. Instrumentation (Raman Microspectrometer):

  • Use a confocal Raman microscope which allows for precise spatial resolution and rejection of out-of-focus signals.

  • An immersion objective (water or oil) can be used to improve signal collection and spatial resolution.

  • Ensure the system is properly aligned and calibrated.

3. Data Acquisition:

  • Place the sample on the microscope stage and bring the cells into focus using bright-field illumination.

  • Select a region of interest (e.g., a single cell or a specific subcellular location).

  • Acquire spectra using an appropriate laser wavelength (e.g., 785 nm to reduce autofluorescence), laser power (low enough to avoid cell damage, typically <10 mW at the sample), and integration time.

  • For imaging, raster-scan the laser beam across the sample to generate a hyperspectral map, where each pixel contains a full Raman spectrum.

4. Data Processing and Analysis:

  • Pre-process the spectral data by subtracting the substrate background, removing cosmic rays, and performing baseline correction.

  • Analyze the spectra for the characteristic S-D stretching peak around 1889 cm⁻¹.

  • The intensity or integrated area of this peak is directly proportional to the concentration of D₂S.

  • Generate chemical images by plotting the intensity of the D₂S peak at each pixel to visualize its spatial distribution within the cells.

References

Application Notes and Protocols: Deuterium Sulfide as a Deuterium Source for Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are indispensable tools in modern drug discovery and development. The substitution of hydrogen with its stable isotope, deuterium (B1214612), can significantly alter the pharmacokinetic properties of a drug molecule, a strategy often referred to as the "deuterium switch." This modification can lead to improved metabolic stability, reduced toxicity, and an extended half-life, ultimately enhancing the therapeutic profile of a drug. While various deuterium sources are commonly employed, such as deuterium gas (D₂) and heavy water (D₂O), deuterium sulfide (B99878) (D₂S) presents a potentially valuable, yet underexplored, reagent for the incorporation of deuterium, particularly into sulfur-containing molecules and other functionalities susceptible to reaction with hydrogen sulfide.

These application notes provide an overview of the potential uses of deuterium sulfide in isotopic labeling, based on analogous reactions with hydrogen sulfide (H₂S). Due to the limited availability of direct literature on D₂S in synthetic organic chemistry for pharmaceutical labeling, the protocols provided herein are proposed methodologies. This document also includes essential safety information for handling D₂S, methods for quantifying deuterium incorporation, and illustrative data from related deuteration reactions.

Safety Precautions and Handling of this compound

This compound (D₂S) should be handled with the same extreme caution as hydrogen sulfide (H₂S), as their chemical toxicities are expected to be identical. D₂S is a colorless, highly flammable, and extremely toxic gas with a characteristic rotten egg odor at low concentrations. However, at higher concentrations, it rapidly deadens the sense of smell, making it a particularly insidious hazard.

Key Hazards:

  • Acute Toxicity: Fatal if inhaled. It can cause rapid unconsciousness ("knockdown"), respiratory paralysis, and death.

  • Flammability: Forms explosive mixtures with air.

  • Irritant: Causes irritation to the eyes, skin, and respiratory system.

  • Heavier than air: Gas can accumulate in low-lying areas and confined spaces.

Handling Protocols:

  • Engineering Controls: All work with D₂S must be conducted in a well-ventilated fume hood with a continuous monitoring system equipped with an audible and visual alarm for D₂S. Ventilation systems should be non-sparking and explosion-proof.

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: A full-facepiece respirator with appropriate cartridges for acid gases/organic vapors is necessary for handling low concentrations. For higher concentrations or in case of a leak, a self-contained breathing apparatus (SCBA) is mandatory.

    • Eye Protection: Chemical safety goggles and a face shield are required.

    • Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and closed-toe shoes.

  • Gas Detection: Personal H₂S/D₂S monitors must be worn by all personnel in the vicinity of the experiment.

  • Emergency Procedures: An emergency response plan must be in place, including evacuation routes and procedures for responding to exposures and leaks. A safety shower and eyewash station must be readily accessible. Do not work alone when handling D₂S.

Proposed Synthetic Protocols using this compound

The following protocols are based on well-established reactions of hydrogen sulfide and are proposed as potential methods for deuterium incorporation using this compound.

Protocol 1: Synthesis of Deuterated Thiols from Alkyl Halides

This protocol describes the synthesis of a deuterated thiol (a mercaptan-d₁) via a nucleophilic substitution reaction (Sₙ2) using sodium deuteroshydrosulfide (NaSD), which can be prepared in situ from D₂S.

Reaction Scheme:

R-X + NaSD → R-SD + NaX (where X = Cl, Br, I)

Experimental Protocol:

  • Preparation of Sodium Deuteroshydrosulfide (NaSD): In a three-neck flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer, dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol (B145695) under an inert atmosphere (N₂ or Ar). Bubble D₂S gas slowly through the solution at 0 °C until saturation is reached.

  • Reaction: To the freshly prepared NaSD solution, add the alkyl halide (1.0 eq.) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by carefully adding an acidic solution (e.g., 1 M HCl) to neutralize the excess base. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Illustrative Quantitative Data (from analogous deuteration reactions):

SubstrateDeuterium SourceCatalyst/ReagentSolventTemp (°C)Time (h)% D-incorporationYield (%)
1-BromooctaneD₂S (proposed)NaOEtEthanol254>9570-85
Benzyl BromideD₂OThiol CatalystAcetonitrile25129285
2-Bromo-N-phenylacetamideD₂ORu-complexDioxane100248876

Note: Data for the latter two entries are from reactions using D₂O and a catalyst and are provided for illustrative purposes.

Protocol 2: Anti-Markovnikov Addition of D₂S to Alkenes

This protocol describes the free-radical addition of D₂S to an alkene to produce a deuterated thiol. This reaction is typically initiated by UV light or a radical initiator.

Reaction Scheme:

R-CH=CH₂ + D₂S --(hν or initiator)--> R-CH₂-CH₂-SD

Experimental Protocol:

  • Setup: In a quartz reaction vessel equipped with a magnetic stir bar and a gas inlet, dissolve the alkene (1.0 eq.) and a radical initiator such as AIBN (0.05 eq.) in a suitable solvent (e.g., hexane (B92381) or benzene).

  • Reaction: Cool the mixture to 0-10 °C and bubble D₂S gas through the solution while irradiating with a UV lamp (e.g., 254 nm).

  • Reaction Monitoring: Monitor the disappearance of the alkene by GC or ¹H NMR. The reaction is typically complete within 1-6 hours.

  • Work-up: After completion, purge the system with nitrogen to remove excess D₂S.

  • Purification: Remove the solvent under reduced pressure and purify the resulting deuterated thiol by distillation.

Illustrative Quantitative Data (from analogous deuteration reactions):

SubstrateDeuterium SourceInitiator/CatalystSolventTemp (°C)Time (h)% D-incorporationYield (%)
1-OcteneD₂S (proposed)AIBN/hνHexane102>9560-75
StyreneD₂OThiol CatalystAcetonitrile2589078
NorborneneD₂Pd/CEthyl Acetate2512>9895

Note: Data for the latter two entries are from reactions using other deuterium sources and are provided for illustrative purposes.

Protocol 3: Zinin-type Reduction of Aromatic Nitro Compounds

The Zinin reduction uses sulfide sources to selectively reduce a nitro group to an amine. Using D₂S, this reaction could be adapted to introduce deuterium into the resulting amino group and potentially at ortho positions of the aromatic ring through H/D exchange under basic conditions.

Reaction Scheme:

Ar-NO₂ + D₂S (in NH₄OH/EtOH) → Ar-ND₂

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of ammonium (B1175870) deuteroshydrosulfide by bubbling D₂S gas through a solution of deuterated ammonia (B1221849) (ND₃) in ethanol-d₆.

  • Reaction: In a round-bottom flask, dissolve the aromatic nitro compound (1.0 eq.) in ethanol-d₆. Add the freshly prepared ammonium deuteroshydrosulfide solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) for 2-8 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and remove the solvent. Purify the deuterated amine by column chromatography or recrystallization.

Illustrative Quantitative Data (from analogous deuteration reactions):

SubstrateDeuterium SourceReagentSolventTemp (°C)Time (h)% D-incorporation (at -NH₂)Yield (%)
4-NitroanisoleD₂S (proposed)ND₄SDEthanol-d₆784>9880-90
1,3-DinitrobenzeneD₂ONa₂SEthanol786>9575
2-NitrotolueneD₂Raney NiMethanol-d₄2512>9892

Note: Data for the latter two entries are from reactions using other deuterium sources and are provided for illustrative purposes.

Analysis of Deuterium Incorporation

The extent and position of deuterium incorporation must be confirmed analytically. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.[1]

  • ¹H NMR Spectroscopy: Deuterium incorporation is observed indirectly by the disappearance or reduction in the integration of a proton signal at a specific chemical shift.

  • ²H NMR Spectroscopy: This technique directly detects the deuterium nuclei, providing a definitive confirmation of deuteration at specific sites. The chemical shifts in ²H NMR are identical to those in ¹H NMR.

  • ¹³C NMR Spectroscopy: The presence of a deuterium atom on a carbon causes a characteristic upfield shift (isotope shift) of the ¹³C signal and a splitting of the signal into a triplet (for -CD), a quintet (for -CD₂), or a septet (for -CD₃) due to C-D coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the overall level of deuterium incorporation by the mass shift in the molecular ion peak.

Visualizations

G cluster_0 Proposed Workflow for Deuterium Labeling with D₂S start Select Target Molecule & Labeling Site protocol Choose Appropriate Protocol (e.g., Sₙ2, Radical Addition, Reduction) start->protocol safety Implement Strict Safety Measures (Fume Hood, Gas Detection, PPE) protocol->safety reaction Perform Reaction with D₂S safety->reaction workup Work-up & Purification reaction->workup analysis Analyze Deuterium Incorporation (NMR, MS) workup->analysis end Deuterated Product analysis->end

Caption: General workflow for isotopic labeling using this compound.

G cluster_1 Proposed Mechanism: Sₙ2 Synthesis of Deuterated Thiols D2S D₂S NaSD NaSD (Sodium Deuteroshydrosulfide) D2S->NaSD in EtOH NaOEt NaOEt NaOEt->NaSD transition_state [SD---R---X]⁻ NaSD->transition_state RX R-X (Alkyl Halide) RX->transition_state product R-SD (Deuterated Thiol) transition_state->product NaX NaX transition_state->NaX

Caption: Proposed Sₙ2 mechanism for deuterated thiol synthesis.

G cluster_2 Proposed Mechanism: Zinin-type Reduction with D₂S ArNO2 Ar-NO₂ (Nitroaromatic) intermediates Intermediates (e.g., Ar-N(OD)D, Ar-ND(OD)) ArNO2->intermediates + D₂S / Base D2S D₂S D2S->intermediates product Ar-ND₂ (Deuterated Amine) intermediates->product Reduction sulfur_ox Oxidized Sulfur Species intermediates->sulfur_ox

Caption: Simplified pathway for Zinin-type reduction using D₂S.

References

Application Notes and Protocols for Gas-Phase Reactions with Deuterium Sulfide (D₂S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental setups and protocols for conducting gas-phase reactions involving Deuterium (B1214612) Sulfide (B99878) (D₂S). The information is intended to guide researchers in establishing robust experimental systems for studying reaction kinetics, mechanisms, and product distributions.

Crossed Molecular Beam Studies of Ion-Molecule Reactions

Crossed molecular beam experiments are powerful for investigating the dynamics of single-collision events, providing insights into reaction mechanisms at the most fundamental level. A notable application is the study of the reaction between the D1-silylidyne radical (SiD) and deuterium sulfide (D₂S).[1]

Experimental Protocol: Reaction of D1-Silylidyne Radical (SiD) with D₂S

This protocol outlines the setup for studying the gas-phase reaction SiD + D₂S under single-collision conditions.

Objective: To investigate the chemical dynamics of the atomic (D) and molecular deuterium (D₂) loss pathways.

Apparatus: A crossed molecular beams machine is required. This apparatus consists of two source chambers that generate molecular beams, a main scattering chamber where the beams intersect, and a detector chamber.

Procedure:

  • Primary Beam Generation (SiD):

    • Generate D1-silylidyne radicals by laser ablation of a silicon rod.

    • Seed the ablated species in a carrier gas (e.g., neon).

    • Pass the beam through a skimmer to create a collimated beam.

  • Secondary Beam Generation (D₂S):

    • Introduce this compound gas (98.8% D atom purity) into the secondary source chamber.

    • Maintain a backing pressure of 550 torr.

    • Pass the D₂S beam through a skimmer.

  • Collision and Detection:

    • Cross the primary and secondary beams perpendicularly in the main scattering chamber.

    • Maintain a low pressure in the main chamber (mid 10⁻⁹ torr region) to ensure single-collision conditions.[2]

    • Detect the reaction products using a detector capable of measuring time-of-flight and angular distribution.

Data Presentation:

ParameterValueReference
ReactantsD1-silylidyne radical (SiD), this compound (D₂S)[2]
Collision Energy (Ec)15.9 ± 0.9 kJ mol⁻¹[2]
Center-of-Mass Angle (ΘCM)40.8 ± 1.5°[2]
D₂S Backing Pressure550 torr[2]
D₂S Purity98.8% D atom[2]
Reaction Products
D-atom loss channelD1-thiosilaformyl radical (DSiS)[1]
D₂-molecule loss channelD2-silanethione (D₂SiS)[1]

Experimental Workflow

G cluster_primary Primary Beam Generation cluster_secondary Secondary Beam Generation cluster_main Main Chamber cluster_detection Detection p1 Laser Ablation of Silicon Rod p2 Seeding in Carrier Gas (Ne) p1->p2 p3 Skimmer p2->p3 collision Beam Intersection (Single Collision) p3->collision SiD Beam s1 D2S Gas Source (550 torr) s2 Skimmer s1->s2 s2->collision D2S Beam detector Time-of-Flight and Angular Distribution collision->detector Reaction Products

Crossed Molecular Beam Experimental Workflow

Flow Reactor Studies for Reaction Kinetics and Mechanisms

General Protocol for a Laboratory-Scale Gas-Phase Flow Reactor

This protocol provides a step-by-step guide for setting up a flow reactor experiment suitable for studying gas-phase reactions of D₂S with other gases over a solid catalyst.

Objective: To determine reaction kinetics, product distribution, and catalyst performance.

Apparatus:

  • Gas delivery system with mass flow controllers (MFCs) for each reactant gas (e.g., D₂S, H₂, hydrocarbon).

  • Mixing chamber to ensure homogeneous mixing of reactant gases.

  • A tubular reactor (e.g., quartz or stainless steel) housed in a furnace with temperature control.

  • A fixed bed of catalyst material within the reactor.

  • A back-pressure regulator to control the system pressure.

  • An analytical system for product analysis, such as a Gas Chromatograph with a Mass Spectrometer (GC-MS) and/or a Sulfur Chemiluminescence Detector (SCD).

Procedure:

  • System Preparation:

    • Load the catalyst into the reactor and secure it with quartz wool plugs.

    • Assemble the reactor system, ensuring all connections are leak-tight.

    • Purge the system with an inert gas (e.g., N₂ or Ar) to remove air and moisture.

  • Catalyst Pre-treatment (if required):

    • Heat the catalyst to the desired pre-treatment temperature under a specific gas flow (e.g., H₂ for reduction, H₂S/H₂ for sulfidation).

  • Reaction:

    • Set the furnace to the desired reaction temperature.

    • Establish the desired system pressure using the back-pressure regulator.

    • Introduce the reactant gases (including D₂S) at the specified flow rates using the MFCs.

    • Allow the system to reach a steady state.

  • Product Analysis:

    • Direct the reactor effluent to the analytical system (GC-MS/SCD) for qualitative and quantitative analysis of the products.

    • If D₂S is used as a tracer, the mass spectrometer will be crucial for tracking the incorporation of deuterium into the reaction products.

Data Presentation:

ParameterExample Value Range
Reactor Temperature300 - 400 °C
Total Pressure1 - 50 atm
D₂S Partial Pressure0.01 - 0.1 atm
H₂ Partial Pressure0.5 - 5 atm
Hydrocarbon Partial Pressure0.1 - 1 atm
Gas Hourly Space Velocity (GHSV)1000 - 10000 h⁻¹
Catalyste.g., CoMo/Al₂O₃, NiMo/Al₂O₃

Logical Workflow for a Flow Reactor Experiment

G cluster_gas Gas Delivery cluster_reaction Reaction cluster_analysis Analysis d2s D2S Source mfc_d2s MFC d2s->mfc_d2s h2 H2 Source mfc_h2 MFC h2->mfc_h2 hc Hydrocarbon Source mfc_hc MFC hc->mfc_hc mixer Mixing Chamber mfc_d2s->mixer mfc_h2->mixer mfc_hc->mixer reactor Fixed-Bed Reactor (Furnace) mixer->reactor bpr Back-Pressure Regulator reactor->bpr gcms GC-MS / SCD bpr->gcms waste waste bpr->waste Vent

Flow Reactor Experimental Workflow

Application in Hydrodesulfurization (HDS) Tracer Studies

This compound is a valuable tracer for elucidating reaction mechanisms in hydrodesulfurization (HDS), a critical process in the refining industry for removing sulfur from fuels. By tracking the incorporation of deuterium into the products and the exchange with H₂ in the gas phase, researchers can gain insights into the active sites of the catalyst and the reaction pathways.

While detailed quantitative data for HDS with D₂S tracers are specific to the catalyst and conditions studied, the general approach involves the flow reactor setup described above. The key is the detailed analysis of the isotopic distribution in the products.

Expected Observations and Analysis:

  • H-D Exchange: The formation of HD and H₂S in the gas phase indicates the activation of H-H and S-H bonds on the catalyst surface.

  • Deuterium Incorporation into Hydrocarbons: The presence of deuterated hydrocarbons in the products provides evidence for specific reaction intermediates and pathways. For example, in the HDS of thiophene, deuterium incorporation into butadiene can help distinguish between different C-S bond cleavage mechanisms.

  • Kinetic Isotope Effect: Comparing the reaction rates of H₂S and D₂S can reveal information about the rate-determining step of the reaction.

The quantitative analysis of the product distribution, including the isotopic composition, allows for the development and validation of detailed kinetic models for the HDS process.

References

Application Notes and Protocols for Deuterium Sulfide in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deuterium (B1214612) sulfide (B99878) (D₂S), a heavy isotope analog of hydrogen sulfide, serves as a crucial tool in materials science, drug development, and fundamental chemical research. Its unique properties, stemming from the kinetic isotope effect (KIE), offer significant advantages in various applications. The substitution of protium (B1232500) (¹H) with deuterium (²H) leads to a stronger chemical bond (e.g., C-D vs. C-H), which slows down reaction rates involving bond cleavage.[1][2][3] This characteristic is leveraged to enhance material stability, probe reaction mechanisms, and engineer novel material properties. These notes provide detailed applications and protocols for utilizing deuterium and its compounds, particularly D₂S, in materials science research.

Application Note 1: Isotope Effects and Spectroscopic Analysis

The mass difference between deuterium and protium leads to distinct physical and spectroscopic properties. Bonds involving deuterium are stronger and have different vibrational energies compared to their hydrogen counterparts.[1][4] This isotopic substitution is a powerful tool for mechanistic studies and material characterization.

Key Applications:

  • Mechanistic Studies: The kinetic isotope effect is used to determine reaction mechanisms by observing changes in reaction rates upon isotopic substitution.[1]

  • Spectroscopic Analysis: Techniques like Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can easily distinguish between deuterated and non-deuterated compounds, providing insights into molecular structure, dynamics, and local electronic environments.[1][5][6]

  • Phase Transitions: Deuterated compounds exhibit different phase transition temperatures, which can be studied to understand the influence of mass on vibrational energies and material properties under extreme conditions.[1]

Data Presentation: Physical and Spectroscopic Properties

A comparison of the physical properties of Deuterium Sulfide (D₂S) and Hydrogen Sulfide (H₂S) highlights the impact of isotopic substitution.

PropertyThis compound (D₂S)Hydrogen Sulfide (H₂S)
Molecular Weight 36.09 g/mol [1][7]34.08 g/mol [1]
Boiling Point -60 °C[1]-60.7 °C[1]
Melting Point -85 °C[1]-86 °C[1]
Solid Phase Transition 107.8 K[1]103.5 K[1]
Lambda Transition 132.9 K[1]126.2 K[1]
Vapor Pressure Crossover -48 °C (more volatile than H₂S above this temp)[1]N/A

Table 1: Comparison of physical properties between D₂S and H₂S, demonstrating the influence of isotopic mass.[1]

The fundamental infrared spectra of gaseous D₂S show distinct vibrational frequencies compared to H₂S.

Vibrational ModeFrequency (cm⁻¹)
ν₁ (Symmetric Stretch) 1896.38[5]
ν₂ (Bending) 855.5[5]

Table 2: Fundamental infrared vibrational frequencies for gaseous this compound.[5]

Experimental Protocol 1: Thin Film Deposition of Amorphous D₂S for Infrared Spectroscopy

This protocol is adapted from methodologies for preparing thin films of D₂S for IR analysis.[8][9]

Objective: To prepare an amorphous thin film of D₂S for IR spectroscopic analysis.

Materials:

  • This compound (D₂S) gas (97 atom % D or higher)

  • Infrared-transparent substrate (e.g., KBr or CsI window)

  • High-vacuum deposition chamber with a cryostat

  • Infrared spectrometer

  • Gas handling line

Procedure:

  • Substrate Preparation: Clean the IR substrate thoroughly and mount it onto the cold finger of the cryostat within the vacuum chamber.

  • System Evacuation: Evacuate the chamber to a high vacuum (<10⁻⁶ torr) to remove contaminants.

  • Substrate Cooling: Cool the substrate to the desired deposition temperature (e.g., 10 K) to form an amorphous solid.[8][9]

  • Gas Introduction: Introduce D₂S gas into the chamber at a controlled rate through a leak valve. The gas will condense onto the cold substrate, forming a thin film.

  • Thickness Monitoring: Use infrared interference fringe patterns produced during deposition to monitor and control the film thickness.[8][9]

  • Spectroscopic Measurement: Once the desired thickness is achieved, stop the gas flow. Collect the infrared spectrum of the D₂S thin film.

  • Annealing (Optional): To study crystalline phases, the film can be annealed by warming it to a higher temperature (e.g., 70 K to yield phase III) and then re-cooling for spectral analysis.[8][9]

Logical Relationship Diagram: Kinetic Isotope Effect

KIE_Effect cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect H_Substitution Substitution of Protium (¹H) with Deuterium (²H) Increased_Mass Increased Atomic Mass (²H is ~2x heavier than ¹H) H_Substitution->Increased_Mass leads to Stronger_Bond Stronger Covalent Bond (e.g., C-D vs. C-H) Increased_Mass->Stronger_Bond results in Higher_Activation Higher Activation Energy for Bond Cleavage Stronger_Bond->Higher_Activation Slower_Reaction Slower Reaction Rate (Kinetic Isotope Effect) Higher_Activation->Slower_Reaction Improved_Stability Improved Metabolic/ Chemical Stability Slower_Reaction->Improved_Stability enables

Caption: The logical progression from isotopic substitution to improved material stability.

Application Note 2: Deuterium in Semiconductor Fabrication

Deuterium is increasingly used in the semiconductor industry to enhance device performance and reliability.[10] The primary application involves replacing hydrogen with deuterium at the silicon/silicon dioxide interface in transistors.

Key Applications:

  • Deuterium Annealing: A post-fabrication process where silicon wafers are heated in a deuterium-rich atmosphere. The deuterium passivates defects by forming stronger Si-D bonds compared to Si-H bonds.[10][11] This mitigates degradation from the "Hot Carrier Effect," extending the device's lifespan.[11]

  • Thin Film Deposition (CVD/ALD): Deuterium is used as a precursor gas in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes.[12][13] Its heavier mass allows for more precise control over molecular movement during deposition, leading to higher quality films.[12]

  • Ion Implantation: Deuterium ion implantation creates precise and shallow doping profiles, which can enhance device performance and reduce energy consumption.[10]

Experimental Protocol 2: Deuterium Annealing of Silicon Wafers

This is a generalized protocol for passivating silicon devices.

Objective: To replace Si-H bonds with more stable Si-D bonds at the Si/SiO₂ interface to improve device longevity.

Materials:

  • Fabricated silicon wafers

  • High-temperature annealing furnace

  • Deuterium (D₂) gas (high purity)

  • Nitrogen (N₂) gas (for purging)

Procedure:

  • Wafer Loading: Place the silicon wafers into the furnace chamber.

  • Purging: Purge the furnace with high-purity N₂ gas to remove oxygen and moisture.

  • Ramp-Up: Increase the temperature to the annealing temperature (typically 400-450 °C).

  • Deuterium Introduction: Stop the N₂ flow and introduce D₂ gas into the chamber. The annealing is typically performed for 30-60 minutes.

  • Annealing: Maintain the temperature and D₂ atmosphere for the specified duration to allow deuterium to diffuse and replace hydrogen at the interface.

  • Purging: Stop the D₂ flow and purge the chamber again with N₂.

  • Cool-Down: Gradually cool the furnace back to room temperature under the N₂ atmosphere.

  • Wafer Unloading: Remove the annealed wafers for electrical testing and characterization.

Workflow Diagram: Deuterium Annealing Process

Annealing_Workflow cluster_prep Preparation cluster_process Annealing Process cluster_finish Completion Load Load Wafers into Annealing Furnace Purge_N2_1 Purge with N₂ Gas Load->Purge_N2_1 Heat Ramp Temperature to 400-450 °C Purge_N2_1->Heat Introduce_D2 Introduce D₂ Gas Heat->Introduce_D2 Anneal Hold at Temperature (30-60 min) Introduce_D2->Anneal Purge_N2_2 Purge with N₂ Gas Anneal->Purge_N2_2 Cool Cool Down to Room Temperature Purge_N2_2->Cool Unload Unload Wafers Cool->Unload

Caption: A step-by-step workflow for the deuterium annealing of semiconductor wafers.

Application Note 3: Enhancing Optical Fiber Longevity

In optical fiber manufacturing, residual hydroxyl (OH) groups can absorb light, causing signal attenuation. Hydrogen ingress over the fiber's lifetime can exacerbate this issue. Treating the fiber with deuterium gas is a standard industry practice to mitigate this degradation.[14][15]

Key Application:

  • Isotope Exchange: During manufacturing, optical fibers are treated with D₂ gas.[14][15] The deuterium replaces protium in existing Si-OH groups to form Si-OD groups and passivates defect sites.[14] The Si-OD bond has a fundamental vibration at a longer wavelength, outside the main telecommunication windows, thus reducing light absorption. This treatment also protects the fiber from future hydrogen exposure.[14]

Experimental Protocol 3: Deuterium Gas Treatment of Optical Fibers

This protocol describes the general method for treating optical fibers with deuterium.[16][17]

Objective: To reduce OH-induced light absorption and improve the long-term stability of optical fibers.

Materials:

  • Newly drawn optical fiber

  • Pressurized treatment chamber

  • Deuterium (D₂) gas

  • In-line optical attenuation measurement system

Procedure:

  • Fiber Placement: The optical fiber is passed through or placed within a sealed treatment chamber.

  • Deuterium Exposure: The chamber is filled with an atmosphere containing deuterium gas (e.g., 0.1% to 20% concentration) at a specified temperature and pressure (e.g., 0.1 to 20 atm).[17]

  • In-Situ Monitoring: During the exposure, the optical attenuation of the fiber is measured continuously at a relevant wavelength (e.g., between 900 nm and 1600 nm).[17]

  • Process Optimization: The treatment continues until the change in attenuation reaches a plateau or a predetermined maximum, indicating that the isotope exchange process is complete.[17]

  • Process Termination: The deuterium atmosphere is removed, and the treated fiber exits the chamber. The exposure is stopped once the optimal duration has been reached.[17]

Application Note 4: Deuterated Polymers for Infrared Optics

The synthesis of deuterated polymers provides a pathway to creating materials with engineered transparency in the mid-wave infrared (MWIR) region.[18] C-H bond vibrations typically cause significant absorption around 3.3 µm, but substituting hydrogen with deuterium shifts these vibrations to longer wavelengths (around 4.2 µm), opening up a window of transparency.[18]

Key Application:

  • MWIR Optics: Perdeuterated, sulfurated polymers can be used to fabricate MWIR optical components like gratings and sensors that are transparent at wavelengths where their proteo-analogs are opaque.[18]

Data Presentation: IR Transmittance

Polymer Composition (50 wt% Sulfur)IR Transmittance at 3.3-3.4 µm
Proteo poly(S-r-DIB) Opaque
Deutero poly(S-r-d₁₄-DIB) ~60-fold higher than proteo version[18]

Table 3: Comparison of Mid-Wave Infrared (MWIR) transmittance for proteo vs. deutero sulfurated polymers.[18]

Experimental Protocol 4: Synthesis of Deuterated Sulfurated Polymer via Inverse Vulcanization

This protocol is based on the synthesis of poly(sulfur-random-d₁₄-(1,3-diisopropenylbenzene)).[18]

Objective: To synthesize a perdeuterated sulfur-based polymer with high MWIR transparency.

Materials:

  • Elemental sulfur (S)

  • Perdeuterated d₁₄-(1,3-diisopropenylbenzene) (d₁₄-DIB) monomer

  • Small glass vial

  • Teflon-coated stir bar

  • Silicone oil bath

Procedure:

  • Reactant Loading: Add elemental sulfur (e.g., 0.250 g) and a stir bar to a small vial.

  • Sulfur Melting: Heat the vial in an oil bath to 175 °C until the sulfur melts into a transparent liquid.[18]

  • Monomer Addition: Add the d₁₄-DIB monomer (e.g., 0.250 g) to the molten sulfur.[18]

  • Polymerization: Allow the reaction to stir at 175 °C. The viscosity will increase as polymerization proceeds. Continue stirring until the stir bar stops.[18]

  • Completion: Heat for an additional 5 minutes at 175 °C to ensure the reaction is complete.[18]

  • Product Extraction: Cool the vial to room temperature, then further cool in a dry ice/acetone bath. Carefully break the vial to extract the solid, dark red deuterated polymer.[18]

Workflow Diagram: Synthesis of IR-Transparent Deuterated Polymer

Polymer_Synthesis cluster_reactants Reactants cluster_process Inverse Vulcanization cluster_product Product & Application Sulfur Elemental Sulfur (S) Melt_S Melt Sulfur (175 °C) Sulfur->Melt_S Monomer Perdeuterated d₁₄-DIB Monomer Add_Monomer Add d₁₄-DIB Monomer to Molten Sulfur Monomer->Add_Monomer Melt_S->Add_Monomer Polymerize Stir at 175 °C until Viscosity Prevents Stirring Add_Monomer->Polymerize Complete Heat for 5 More Minutes Polymerize->Complete Cool Cool Vial and Extract Polymer Complete->Cool Polymer Deuterated Polymer: poly(S-r-d₁₄-DIB) Cool->Polymer Application Fabricate MWIR Optical Components (e.g., Gratings) Polymer->Application

Caption: Workflow for synthesizing deuterated polymers for MWIR optical applications.

Application Note 5: Isotope Effects in Superconducting Materials

The discovery of high-temperature superconductivity in compressed hydrogen sulfide (H₃S) at 203 K spurred intense research.[19] Substituting hydrogen with deuterium to form D₃S provides a direct way to test the predictions of the Bardeen-Cooper-Schrieffer (BCS) theory of superconductivity, where the critical temperature (T_c) is expected to be inversely proportional to the square root of the isotopic mass.

Key Application:

  • Probing Superconductivity Mechanisms: By comparing the T_c of H₃S and D₃S, researchers can calculate the isotope effect coefficient (α).[19] This value provides critical insight into the electron-phonon coupling mechanism responsible for superconductivity in these materials.

Data Presentation: Superconducting Critical Temperatures

CompoundPressureCritical Temperature (T_c)Isotope Effect Coefficient (α)
H₃S 150 GPa203 K[19][20]0.47 (at 155 GPa)[19]
D₃S 150 GPa147 K[19][20]

Table 4: Comparison of superconducting critical temperatures for H₃S and D₃S under high pressure. The experimental isotope effect coefficient is close to the BCS theoretical value of 0.5.[19]

References

Application Notes and Protocols for High-Resolution Rotational Spectroscopy of Deuterium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-resolution rotational and rovibrational spectroscopy of deuterium (B1214612) sulfide (B99878) (D₂S). This document is intended to guide researchers in obtaining, analyzing, and interpreting the rotational spectra of D₂S, a molecule of interest in various chemical and atmospheric studies.

Introduction

Deuterium sulfide (D₂S) is a heavier isotopologue of hydrogen sulfide and serves as a valuable subject for high-resolution spectroscopic studies. As a light asymmetric top molecule, its rotational and rovibrational spectra exhibit a rich and complex structure. The analysis of these spectra provides precise information about its molecular geometry, rotational constants, and centrifugal distortion effects. Such data are crucial for benchmarking quantum chemical calculations, understanding intermolecular forces, and for applications in atmospheric science and astrophysics.

Quantitative Data Summary

The following tables summarize the key rotational and centrifugal distortion constants for this compound in its ground vibrational state, as determined from high-resolution spectroscopic studies.

Table 1: Rotational and Centrifugal Distortion Constants for D₂S

ParameterValue (cm⁻¹)
A₀5.4918
B₀4.5113
C₀2.4445
τ_zzzz-0.00213
τ_xxxx-0.00117
τ_xxzz0.00113
τ_xzxz-0.00036

Data sourced from far-infrared and microwave spectroscopy studies.[1][2]

Table 2: Vibrational Band Centers for D₂S

Vibrational BandBand Center (cm⁻¹)
ν₁1896.38
ν₂855.5

Data obtained from the analysis of fundamental infrared spectra.[3][4]

Experimental Protocols

This section outlines the detailed methodologies for performing high-resolution rotational spectroscopy of this compound.

Sample Preparation: Synthesis and Purification of D₂S

This compound is typically synthesized through the reaction of a metal sulfide with a deuterated acid.

Materials:

  • Ferrous sulfide (FeS)

  • Deuterated sulfuric acid (D₂SO₄) or Deuterated hydrochloric acid (DCl)

  • Distilled heavy water (D₂O)

  • Drying agent (e.g., anhydrous calcium chloride or phosphorus pentoxide)

  • Gas handling line and collection vessel

Protocol:

  • Set up a gas generation apparatus consisting of a reaction flask, a dropping funnel, and a gas outlet connected to a purification train and a collection vessel.

  • Place ferrous sulfide (FeS) in the reaction flask.

  • Slowly add deuterated sulfuric acid (D₂SO₄) or deuterated hydrochloric acid (DCl) from the dropping funnel onto the ferrous sulfide. The following reaction will occur: FeS + 2DCl → FeCl₂ + D₂S(g) or FeS + D₂SO₄ → FeSO₄ + D₂S(g)

  • Pass the generated D₂S gas through a purification train to remove any unreacted acid vapor and water. This typically involves bubbling the gas through D₂O and then passing it through a column containing a suitable drying agent.

  • Collect the purified D₂S gas in a collection vessel, which can be cooled with liquid nitrogen to condense the gas for storage.

  • The purity of the synthesized D₂S can be checked using mass spectrometry.

High-Resolution Spectroscopy

High-resolution spectra of D₂S can be obtained using either far-infrared (FIR) Fourier-transform spectroscopy or microwave spectroscopy.

3.2.1. Far-Infrared (FIR) Fourier-Transform Spectroscopy

Apparatus:

  • High-resolution Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker IFS 120HR)[3]

  • Multi-pass gas cell with an adjustable path length

  • Tungsten source

  • CaF₂ beam-splitter

  • Detector suitable for the FIR region (e.g., liquid helium-cooled bolometer)

  • Vacuum line for sample handling

  • Capacitance manometer for pressure measurement

Protocol:

  • Evacuate the multi-pass gas cell to a high vacuum.

  • Introduce the purified D₂S sample into the gas cell to the desired pressure. Typical pressures range from 20 to 50 Torr, depending on the intensity of the transitions being investigated.[5]

  • Set the absorption path length of the multi-pass cell. Path lengths can range from several meters to over 100 meters to observe weak transitions.[3]

  • Configure the FTIR spectrometer for high-resolution measurements. This includes selecting the appropriate aperture, scan speed, and number of scans to achieve a good signal-to-noise ratio. An instrumental resolution of 0.016 cm⁻¹ or better is typically required.[3]

  • Record the interferogram of the D₂S sample.

  • Record a background interferogram with the gas cell evacuated.

  • Perform a Fourier transform on the sample and background interferograms to obtain the single-beam spectra.

  • Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum of D₂S.

  • Calibrate the frequency axis of the spectrum using well-known transition frequencies of a standard calibrant gas, such as water vapor, which has accurately known pure rotational transitions.[5]

3.2.2. Microwave Spectroscopy

Apparatus:

  • Microwave spectrometer (e.g., cavity-enhanced Fourier-transform microwave (FTMW) spectrometer or a chirped-pulse FTMW spectrometer)

  • Microwave source (e.g., Gunn diode or backward-wave oscillator)

  • Absorption cell (e.g., Stark cell)

  • Detector (e.g., Schottky diode)

  • Vacuum system and sample handling line

  • Pressure measurement gauges

Protocol:

  • Evacuate the absorption cell to a high vacuum.

  • Introduce the D₂S sample into the cell at a low pressure, typically in the mTorr range.

  • Generate microwave radiation and sweep the frequency over the desired range.

  • Detect the microwave power transmitted through the sample.

  • Absorption of microwaves by the D₂S molecules at their rotational transition frequencies will result in dips in the detected power.

  • For enhanced sensitivity and resolution, techniques like Stark modulation or FTMW spectroscopy can be employed. In FTMW spectroscopy, a short, high-power microwave pulse polarizes the molecules, and the subsequent free induction decay (FID) is detected and Fourier-transformed to obtain the spectrum.

  • Accurately measure the frequencies of the observed rotational transitions.

Data Analysis Protocol

The analysis of the high-resolution rotational or rovibrational spectrum of an asymmetric top molecule like D₂S involves assigning quantum numbers to the observed transitions and fitting these transitions to a theoretical model Hamiltonian to determine the molecular constants.

Software:

  • Spectral analysis and assignment software (e.g., PGOPHER, ASROT)

  • Fitting software (e.g., SPCAT/SPFIT)

Protocol:

  • Spectrum Visualization and Peak Picking:

    • Load the calibrated experimental spectrum into the analysis software.

    • Identify and accurately determine the frequencies of the absorption lines (peak picking).

  • Initial Prediction of the Spectrum:

    • Use initial estimates of the rotational constants (A, B, C) for D₂S to predict the rotational spectrum. These initial values can be obtained from quantum chemical calculations or from previous lower-resolution studies.

    • This compound is an asymmetric top rotor, so the energy levels for a given rotational state J are labeled as J_KaKc, where Ka and Kc are the pseudo-quantum numbers corresponding to the projection of the total angular momentum on the a and c principal axes.

  • Assignment of Transitions:

    • Compare the predicted spectrum with the experimental spectrum.

    • Identify patterns in the experimental spectrum, such as R-branch (ΔJ = +1), Q-branch (ΔJ = 0), and P-branch (ΔJ = -1) structures for rovibrational bands.

    • Assign the rotational quantum numbers (J', K'a, K'c ← J'', K''a, K''c) to the observed transitions. This can be a complex process for an asymmetric top and often requires an iterative approach. Combination differences can be a useful tool in this process.

  • Fitting to a Hamiltonian:

    • Once a sufficient number of transitions have been assigned, perform a least-squares fit of the transition frequencies to an effective rotational Hamiltonian.

    • For an asymmetric top molecule, the Watson A-reduced Hamiltonian is commonly used: H_rot = AJ_a² + BJ_b² + CJ_c² - Δ_JJ⁴ - Δ_JKJ²J_a² - Δ_KJ_a⁴ - δ_JJ²(J_b² - J_c²) - δ_K[J_a²(J_b² - J_c²) + (J_b² - J_c²)J_a²]

    • The fit will refine the values of the rotational constants (A, B, C) and determine the centrifugal distortion constants (Δ_J, Δ_JK, Δ_K, δ_J, δ_K).

  • Iteration and Refinement:

    • Use the newly fitted constants to predict the spectrum with higher accuracy.

    • Assign more transitions based on the improved prediction.

    • Repeat the fitting process with the expanded set of assigned transitions.

    • Continue this iterative process until a satisfactory fit is achieved for the entire spectrum, with the residuals (observed - calculated frequencies) being on the order of the experimental uncertainty.

Visualizations

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Spectroscopy Spectroscopic Measurement cluster_Processing Data Processing cluster_Analysis Spectral Analysis Synthesis Synthesis of D2S (e.g., FeS + D2SO4) Purification Purification of D2S (Drying and Condensation) Synthesis->Purification Sample_Intro Introduce Sample to Gas Cell Purification->Sample_Intro Spectrometer_Setup Configure Spectrometer (FTIR or Microwave) Sample_Intro->Spectrometer_Setup Data_Acquisition Acquire Spectrum (Interferogram or FID) Spectrometer_Setup->Data_Acquisition FT Fourier Transform Data_Acquisition->FT Calibration Frequency Calibration FT->Calibration Assignment Assign Transitions Calibration->Assignment Fitting Fit to Hamiltonian Assignment->Fitting Constants Determine Molecular Constants Fitting->Constants

Caption: Experimental workflow for high-resolution rotational spectroscopy of D₂S.

Data_Analysis_Flowchart cluster_Input Input Data cluster_Analysis_Steps Analysis Steps cluster_Output Output Exp_Spectrum Experimental Spectrum Compare Compare Predicted and Experimental Spectra Exp_Spectrum->Compare Initial_Constants Initial Rotational Constants (from theory or previous work) Predict_Spectrum Predict Spectrum Initial_Constants->Predict_Spectrum Predict_Spectrum->Compare Assign Assign Quantum Numbers Compare->Assign Fit Least-Squares Fit Assign->Fit Refine Refine Constants Fit->Refine Final_Constants Final Molecular Constants (A, B, C, distortion constants) Fit->Final_Constants Refine->Predict_Spectrum Iterate

Caption: Logical workflow for the analysis of D₂S rotational spectra.

References

Application Notes and Protocols for Matrix Isolation Studies of Deuterium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the study of deuterium (B1214612) sulfide (B99878) (D₂S) using matrix isolation spectroscopy. This technique allows for the trapping and spectroscopic characterization of molecules in an inert, low-temperature environment, enabling the study of their structure, vibrational modes, and photochemical behavior.

Overview of Matrix Isolation Spectroscopy of D₂S

Matrix isolation is a powerful technique for studying reactive and stable species by trapping them in a solid, inert gas matrix at cryogenic temperatures (typically 4-20 K).[1] This environment prevents intermolecular interactions and allows for high-resolution spectroscopic measurements, primarily through Fourier Transform Infrared (FTIR) spectroscopy. For deuterium sulfide, this method is invaluable for:

  • Vibrational Analysis: Precisely determining the fundamental vibrational frequencies of the D₂S monomer and its aggregates. Isotopic substitution with deuterium (from H₂S to D₂S) provides a crucial tool for assigning vibrational modes due to the mass-dependent frequency shifts.

  • Study of Intermolecular Interactions: By controlling the concentration of D₂S in the matrix, the formation of dimers and larger clusters can be studied, providing insight into the nature of S-D···S hydrogen bonds.

  • Photochemistry: Trapped D₂S molecules can be subjected to ultraviolet (UV) or vacuum ultraviolet (VUV) irradiation to study their photochemical decomposition pathways and identify the resulting photoproducts, such as the DS radical.

Experimental Protocols

Preparation of D₂S Gas Mixture

A dilute mixture of this compound in an inert matrix gas (typically argon) is required for effective isolation.

Materials:

  • This compound (D₂S) gas (commercially available)

  • High-purity argon gas (99.999% or higher)

  • Gas handling manifold with pressure gauges

  • Sample storage bulb

Protocol:

  • Obtain commercially available D₂S. As it may be stored in a lecture bottle, handle it in a well-ventilated fume hood due to its toxicity.

  • Prior to use, degas the D₂S sample at liquid nitrogen temperatures to remove any volatile impurities.[2]

  • Using a gas handling manifold, prepare a dilute mixture of D₂S in argon. The typical concentration ratio (D₂S:Ar) for monomer studies is between 1:1000 and 1:10000.[2] For studies of dimers and larger aggregates, higher concentrations (e.g., 1:500) can be used.

  • Store the prepared gas mixture in a glass storage bulb with a high-vacuum stopcock.

Matrix Deposition

The D₂S/Ar gas mixture is deposited onto a cryogenic substrate for spectroscopic analysis.

Equipment:

  • Closed-cycle helium cryostat

  • High-vacuum chamber

  • Cryogenic substrate (e.g., CsI or KBr window for IR spectroscopy)

  • Gas deposition line with a precision leak valve

  • Temperature controller

  • FTIR spectrometer

Protocol:

  • Mount the cryogenic substrate (e.g., CsI window) onto the cold head of the cryostat.

  • Evacuate the vacuum chamber to a high vacuum (typically < 10⁻⁶ mbar) to prevent contamination from atmospheric gases.

  • Cool the substrate to the desired deposition temperature, usually between 10 K and 20 K.

  • Connect the D₂S/Ar gas mixture bulb to the deposition line.

  • Slowly admit the gas mixture into the chamber through the precision leak valve, directing the gas flow towards the cold substrate.

  • Maintain a steady deposition rate, typically 0.1 to 0.2 mmol of the matrix gas per minute, to ensure the formation of a clear, glassy matrix.[2]

  • Once a matrix of sufficient thickness is formed (as determined by interference fringes or deposition time), close the leak valve and stop the gas flow.

  • Record the initial FTIR spectrum of the as-deposited matrix.

Annealing Experiments

Annealing involves gently warming the matrix to allow for the diffusion and aggregation of the trapped species.

Protocol:

  • After recording the initial spectrum, slowly increase the temperature of the matrix to a point where diffusion can occur but the matrix does not rapidly sublime. For an argon matrix, this is typically around 30-35 K.

  • Hold the matrix at the annealing temperature for a specific period (e.g., 10-20 minutes).

  • Cool the matrix back down to the initial deposition temperature (e.g., 10 K).

  • Record the FTIR spectrum of the annealed matrix.

  • Compare the spectra before and after annealing. A decrease in the intensity of monomer bands and a corresponding increase in the intensity of dimer and oligomer bands indicate aggregation.

Photolysis Experiments

Photolysis experiments involve irradiating the matrix with UV or VUV light to induce photochemical reactions.

Equipment:

  • UV/VUV light source (e.g., mercury arc lamp, deuterium lamp, or excimer laser)

  • Appropriate filters or monochromator to select the desired wavelength range

  • Quartz window on the vacuum chamber for UV transmission

Protocol:

  • After depositing the D₂S/Ar matrix and recording the initial spectrum, irradiate the matrix with a suitable UV/VUV light source. The primary photochemical step in solid D₂S is the loss of a deuterium atom to form the DS radical.[2]

  • The choice of wavelength is critical. H₂S, and by extension D₂S, has a weak continuous absorption below 260 nm and stronger absorptions below 155 nm.[3]

  • Irradiate the matrix for a set period.

  • Periodically interrupt the irradiation to record FTIR spectra to monitor the disappearance of D₂S and the appearance of new absorption bands corresponding to photoproducts.

  • Difference spectra (spectrum after irradiation minus spectrum before irradiation) can be used to clearly identify the changes.

Data Presentation

The following tables summarize the vibrational frequencies of D₂S and its photoproducts observed in matrix isolation studies.

Table 1: Vibrational Frequencies (cm⁻¹) of D₂S Monomer in Inert Matrices

Vibrational ModeArgon Matrix[2]Krypton Matrix[2]Solid Phase (10 K)
ν₁ (S-D symmetric stretch)1895.01892.01894.1
ν₂ (D-S-D bend)855.4855.0853.0
ν₃ (S-D asymmetric stretch)1907.51903.01907.5

Table 2: Vibrational Frequencies (cm⁻¹) of D₂S Photoproducts

SpeciesVibrational ModeMatrixFrequency (cm⁻¹)
DS radicalFundamentalSolid D₂SNot reported in IR

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a matrix isolation experiment involving deposition, annealing, and photolysis.

G cluster_prep Sample Preparation cluster_exp Matrix Isolation Experiment cluster_analysis Data Analysis prep_gas Prepare D₂S/Ar Gas Mixture deposition Deposit Matrix (10-20 K) prep_gas->deposition Introduce sample initial_spec Record Initial FTIR Spectrum deposition->initial_spec anneal Anneal Matrix (~30-35 K) initial_spec->anneal photolysis UV/VUV Irradiation initial_spec->photolysis anneal_spec Record Annealed FTIR Spectrum anneal->anneal_spec analyze Analyze Spectra: - Identify Species - Determine Frequencies anneal_spec->analyze photo_spec Record Photolysis FTIR Spectrum photolysis->photo_spec photo_spec->analyze

Caption: General workflow for matrix isolation studies of D₂S.

Photolysis Pathway of D₂S

The primary photochemical reaction of matrix-isolated D₂S is the cleavage of an S-D bond.

G D2S D₂S (in matrix) hv hν (UV/VUV) D2S->hv DS_D DS• + D• hv->DS_D

Caption: Primary photolysis pathway of matrix-isolated D₂S.

References

Application Notes and Protocols for Deuterium Labeling of Organic Molecules with Deuterium Sulfide (D₂S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterium (B1214612) Labeling

Deuterium labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium (²H or D), is a powerful technique in modern chemical and pharmaceutical sciences. This subtle isotopic substitution, which minimally alters the steric profile of a molecule, can have profound effects on its physicochemical properties. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference gives rise to the kinetic isotope effect (KIE), where the cleavage of a C-D bond is significantly slower than that of a C-H bond.

The applications of deuterium labeling are extensive and include:

  • Mechanistic Elucidation: Tracking the position of deuterium in a reaction can provide invaluable insights into reaction mechanisms.

  • Improving Pharmacokinetic Properties: By replacing hydrogens at sites of metabolic attack with deuterium, the metabolic stability of a drug can be enhanced, potentially leading to a longer half-life, reduced dosage, and an improved safety profile.[1][2]

  • Internal Standards for Quantitative Analysis: Deuterated compounds are ideal internal standards for mass spectrometry-based quantification due to their similar chemical behavior to the analyte but distinct mass.[2]

While various deuterium sources like deuterium oxide (D₂O) and deuterium gas (D₂) are commonly employed, deuterium sulfide (B99878) (D₂S) presents a more specialized reagent. Its primary established application lies in the realm of gas-phase hydrogen/deuterium exchange mass spectrometry (HDX-MS).

Deuterium Sulfide (D₂S): Properties and Primary Application

This compound is a colorless, toxic, and flammable gas with a characteristic rotten egg odor, similar to its non-deuterated counterpart, hydrogen sulfide (H₂S). Its use as a general solution-phase deuterating agent for organic synthesis is not widely documented in scientific literature. This is likely due to its hazardous nature, gaseous state at room temperature which complicates handling, and the availability of more convenient and efficient deuterium sources for solution-phase reactions.

The principal and well-established application of D₂S is as a reagent in gas-phase hydrogen/deuterium exchange (HDX) mass spectrometry . This technique is a powerful tool for studying the higher-order structure and conformational dynamics of biomolecules, particularly proteins and nucleic acids.

Safety Precautions for Handling this compound

D₂S is a highly toxic and flammable gas and must be handled with extreme caution in a well-ventilated fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. A calibrated personal H₂S gas detector should be worn.

  • Ventilation: All manipulations involving D₂S must be performed in a certified, high-performance fume hood.

  • Gas Handling: Use a proper gas regulator and delivery system designed for corrosive gases. Lecture bottles should be securely clamped.

  • Emergency Preparedness: Ensure an emergency eyewash and shower are readily accessible. Have a plan for accidental release, including evacuation procedures.

  • Disposal: Unused D₂S and any contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.

Established Application: Gas-Phase Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) with D₂S

Gas-phase HDX-MS with D₂S is used to probe the solvent-accessible surface area of biomolecule ions in the gas phase. Labile hydrogens on the analyte ion exchange with deuterium from D₂S, and the extent of exchange provides structural information.

Experimental Protocol for Gas-Phase HDX-MS of a Protein
  • Sample Preparation:

    • Prepare a solution of the protein of interest in a suitable volatile buffer (e.g., ammonium (B1175870) acetate) at a concentration of approximately 1-10 µM.

    • Ensure the pH of the solution is optimized for protein stability and electrospray ionization.

  • Mass Spectrometer Setup:

    • The experiment is typically performed in a Fourier transform ion cyclotron resonance (FT-ICR) or a similar high-resolution mass spectrometer equipped with a collision cell that can be filled with a reagent gas.

    • Introduce the D₂S gas into the collision cell at a controlled pressure.

  • Ion Generation and Selection:

    • Generate gas-phase protein ions using electrospray ionization (ESI).

    • Isolate the desired precursor ion (specific charge state of the protein) in the mass spectrometer.

  • Hydrogen/Deuterium Exchange Reaction:

    • Inject the isolated precursor ions into the collision cell containing D₂S gas.

    • Allow the ions to react with D₂S for a defined period (the reaction time can be varied to obtain kinetic information).

  • Mass Analysis:

    • After the reaction, transfer the ions to the mass analyzer.

    • Acquire the mass spectrum of the deuterated protein ions. The mass shift compared to the non-deuterated protein indicates the number of incorporated deuterium atoms.

  • Data Analysis:

    • Determine the centroid of the isotopic distribution of the deuterated protein to calculate the average number of exchanged hydrogens.

    • By varying the reaction time, a deuterium uptake curve can be generated to study the kinetics of the exchange.

Data Presentation: Typical Results from Gas-Phase HDX-MS
ProteinCharge StateReaction Time (s)Number of Exchanged Hydrogens
Ubiquitin[M+7H]⁷⁺0.525
Ubiquitin[M+7H]⁷⁺2.048
Ubiquitin[M+7H]⁷⁺10.075
Cytochrome c[M+8H]⁸⁺0.532
Cytochrome c[M+8H]⁸⁺2.061
Cytochrome c[M+8H]⁸⁺10.098

Note: The data in this table is illustrative and will vary depending on the protein, its conformation, and the experimental conditions.

Visualization of Gas-Phase HDX-MS Workflow

HDX_MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Protein_Solution Protein in Volatile Buffer ESI Electrospray Ionization Protein_Solution->ESI Introduction Ion_Isolation Precursor Ion Isolation ESI->Ion_Isolation HDX_Reaction Gas-Phase Reaction with D₂S Ion_Isolation->HDX_Reaction Injection Mass_Analysis Mass Analysis HDX_Reaction->Mass_Analysis Data_Processing Determine Mass Shift & Deuterium Uptake Mass_Analysis->Data_Processing Structural_Inference Structural & Conformational Information Data_Processing->Structural_Inference

Caption: Workflow for gas-phase HDX-MS using D₂S.

Exploratory Protocols for Solution-Phase Deuterium Labeling with D₂S

The following protocols are hypothetical and exploratory in nature. They are based on established principles of H/D exchange reactions with other deuterium sources and have not been validated for D₂S. Significant experimental optimization and safety assessments would be required.

Exploratory Protocol: Acid-Catalyzed H/D Exchange

Principle: For organic molecules with acidic C-H bonds (e.g., α-hydrogens of ketones, terminal alkynes) or those that can be protonated to facilitate exchange (e.g., aromatic compounds), an acid catalyst can promote H/D exchange. D₂S is a weak acid, but its deuterons could potentially be exchanged.

Hypothetical Reaction: An organic substrate is dissolved in a suitable solvent, and D₂S is introduced in the presence of a strong acid catalyst.

Proposed Protocol:

  • Reaction Setup:

    • To a flame-dried, heavy-walled pressure tube equipped with a magnetic stir bar, add the organic substrate (1 mmol) and a strong acid catalyst (e.g., trifluoroacetic acid-d, 0.2 mmol).

    • Add a deuterated, anhydrous, aprotic solvent (e.g., CDCl₃, 5 mL).

    • Seal the tube with a septum.

  • Introduction of D₂S:

    • Cool the reaction mixture in a dry ice/acetone bath.

    • Carefully bubble a known amount of D₂S gas through the solution via a needle.

    • Seal the pressure tube securely.

  • Reaction Conditions:

    • Allow the reaction to warm to room temperature and then heat to a specified temperature (e.g., 60-100 °C) with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots (with extreme caution) and analyzing by ¹H NMR or MS to determine the extent of deuterium incorporation.

  • Work-up and Purification:

    • Cool the reaction vessel to a low temperature before carefully venting any excess D₂S into a scrubbing solution (e.g., bleach).

    • Quench the reaction by adding a basic solution (e.g., saturated NaHCO₃).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Acid_Catalyzed_Exchange Substrate Organic Substrate (e.g., Ketone) Intermediate Protonated/ Deuteronated Intermediate Substrate->Intermediate + D⁺ from Catalyst D2S D₂S Catalyst Acid Catalyst (e.g., D⁺) D2S->Catalyst Regenerates D⁺ Product Deuterated Product Intermediate->Product - H⁺ HDS HDS Product->HDS

Caption: Proposed mechanism for acid-catalyzed H/D exchange with D₂S.

Exploratory Protocol: Transition Metal-Catalyzed H/D Exchange

Principle: Many transition metal catalysts (e.g., based on Pd, Ru, Ir) are known to activate C-H bonds and facilitate H/D exchange with sources like D₂O or D₂.[3][4][5] It is conceivable that D₂S could serve as the deuterium source in such a system.

Hypothetical Reaction: An aromatic or heteroaromatic substrate is treated with a transition metal catalyst in the presence of D₂S.

Proposed Protocol:

  • Reaction Setup:

    • In a glovebox, add the substrate (1 mmol), the transition metal catalyst (e.g., Pd/C, 10 mol%), and an anhydrous solvent (e.g., THF, 5 mL) to a pressure vessel equipped with a stir bar.

    • Seal the vessel.

  • Introduction of D₂S:

    • Remove the vessel from the glovebox and connect it to a gas manifold.

    • Pressurize the vessel with D₂S gas to a desired pressure (e.g., 2-5 bar).

  • Reaction Conditions:

    • Heat the reaction mixture to a specified temperature (e.g., 80-150 °C) with vigorous stirring.

    • Monitor the reaction for deuterium incorporation.

  • Work-up and Purification:

    • After cooling, carefully vent the excess D₂S.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the product by chromatography.

TM_Catalyzed_Workflow Start Substrate + Catalyst in Solvent Pressurize Pressurize with D₂S Gas Start->Pressurize Heat Heat and Stir Pressurize->Heat Workup Cool, Vent, Filter Heat->Workup Product Deuterated Product Workup->Product

Caption: Proposed workflow for transition metal-catalyzed deuteration with D₂S.

Exploratory Protocol: Photocatalytic H/D Exchange

Principle: Visible-light photocatalysis has emerged as a mild method for C-H activation and deuteration.[6][7] A photocatalyst, upon excitation with light, can initiate a radical process that leads to H/D exchange with a deuterium donor.

Hypothetical Reaction: A substrate is irradiated with visible light in the presence of a photocatalyst and D₂S.

Proposed Protocol:

  • Reaction Setup:

    • In a quartz reaction tube, combine the substrate (0.5 mmol), a photocatalyst (e.g., an iridium or organic dye catalyst, 1-5 mol%), and a deoxygenated, anhydrous solvent (e.g., acetonitrile, 5 mL).

    • Seal the tube with a septum.

  • Introduction of D₂S:

    • Bubble D₂S gas through the solution for 10-15 minutes to saturate it.

  • Reaction Conditions:

    • Irradiate the stirred reaction mixture with a light source (e.g., blue LEDs) at room temperature.

    • Monitor the reaction for deuterium incorporation.

  • Work-up and Purification:

    • Carefully vent any residual D₂S.

    • Remove the solvent and purify the product as described in the previous protocols.

Photocatalytic_Cycle PC Photocatalyst PC_star Excited Photocatalyst* PC->PC_star hν (Light) PC_star->PC SET Substrate Substrate (R-H) Substrate_radical Substrate Radical (R•) Substrate->Substrate_radical HAT from R-H Product Product (R-D) Substrate_radical->Product + D• from D₂S D2S D₂S HDS HDS D2S->HDS

Caption: Proposed photocatalytic cycle for deuteration using D₂S.

Data Presentation for Method Development

For any of the exploratory protocols, systematic data collection is crucial for method development and validation. The following table outlines the key parameters that should be recorded and presented.

EntrySubstrateCatalyst (mol%)D₂S (equiv./pressure)SolventTemp (°C)Time (h)% D IncorporationYield (%)
1
2
3

Conclusion

This compound (D₂S) is a valuable reagent for gas-phase hydrogen/deuterium exchange mass spectrometry, providing important structural insights into biomolecules. Its application as a general deuterium source for the solution-phase synthesis of deuterated organic molecules is not well-established, likely due to its hazardous properties and the availability of more convenient alternatives. The exploratory protocols presented here are intended to provide a conceptual starting point for researchers interested in investigating the potential of D₂S in this area. Any experimental work with D₂S must be approached with a primary focus on safety and conducted with rigorous adherence to established safety protocols for handling toxic gases.

References

Applications of Doubly Deuterated Hydrogen Sulfide (D2S) in Interstellar Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doubly deuterated hydrogen sulfide (B99878) (D2S) is a key molecule in the study of interstellar chemistry, providing critical insights into the formation of molecules in cold, dense interstellar clouds. The abundance of deuterated molecules, such as D2S, is significantly enhanced in these environments compared to the cosmic deuterium-to-hydrogen (D/H) ratio. This enhancement, known as deuterium (B1214612) fractionation, serves as a powerful chemical clock and a tracer of the physical conditions and formation pathways of molecules on the surfaces of icy dust grains. These application notes provide an overview of the role of D2S in interstellar chemistry and detailed protocols for its study through observational, laboratory, and computational methods.

Observational Astronomy: Detecting D2S in Interstellar Space

The detection of D2S in interstellar clouds is primarily achieved through radio astronomy, targeting its rotational transitions. The abundance ratios of D2S to its less deuterated counterparts, HDS and H2S, provide crucial constraints on chemical models of deuterium fractionation.

Quantitative Data from Observational Studies

Observational campaigns using telescopes such as the IRAM 30m have successfully detected D2S in several starless cores. The abundance ratios derived from these observations are summarized in the table below.

TargetD2S/HDS RatioHDS/H2S RatioReference
L1544~0.05 - 0.3~0.025 - 0.2[1][2][3]
B1b~0.05 - 0.3~0.025 - 0.2[1][2][4]
TMC-1C~0.05 - 0.3~0.025 - 0.2[1][2][3]
L1689B~0.05 - 0.3~0.025 - 0.2[1][2][3]
Oph D~0.05 - 0.3~0.025 - 0.2[1][2][3]

Note: The ranges represent values observed across multiple sources and studies.

Protocol for Radio Astronomical Observation of D2S

This protocol outlines the general steps for observing the rotational transitions of D2S using a single-dish radio telescope.

Objective: To detect and quantify the abundance of D2S in a target interstellar cloud.

Materials:

  • Single-dish radio telescope with appropriate receivers (e.g., IRAM 30m).

  • Spectrometer.

  • Data reduction and analysis software (e.g., GILDAS).

  • Ephemeris data for the target source.

Procedure:

  • Proposal Submission: Submit an observing proposal to a suitable observatory, detailing the scientific case, target source, desired transitions, and required observing time.

  • Observation Planning:

    • Select the appropriate rotational transition of D2S to observe based on the expected physical conditions of the target and the receiver availability. The ground-state transition of para-D2S (1_10 - 1_01) at 141.5 GHz is a common target.

    • Identify suitable calibration sources (a bright quasar for pointing and a line-free source for bandpass calibration).

    • Calculate the required integration time to achieve the desired signal-to-noise ratio.

  • Telescope Setup and Calibration:

    • Perform pointing and focus observations on a nearby bright continuum source.

    • Perform a "skydip" to measure the atmospheric opacity.

    • Observe a bandpass calibrator to correct for instrumental frequency response.

  • Data Acquisition:

    • Observe the target source using a position-switching or frequency-switching mode to subtract the sky background.

    • Record the spectral data using the spectrometer.

  • Data Reduction and Analysis:

    • Use data reduction software to calibrate the raw data, including correcting for atmospheric attenuation and instrumental effects.

    • Average the calibrated spectra to improve the signal-to-noise ratio.

    • Fit the detected spectral line with a Gaussian profile to determine the line intensity, width, and central velocity.

    • Use a radiative transfer model to derive the column density of D2S from the observed line intensity.

    • Compare the D2S column density with that of HDS and H2S to determine the abundance ratios.

Diagram of Observational Workflow:

observational_workflow Proposal Proposal Submission Planning Observation Planning Proposal->Planning Setup Telescope Setup & Calibration Planning->Setup Acquisition Data Acquisition Setup->Acquisition Reduction Data Reduction & Analysis Acquisition->Reduction Results Column Density & Abundance Ratios Reduction->Results

Caption: Workflow for radio astronomical observation of D2S.

Laboratory Astrophysics: Simulating Interstellar Ice Chemistry

Laboratory experiments are crucial for understanding the formation and desorption of D2S on interstellar ice analogs. Techniques such as Temperature Programmed Desorption (TPD) and Reflection-Absorption Infrared Spectroscopy (RAIRS) provide valuable data on the binding energies and reaction pathways of molecules in icy matrices.

Protocol for Temperature Programmed Desorption (TPD) of D2S Ice Analogs

Objective: To determine the binding energy of D2S to a water ice surface, simulating its desorption from interstellar grains.

Materials:

  • Ultra-high vacuum (UHV) chamber.

  • Cryogenically cooled substrate (e.g., gold-coated copper).

  • Gas dosing system with mass flow controllers.

  • Quadrupole mass spectrometer (QMS).

  • D2S and H2O gas cylinders.

Procedure:

  • Substrate Preparation:

    • Clean the substrate by sputtering with Ar+ ions and annealing to high temperature.

    • Cool the substrate to the desired deposition temperature (typically 10-20 K).

  • Ice Deposition:

    • Deposit a layer of amorphous solid water (ASW) onto the cold substrate by backfilling the chamber with H2O vapor.

    • Deposit a sub-monolayer coverage of D2S onto the ASW surface using a directed gas doser. The exposure is typically measured in Langmuirs (1 L = 10^-6 Torr·s).

  • TPD Measurement:

    • Position the QMS in line-of-sight with the substrate.

    • Heat the substrate at a linear rate (e.g., 0.1 K/s).

    • Monitor the desorption of D2S (m/z = 36) and H2O (m/z = 18) with the QMS as a function of temperature.

  • Data Analysis:

    • Plot the QMS signal for D2S as a function of temperature to obtain the TPD curve.

    • Use the Redhead equation or a more sophisticated analysis method (e.g., leading-edge analysis) to derive the desorption energy (binding energy) of D2S from the water ice surface.

Protocol for Reflection-Absorption Infrared Spectroscopy (RAIRS) of D2S Ice Analogs

Objective: To study the vibrational modes of D2S adsorbed on a water ice surface and monitor its formation through surface reactions.

Materials:

  • UHV chamber with infrared-transparent windows (e.g., KBr).

  • Cryogenically cooled, reflective substrate (e.g., gold or highly oriented pyrolytic graphite).

  • Fourier-transform infrared (FTIR) spectrometer.

  • Gas dosing system.

  • Atomic/radical beam source (optional, for studying formation reactions).

  • D2S, H2S, and D2 gas cylinders.

Procedure:

  • Substrate Preparation and Ice Deposition: Follow the same procedure as for TPD (steps 1 and 2).

  • RAIRS Measurement:

    • Record a background spectrum of the clean, cold substrate.

    • Record a spectrum of the ice sample.

    • Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum of the ice.

    • Identify the vibrational modes of D2S and H2O in the spectrum.

  • Studying Surface Reactions (Optional):

    • Co-deposit reactants (e.g., H2S and D atoms) onto the cold substrate.

    • Record RAIRS spectra at different time intervals to monitor the formation of D2S and other products.

  • Data Analysis:

    • Integrate the area of the characteristic vibrational bands of D2S to determine its column density.

    • Analyze the peak positions and shapes to study the interaction of D2S with the water ice.

Diagram of Laboratory Experimental Workflow:

lab_workflow cluster_prep Sample Preparation cluster_analysis Analysis UHV UHV Chamber Evacuation Substrate_Prep Substrate Cleaning & Cooling UHV->Substrate_Prep Ice_Depo Ice Deposition (H2O, D2S) Substrate_Prep->Ice_Depo TPD TPD Measurement Ice_Depo->TPD RAIRS RAIRS Measurement Ice_Depo->RAIRS Data_Analysis_TPD Binding Energy Calculation TPD->Data_Analysis_TPD Data Analysis Data_Analysis_RAIRS Vibrational Mode & Column Density Analysis RAIRS->Data_Analysis_RAIRS Data Analysis

Caption: Workflow for laboratory TPD and RAIRS experiments.

Computational Astrochemistry: Modeling D2S Formation

Computational models are essential for interpreting observational and laboratory data and for exploring the chemical pathways leading to the formation of D2S in interstellar clouds. These models typically consist of a large network of chemical reactions and solve the time-dependent chemical rate equations.

D2S Formation Pathways

The primary formation route for H2S and its deuterated isotopologues is believed to be the hydrogenation of sulfur atoms on the surface of dust grains. The deuteration proceeds through the addition of D atoms.

Diagram of D2S Formation Pathway:

d2s_formation S S (gas) S_grain S (grain) S->S_grain accretion HS HS (grain) S_grain->HS + H DS DS (grain) S_grain->DS + D HDS HDS (grain) HS->HDS + D H2S H2S (grain) HS->H2S + H DS->HDS + H D2S D2S (grain) DS->D2S + D H_gas H (gas) H_grain H (grain) H_gas->H_grain accretion D_gas D (gas) D_grain D (grain) D_gas->D_grain accretion

Caption: Simplified reaction network for the formation of D2S on grain surfaces.

Protocol for Computational Modeling of D2S Chemistry

This protocol provides a general outline for setting up and running a gas-grain chemical model to study D2S formation.

Objective: To model the time evolution of D2S abundance in a simulated interstellar cloud and compare the results with observations.

Materials:

  • Gas-grain chemical code (e.g., Nautilus, ProDiMo).

  • A chemical reaction network including sulfur and deuterium chemistry.

  • Initial abundances of chemical species.

  • Physical parameters of the simulated cloud (temperature, density, visual extinction, cosmic-ray ionization rate).

Procedure:

  • Code and Network Selection:

    • Choose a suitable gas-grain chemical code. For this application, a code that treats surface chemistry in detail is essential.

    • Select a comprehensive chemical network that includes reactions for the formation and destruction of H2S, HDS, and D2S, as well as other relevant species. The Kinetic Database for Astrochemistry (KIDA) is a valuable resource for reaction rates.

  • Model Setup:

    • Define the physical conditions of the model, such as the gas and dust temperature, hydrogen number density, and visual extinction. These should be chosen to represent the environment of a cold, dense core.

    • Set the initial abundances of all chemical species. Typically, models start with atoms in their cosmic abundances.

  • Running the Simulation:

    • Run the chemical code to solve the rate equations and compute the time evolution of the abundances of all species.

    • The simulation should be run for a timescale relevant to the lifetime of interstellar clouds (typically 10^5 to 10^7 years).

  • Data Analysis and Interpretation:

    • Plot the abundances of D2S, HDS, and H2S as a function of time.

    • Calculate the D2S/HDS and HDS/H2S ratios at different times in the simulation.

    • Compare the model predictions with observational data to constrain the physical conditions and the efficiency of the formation pathways.

    • Perform a sensitivity analysis by varying key parameters (e.g., the D/H ratio in the gas, the binding energies of key species) to understand their impact on the D2S abundance.

Diagram of Computational Modeling Workflow:

computational_workflow Input Define Input Parameters (Physical Conditions, Initial Abundances) Run Run Simulation (Time-dependent Chemistry) Input->Run Network Select Chemical Network (Gas & Grain Reactions) Network->Run Code Choose Gas-Grain Chemical Code (e.g., Nautilus) Code->Run Analysis Analyze Results (Abundance vs. Time) Run->Analysis Comparison Compare with Observations Analysis->Comparison Interpretation Interpret Results & Constrain Model Comparison->Interpretation

References

Application Notes and Protocols for Tracing Metabolic Pathways Using Deuterium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in living systems. Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, offers a versatile and cost-effective approach for these studies. This document provides detailed application notes and protocols for tracing metabolic pathways using deuterium, with a primary focus on the use of deuterium oxide (D₂O).

A Note on Deuterium Sulfide (B99878) (D₂S): While the initial topic of interest was deuterium sulfide, a comprehensive literature search revealed that the use of D₂S as a direct metabolic tracer is not a widely documented or common practice. The vast majority of deuterium tracing studies utilize deuterium oxide (D₂O) due to its ease of administration, rapid equilibration with the body's water pool, and its ability to label a wide range of biomolecules.[1][2] Therefore, these application notes will focus on the well-established methods using D₂O.

Hydrogen sulfide (H₂S), the non-deuterated analogue of D₂S, is a critical gaseous signaling molecule involved in numerous physiological and pathological processes.[3] Understanding its signaling pathways is crucial in many areas of research. A dedicated section on H₂S signaling pathways is included to provide relevant context and experimental approaches for studying this important aspect of sulfur metabolism.

Section 1: Metabolic Tracing with Deuterium Oxide (D₂O)

Deuterium from D₂O is incorporated into newly synthesized biomolecules, including proteins, lipids, and nucleic acids, through various metabolic reactions. By measuring the rate and extent of deuterium incorporation, researchers can quantify the synthesis and turnover rates of these molecules, providing insights into the activity of different metabolic pathways.[1][4]

Data Presentation: Quantitative Data from D₂O Tracing Studies

The following tables summarize typical quantitative data obtained from in vivo metabolic tracing studies using D₂O. These values can vary depending on the specific experimental conditions, model organism, and analytical methods used.

Table 1: Typical D₂O Enrichment Levels in Body Water
Parameter Typical Value
Target Body Water Enrichment (in vivo) 2-5%
D₂O in Drinking Water (Maintenance) 4-8%
Time to Equilibrate in Body Water (Rodents) ~30 minutes
Time to Equilibrate in Body Water (Humans) ~1 hour[2]

| Table 2: Fractional Synthesis Rates (FSR) of Various Biomolecules Measured by D₂O Labeling | | | :--- | :--- | :--- | | Biomolecule | Tissue/Cell Type | Typical FSR (% per day) | | Myofibrillar Protein | Human Skeletal Muscle | 1.0 - 2.0 | | Collagen | Human Skin | 0.1 - 0.3 | | Albumin | Human Plasma | 8 - 12 | | Triglycerides (VLDL) | Human Plasma | 20 - 50 | | DNA (Proliferating Cells) | Varies | Varies with cell division rate |

Experimental Protocols

This protocol describes a typical workflow for measuring the synthesis rate of a specific protein in a rodent model using D₂O.[5]

Materials:

  • Deuterium oxide (D₂O, 99.8% enriched)

  • Sterile, isotonic saline (0.9% NaCl)

  • Drinking water

  • Rodent model

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Tissue collection tools

  • Liquid nitrogen

  • Protein extraction buffers and reagents

  • Mass spectrometer (GC-MS or LC-MS)

Procedure:

  • Acclimatization: House animals in a controlled environment for at least one week before the study.

  • Baseline Sample Collection: Collect a baseline blood sample from each animal before D₂O administration.

  • Tracer Administration (Priming Dose): Administer an initial bolus of D₂O (e.g., 20 µL/g body weight of 99.8% D₂O in isotonic saline) via intraperitoneal (IP) injection to rapidly enrich the body water pool to a target of 2-5%.[2]

  • Maintenance: Provide drinking water enriched with a lower percentage of D₂O (e.g., 4-8%) to maintain a steady-state level of body water enrichment for the duration of the experiment.[5]

  • Time-Course Sample Collection: Collect blood and tissue samples at predetermined time points. For tissues, immediately freeze in liquid nitrogen and store at -80°C.

  • Sample Processing:

    • Body Water Enrichment: Determine the D₂O enrichment in plasma or other body fluids using a suitable method (e.g., gas chromatography-isotope ratio mass spectrometry).

    • Protein Isolation: Isolate the protein of interest from tissues or plasma using appropriate methods (e.g., homogenization, centrifugation, immunoprecipitation).

    • Protein Hydrolysis: Hydrolyze the isolated protein into its constituent amino acids.

    • Amino Acid Derivatization: Derivatize the amino acids for GC-MS analysis.

  • Mass Spectrometry Analysis: Analyze the deuterium enrichment in a specific non-essential amino acid (e.g., alanine) from the hydrolyzed protein using GC-MS or LC-MS.

  • Data Analysis: Calculate the fractional synthesis rate (FSR) of the protein using the precursor-product principle, which relates the rate of deuterium incorporation into the protein to the deuterium enrichment of the precursor pool (body water).

This protocol outlines a method for measuring the rate of new fatty acid synthesis in cultured cells using D₂O.

Materials:

  • Cell culture medium

  • Deuterium oxide (D₂O, 99.8% enriched)

  • Cultured cells of interest

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Fatty acid derivatization reagents (e.g., BF₃-methanol)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • Labeling Medium Preparation: Prepare cell culture medium containing a specific enrichment of D₂O (e.g., 5%).

  • Labeling: Replace the normal medium with the D₂O-containing medium and incubate for a defined period (e.g., 24-48 hours).

  • Cell Harvesting and Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Scrape the cells and extract total lipids using a method such as the Folch or Bligh-Dyer extraction.

  • Saponification and Fatty Acid Methyl Ester (FAME) Preparation:

    • Saponify the lipid extract to release free fatty acids.

    • Methylate the fatty acids to form FAMEs.

  • GC-MS Analysis: Analyze the deuterium enrichment in specific fatty acids (e.g., palmitate, stearate) by GC-MS.

  • Data Analysis: Calculate the rate of de novo lipogenesis based on the incorporation of deuterium into the newly synthesized fatty acids, relative to the D₂O enrichment of the culture medium.

Visualizations: Metabolic Pathways and Experimental Workflows

D2O_Tracing_Workflow cluster_in_vivo In Vivo (Rodent Model) cluster_in_vitro In Vitro (Cell Culture) cluster_analysis Sample Processing & Analysis acclimatization Acclimatization baseline Baseline Sample Collection acclimatization->baseline priming D₂O Priming Dose (IP Injection) baseline->priming maintenance Maintenance with D₂O in Drinking Water priming->maintenance sampling Time-Course Sample Collection (Blood, Tissue) maintenance->sampling extraction Biomolecule Extraction (Protein, Lipid, DNA) sampling->extraction culture Cell Culture labeling Labeling with D₂O-Enriched Medium culture->labeling harvesting Cell Harvesting labeling->harvesting harvesting->extraction hydrolysis Hydrolysis/ Derivatization extraction->hydrolysis ms Mass Spectrometry (GC-MS or LC-MS) hydrolysis->ms data Data Analysis (Calculate FSR) ms->data

General workflow for metabolic tracing with D₂O.

Gluconeogenesis_Lipogenesis cluster_GNG Gluconeogenesis cluster_DNL De Novo Lipogenesis D2O D₂O in Body Water Pyruvate Pyruvate D2O->Pyruvate Incorporation OAA Oxaloacetate D2O->OAA Incorporation AcetylCoA Acetyl-CoA D2O->AcetylCoA Incorporation Pyruvate->OAA PEP Phosphoenolpyruvate OAA->PEP Glucose Glucose PEP->Glucose Glucose->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FattyAcids Fatty Acids MalonylCoA->FattyAcids

Simplified overview of D₂O incorporation into key metabolic pathways.

Section 2: Hydrogen Sulfide (H₂S) Signaling Pathways

H₂S is an endogenously produced gasotransmitter that plays a crucial role in a wide range of physiological processes. It exerts its effects through various signaling pathways, often by modifying specific protein targets.[3]

Key H₂S Signaling Pathways

H₂S has been shown to modulate several key signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways are central to cell survival, proliferation, and stress responses.

  • PI3K/Akt Pathway: Activation of this pathway by H₂S is often associated with pro-survival and anti-apoptotic effects. H₂S can promote the phosphorylation and activation of Akt, which in turn regulates downstream targets involved in cell growth and survival.[6]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) family, including ERK, JNK, and p38, is another important target of H₂S signaling. The effect of H₂S on this pathway can be cell-type and context-dependent, leading to either pro- or anti-proliferative outcomes.[6]

Visualizations: H₂S Signaling Pathways

H2S_PI3K_Akt_Pathway H2S H₂S Receptor Receptor Tyrosine Kinase (RTK) H2S->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response

H₂S-mediated activation of the PI3K/Akt signaling pathway.

H2S_MAPK_Pathway H2S H₂S MAPKKK MAPKKK (e.g., Raf) H2S->MAPKKK Modulates Stimuli External Stimuli Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) MAPK->TranscriptionFactors Activates Response Gene Expression, Cell Proliferation, Inflammation TranscriptionFactors->Response

Modulation of the MAPK signaling cascade by H₂S.

Conclusion

Deuterium tracing, primarily using D₂O, is a robust and versatile method for studying metabolic dynamics in a wide range of biological systems. The protocols and data presented here provide a foundation for designing and implementing these powerful techniques. While the direct use of this compound as a metabolic tracer is not well-established, the study of H₂S signaling pathways remains a critical area of research, with significant implications for understanding cellular regulation and disease. The diagrams provided offer a visual framework for the complex metabolic and signaling networks involved.

References

Troubleshooting & Optimization

Technical Support Center: Deuterium Sulfide Cylinder Safety

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with deuterium (B1214612) sulfide (B99878) (D₂S) cylinders.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with deuterium sulfide?

A1: this compound is a highly hazardous gas with several primary risks:

  • Acute Toxicity: It is fatal if inhaled, can be harmful if absorbed through the skin, and is toxic if swallowed.[1] Symptoms of exposure can include headache, dizziness, fatigue, and in severe cases, loss of consciousness, coma, and respiratory failure.[1]

  • Flammability: It is an extremely flammable gas that can form explosive mixtures with air.[2][3] The explosive limits are between 4% and 46% by volume in air.[1]

  • Pressurized Gas: Cylinders contain gas under pressure and may explode if heated.[3][4]

  • Corrosivity: It can cause skin burns and serious eye damage.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound cylinders?

A2: A comprehensive PPE strategy is crucial. The following should be worn:

  • Respiratory Protection: A NIOSH/MSHA-approved self-contained breathing apparatus (SCBA) is necessary when working with or near this compound, especially in areas with inadequate ventilation.[1][5]

  • Eye Protection: Chemical safety goggles or glasses are required.[1]

  • Hand Protection: Wear suitable protective gloves.[1]

  • Body Protection: Protective clothing is necessary to prevent skin contact.[1] In some situations, flame-retardant clothing may be appropriate.[5][6]

Q3: What are the proper storage conditions for this compound cylinders?

A3: Proper storage is critical to maintaining a safe laboratory environment.

  • Location: Store cylinders in a cool, dry, well-ventilated area, preferably in the open air.[6][7] The storage area should be away from heat, sparks, open flames, and any sources of ignition.[1][8] "No Smoking" signs should be prominently displayed.[6][7]

  • Temperature: Do not allow the storage temperature to exceed 50°C (122°F).[6][8]

  • Securing Cylinders: Cylinders must be stored in an upright position and firmly secured to prevent falling or being knocked over.[6][8]

  • Segregation: Full and empty cylinders should be stored separately.[6][7] Flammable gas cylinders must be separated from oxygen and other oxidizers by at least 20 feet or by a 5-foot high barrier with a fire resistance rating of at least 30 minutes.[9]

  • Valve Protection: Valve protection caps (B75204) should be in place when the cylinder is not in use.[6][8]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases.[1][2][10] Contact with these materials can lead to violent reactions.

Troubleshooting Guides

Issue: Suspected Cylinder Leak

Q: I smell a "rotten egg" odor near the cylinder. What should I do?

A: Do not rely on your sense of smell to determine the concentration of this compound. Olfactory fatigue can occur at concentrations of 100-150 ppm, meaning you will no longer be able to smell the gas even though it is present at dangerous levels.[11]

Immediate Actions:

  • Evacuate: Immediately evacuate the area, moving upwind from the suspected leak.[12][13][14]

  • Alert Others: Activate any local alarms and inform all personnel in the vicinity.

  • Isolate the Area: Prevent unauthorized entry into the contaminated zone.[12]

  • Ventilate (If Safe): If it can be done without risk, increase ventilation to the area.[6]

  • Emergency Contact: Contact your institution's emergency response team or the appropriate authorities.[14]

Follow-up Actions (for trained personnel with appropriate PPE only):

  • Approach with Caution: Only re-enter the area wearing a self-contained breathing apparatus (SCBA) and other required PPE.[1]

  • Identify the Source: If the leak is from the user's system, close the cylinder valve.[6] If the leak is from the cylinder or its valve, do not attempt to repair it. Move the cylinder to a well-ventilated area if it is safe to do so.[15]

  • Leak Testing: Perform a leak test to confirm the source.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula D₂S
Molecular Weight 36.09 g/mol [2][3][4]
Boiling Point -60 °C (-76 °F)[1][2][10]
Melting Point -85 °C (-121 °F)[1][2][10]
Vapor Density 1.17 - 1.19 (Air = 1.0)[1][2][10]
Explosive Limits 4 - 46 vol %[1]

Table 2: Occupational Exposure Limits for this compound (similar to Hydrogen Sulfide)

OrganizationExposure LimitRemarks
ACGIH 1 ppm (TWA)Central Nervous System impairment, Upper Respiratory Tract irritation.[1]
NIOSH 20 ppm (REL-TWA)Z37.2-1966.[1]
OSHA 20 ppm (PEL-TWA)Z37.2-1966.[1]
NIOSH 100 ppm (IDLH)Immediately Dangerous to Life and Health.[11]

Experimental Protocols

Protocol 1: Cylinder Leak Testing

Objective: To safely identify the source of a suspected this compound leak from a cylinder or its connections.

Materials:

  • Appropriate Personal Protective Equipment (PPE), including SCBA.

  • Approved leak detection solution (e.g., Snoop®). Never use an open flame to test for leaks. [16]

Procedure:

  • Ensure Safety: This procedure must be performed by trained personnel wearing full PPE in a well-ventilated area.

  • Prepare the Solution: Apply the leak detection solution to the areas to be tested.

  • Check Connections: Apply the solution to the cylinder valve outlet, regulator connections, and any other fittings in the gas line.

  • Observe for Bubbles: The formation of bubbles indicates a leak.

  • Address the Leak:

    • If the leak is at a fitting, attempt to tighten the connection. If this does not stop the leak, depressurize the system, and inspect and clean the fitting before re-tightening.

    • If the leak is from the cylinder valve stem, try to close the valve. If it cannot be closed, or if the leak persists, do not attempt further repairs.

  • Isolate and Report: If the leak cannot be stopped, move the cylinder to a safe, isolated, and well-ventilated location. Contact the supplier for instructions on returning the faulty cylinder.[16]

Mandatory Visualizations

Leak_Troubleshooting_Workflow start Suspected this compound Leak (e.g., odor, alarm) evacuate Immediately Evacuate Area (Move Upwind) start->evacuate alert Alert Personnel and Activate Alarms evacuate->alert isolate Isolate the Area alert->isolate contact Contact Emergency Response Team isolate->contact ppe Don Full PPE (including SCBA) contact->ppe Emergency Response Protocol reenter Trained Personnel Re-enter ppe->reenter identify Identify Leak Source reenter->identify system_leak Leak in User System? identify->system_leak close_valve Close Cylinder Valve system_leak->close_valve Yes cylinder_leak Leak from Cylinder/Valve? system_leak->cylinder_leak No end Resolve and Document close_valve->end move_cylinder Move Cylinder to Safe, Ventilated Area cylinder_leak->move_cylinder Yes cylinder_leak->end No contact_supplier Contact Supplier for Return move_cylinder->contact_supplier contact_supplier->end Cylinder_Storage_Logic storage_area Designated Cylinder Storage Area well_ventilated Well-Ventilated storage_area->well_ventilated cool_dry Cool and Dry (<50°C / 122°F) storage_area->cool_dry no_ignition Away from Ignition Sources (Heat, Sparks, Flames) storage_area->no_ignition secure Cylinders Secured Upright storage_area->secure segregated Segregated Storage storage_area->segregated valve_caps Valve Caps On (When Not in Use) secure->valve_caps flammables Flammable Gases segregated->flammables oxidizers Oxidizing Gases segregated->oxidizers inerts Inert Gases segregated->inerts separation 20 ft Separation or 5 ft Fire-Rated Barrier flammables->separation oxidizers->separation

References

Troubleshooting deuterium sulfide gas leaks in a lab setting.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterium (B1214612) sulfide (B99878) (D₂S) gas in a laboratory setting.

Troubleshooting Guides

This section provides step-by-step guidance for resolving common issues encountered during experiments involving deuterium sulfide gas.

Issue: Suspected this compound Gas Leak

Q1: I smell rotten eggs in the lab. What should I do?

A1: this compound has a characteristic rotten egg odor at low concentrations. However, at concentrations above 100 ppm, it can cause olfactory fatigue, meaning the odor is no longer a reliable indicator of its presence.[1] Treat any suspected rotten egg smell as a potential this compound leak and follow the emergency procedures immediately.

Q2: My portable gas detector is alarming, but I don't smell anything. What does this mean?

A2: Trust your gas detection equipment over your sense of smell.[1] An alarming detector indicates the presence of a gas, which could be this compound. It's possible that the concentration is high enough to cause olfactory fatigue or that the leak is localized.[1] Evacuate the area immediately and follow your laboratory's emergency response plan.

Q3: How can I identify the source of a small gas leak?

A3: For minor leaks that do not pose an immediate threat and after ensuring the area is well-ventilated and you are wearing appropriate personal protective equipment (PPE), you can attempt to identify the source. A common method is to use a leak detection solution, which is a mixture of soap and water. Apply the solution to joints and connections in the gas delivery system. Bubbles will form at the site of a leak.[2]

Issue: Gas Delivery System Problems

Q1: The pressure on my cylinder regulator is fluctuating.

A1: Regulator pulsation or unsteady pressure control can be caused by several factors.[3] A common issue is improper venting of the regulator.[3] Another cause can be turbulence in the gas flow due to the regulator's proximity to elbows or changes in pipe diameter.[3] To troubleshoot, first, check for any visible damage to the regulator. If the issue persists after ensuring proper venting and placement, the regulator's internal components, such as the diaphragm or seat, may be worn or damaged and require replacement.[4]

Q2: The outlet pressure from the regulator is too high or too low.

A2: Incorrect output pressure can be due to a damaged diaphragm, a clogged regulator, or an incorrect pressure setting.[4] Check the regulator for any visible damage or blockages. If cleaning the components and adjusting the pressure setting does not resolve the issue, the regulator may need to be replaced.[4][5]

Q3: I'm not getting any gas flow to my experiment.

A3: Lack of gas flow can be due to a few issues. First, ensure the gas cylinder valve is fully open.[2] Check that the regulator is properly installed and the pressure is set correctly. Inspect the gas lines for any kinks or blockages. If these steps do not resolve the problem, there may be an issue with the regulator itself, or the gas cylinder may be empty.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and properties of this compound gas.

Q1: What are the primary hazards of this compound?

A1: this compound is a highly flammable, toxic, and corrosive gas.[6][7] It is fatal if inhaled in high concentrations and can cause severe irritation to the eyes and respiratory tract.[6][8] It is also heavier than air and can accumulate in low-lying areas, posing an asphyxiation hazard.[1]

Q2: What personal protective equipment (PPE) is required when working with this compound?

A2: Appropriate PPE includes, but is not limited to, safety glasses or goggles, chemical-resistant gloves, a lab coat, and in many situations, a full-face respirator with a cartridge suitable for acid gases.[6] Always consult your institution's safety protocols and the material's Safety Data Sheet (SDS) for specific PPE requirements.

Q3: What type of gas detector should I use for this compound?

A3: Electrochemical sensors are commonly used for hydrogen sulfide (and by extension, this compound) detection due to their accuracy and reliability.[9] It is crucial to be aware of potential cross-sensitivities with other gases that may be present in the lab, which could lead to false readings.[10][11][12] Regular calibration and maintenance of gas detectors are essential for ensuring their accuracy.[9]

Q4: What should I do in the event of a large this compound leak?

A4: In the event of a significant leak, immediate evacuation of the area is the top priority.[6][13] Activate your laboratory's emergency alarm system to alert others.[8] Move to a safe, upwind location and call your institution's emergency response team.[13] Do not re-enter the area until it has been cleared by trained professionals.

Q5: How should I dispose of excess this compound gas?

A5: Excess this compound should be neutralized through a scrubbing system, typically containing a solution of aqueous sodium hypochlorite (B82951) or sodium hydroxide.[14] Small quantities of sulfides can be destroyed by oxidation with sodium hypochlorite.[15][16] Always follow your institution's and local regulations for hazardous waste disposal.[6] Lecture bottles that are not returnable should be collected by a specialized waste management service.[17]

Data Presentation

Table 1: Occupational Exposure Limits for Hydrogen Sulfide (as a proxy for this compound)

OrganizationExposure Limit TypeConcentration (ppm)
OSHAPermissible Exposure Limit (PEL) - General Industry Ceiling20 ppm[18][19]
OSHAPermissible Exposure Limit (PEL) - General Industry Peak50 ppm (for 10 minutes if no other exposure)[18][19]
NIOSHRecommended Exposure Limit (REL) - 10-minute Ceiling10 ppm[18][20]
ACGIHThreshold Limit Value (TLV) - 8-hour Time-Weighted Average (TWA)1 ppm[19]
ACGIHThreshold Limit Value (TLV) - Short-Term Exposure Limit (STEL)5 ppm[19]
NIOSHImmediately Dangerous to Life or Health (IDLH)100 ppm[18]

Table 2: Cross-Sensitivity of a Typical Hydrogen Sulfide (H₂S) Electrochemical Sensor

Interferent GasConcentration (ppm)H₂S Sensor Reading (ppm)
Carbon Monoxide (CO)100< 1
Sulfur Dioxide (SO₂)20~ 2
Nitric Oxide (NO)50~ 10
Nitrogen Dioxide (NO₂)10~ -2.5
Chlorine (Cl₂)10~ -2
Hydrogen (H₂)100< 1
Ethanol200< 1

Note: This data is illustrative. Actual cross-sensitivity can vary significantly between sensor manufacturers and models. Always refer to the manufacturer's specifications for your specific gas detector.[10][21]

Experimental Protocols

General Protocol for Handling this compound Gas in a Laboratory Setting

This protocol outlines the fundamental steps for safely using this compound gas in a laboratory experiment. This is a generalized guide and must be adapted to the specific requirements of your experiment and your institution's safety policies.

  • Preparation and System Setup:

    • Conduct all work in a well-ventilated fume hood equipped with a certified hydrogen sulfide gas detector and alarm.[14]

    • Assemble the reaction apparatus, ensuring all glassware and tubing are free of cracks and defects.

    • Use tubing and connectors appropriate for corrosive gases, such as stainless steel or PTFE.[14]

    • Connect the outlet of the reaction vessel to a scrubbing system to neutralize excess D₂S (e.g., a bubbler with aqueous sodium hypochlorite or sodium hydroxide).[14]

    • Leak-test the entire system with an inert gas (e.g., nitrogen or argon) before introducing this compound.

  • Introduction of this compound:

    • Ensure all personnel are wearing the appropriate PPE.

    • Slowly open the main valve on the D₂S cylinder.

    • Carefully adjust the regulator to deliver the gas at the desired flow rate or pressure.

    • Continuously monitor the gas detector and the experimental parameters (e.g., temperature, pressure).

  • Reaction Quenching and System Purging:

    • Upon completion of the reaction, close the D₂S cylinder valve.

    • Allow any remaining D₂S in the system to flow through the scrubbing system until the gas flow ceases.

    • Purge the entire system with an inert gas for a sufficient amount of time to remove all traces of D₂S, directing the exhaust through the scrubber.

  • Work-up and Disposal:

    • Once the system is confirmed to be free of D₂S, the reaction mixture can be safely handled for work-up and purification.

    • Dispose of all waste materials, including the contents of the scrubber, according to your institution's hazardous waste disposal procedures.[6]

Mandatory Visualization

Troubleshooting_Gas_Leak start Suspected this compound Leak (Odor or Alarm) evacuate Immediately Evacuate the Area start->evacuate alert Alert Others and Activate Alarm evacuate->alert upwind Move to a Safe, Upwind Location alert->upwind small_leak Is the leak minor and manageable by trained personnel with PPE? upwind->small_leak emergency_services Call Emergency Response secure_area Secure the Area and Prevent Re-entry emergency_services->secure_area small_leak->emergency_services No ventilate Ensure Area is Well-Ventilated small_leak->ventilate Yes ppe Don Appropriate PPE (incl. respirator) ventilate->ppe locate_leak Identify Leak Source with Leak Detection Solution ppe->locate_leak stop_leak Can the leak be stopped safely? (e.g., tighten fitting) locate_leak->stop_leak stop_leak->emergency_services No repair Stop the Leak stop_leak->repair Yes monitor Continuously Monitor Air Quality repair->monitor

Caption: Troubleshooting workflow for a suspected this compound gas leak.

Emergency_Response_Flowchart leak_detected This compound Leak Detected (Alarm or Odor) evacuate Evacuate Immediate Area leak_detected->evacuate alarm Activate Lab/Building Alarm evacuate->alarm rescue Assist Contaminated Personnel (if safe to do so) alarm->rescue emergency_call Call Emergency Services and Campus Safety alarm->emergency_call decontaminate Decontaminate if Exposed (Emergency Shower/Eyewash) rescue->decontaminate assembly_point Proceed to Designated Assembly Point (Upwind) emergency_call->assembly_point information Provide Information to Responders: - Location of leak - Nature of incident - Any personnel affected assembly_point->information no_reentry Do Not Re-enter the Area Until Declared Safe information->no_reentry medical Seek Immediate Medical Attention decontaminate->medical

Caption: Emergency response flowchart for a this compound gas leak.

References

Optimizing D2S Gas Delivery for Spectroscopic Measurements: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of deuterium (B1214612) sulfide (B99878) (D2S) gas for spectroscopic measurements.

Troubleshooting Guides

This section addresses common issues encountered during the delivery of D2S gas to spectroscopic instruments.

Question: I am not seeing any signal from my D2S gas. What should I check?

Answer:

If you are not detecting a signal from your D2S gas, it is crucial to systematically check your gas delivery system from the source to the detector.

  • Verify Gas Supply: Ensure that the D2S gas cylinder valve is open and that there is sufficient pressure in the cylinder.

  • Check for Leaks: Gas leaks are a common cause of signal loss. Thoroughly inspect all connections, fittings, and tubing for any signs of leakage. Use an electronic leak detector for sensitive and accurate detection.[1][2]

  • Confirm Gas Flow: Make sure that the carrier gas is flowing at the correct rate and that there are no blockages in the injector or the gas lines.[3]

  • Detector Functionality: Confirm that your detector is functioning correctly and is sensitive to D2S. For mass spectrometers, ensure the ion source is clean and the electron multiplier is operational.[4]

Question: My baseline is noisy and unstable. What are the potential causes and solutions?

Answer:

An unstable baseline can significantly impact the quality of your spectroscopic measurements. Several factors can contribute to this issue.

  • Contaminated Gas: Impurities in the D2S or carrier gas can introduce noise. Using high-purity gases and installing gas purifiers can mitigate this problem.[5]

  • Leaks: Small leaks in the gas delivery system can introduce atmospheric gases, leading to a noisy baseline. A thorough leak check is recommended.[1][2]

  • Temperature and Pressure Fluctuations: Inconsistent temperature and pressure in the gas lines can cause variations in gas density, resulting in baseline drift.[5] Ensure that the entire sample line is heated to at least 20°C above the dew point of the D2S gas to prevent condensation.[6]

  • Detector Instability: Allow the detector to stabilize before starting your measurements.[3]

Question: I'm observing peak tailing in my chromatograms. What could be the reason?

Answer:

Peak tailing can be caused by several factors related to the gas delivery system and the analytical column.

  • Active Sites: Active sites in the injector liner, column, or transfer lines can interact with the analyte, causing tailing. Using properly deactivated liners and columns is essential.

  • Contamination: Contamination in the column can lead to poor peak shape. Baking out the column or, if necessary, replacing it can resolve this issue.[3]

  • Incorrect Flow Rate: An inappropriate gas flow rate can also contribute to peak tailing. Optimize the flow rate for your specific column and analysis.

Question: How can I prevent corrosion in my D2S gas delivery system?

Answer:

D2S is a corrosive gas, and preventing corrosion is crucial for maintaining the integrity of your system and ensuring measurement accuracy.

  • Material Selection: Choose materials that are resistant to corrosion from D2S. Stainless steel (316 grade), Monel, and Hastelloy are generally recommended. Avoid using materials like copper, brass, and aluminum.

  • Protective Coatings: Applying protective coatings to the internal surfaces of the gas lines can create a barrier against corrosive chemicals.[7]

  • Passivation: Passivating stainless steel components by treating them with an acid solution (like nitric or citric acid) can enhance their corrosion resistance by creating a protective oxide layer.[2][8][9][10][11]

  • Moisture Control: Moisture can exacerbate corrosion. Ensure that your gas lines are dry and consider using a moisture trap, especially if you suspect the presence of water in your gas supply.[12]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and delivery of D2S gas for spectroscopic analysis.

Q1: What are the recommended materials for constructing a D2S gas delivery line?

A1: Due to the corrosive nature of deuterium sulfide, it is imperative to use compatible materials to ensure the safety and integrity of the experimental setup. The following table summarizes the compatibility of various materials with hydrogen sulfide (H2S), which serves as a reliable proxy for D2S.

Material ClassMaterialCompatibility with H2S (Dry)
Metals Stainless Steel (316)Satisfactory
MonelSatisfactory
Hastelloy CSatisfactory
AluminumUnsatisfactory
BrassUnsatisfactory
CopperUnsatisfactory
Carbon SteelSatisfactory
Plastics Teflon® (PTFE)Satisfactory
Kel-F® (PCTFE)Satisfactory
PolyethyleneConditional
Elastomers Viton®Conditional
Buna-NUnsatisfactory
NeopreneUnsatisfactory

Q2: How do I properly purge my gas delivery system before introducing D2S?

A2: Purging is a critical step to remove atmospheric contaminants like moisture and oxygen, which can react with D2S and interfere with measurements. A cycle purging method is generally effective.

  • Pressurize: Introduce a high-purity inert gas, such as nitrogen or argon, into the system to a pressure of 10-20 psig (0.7-1.4 bar).[13]

  • Hold: Allow the inert gas to equilibrate within the system for a few minutes.

  • Vent: Slowly vent the gas mixture from the system.

  • Repeat: Repeat this pressurization and venting cycle multiple times to ensure the thorough removal of contaminants.[14]

For high-purity applications, a combination of evacuation (pulling a vacuum) followed by inert gas purging can be even more effective.[14]

Q3: What are some common impurities in D2S gas, and how can they affect my measurements?

A3: High-purity D2S gas may still contain trace impurities that can interfere with spectroscopic analysis. Common impurities found in hydrogen sulfide (and by extension, D2S) include:

ImpurityChemical FormulaPotential Spectroscopic Interference
Carbonyl SulfideCOSCan have overlapping absorption bands with D2S in IR spectroscopy and will show a distinct mass spectrum.
Carbon DisulfideCS2Can interfere with UV-Vis and IR measurements and has a characteristic mass spectrum.
Sulfur DioxideSO2Can have overlapping spectral features with D2S.
BenzeneC6H6Can be detected by mass spectrometry and may interfere with certain spectroscopic techniques.
TolueneC7H8Similar to benzene, it can be an interferent in mass spectrometry.
Thiophene and its homologuesC4H4S, etc.These sulfur-containing organic compounds will have distinct mass spectra that could overlap with fragments of D2S or other analytes.

Source: Adapted from a study on impurities in high-purity hydrogen sulfide.[3]

Q4: How can I detect leaks in my D2S gas delivery system?

A4: Detecting leaks is crucial for safety and for obtaining accurate results. Several methods can be employed:

  • Electronic Leak Detectors: These handheld devices are highly sensitive and can pinpoint the location of a leak.[1]

  • Bubble Test: For a simple visual check, a soap solution can be applied to fittings and connections. The formation of bubbles indicates a leak.[15] This method should be used with caution and is not suitable for all parts of the system, especially near vacuum components.

  • Pressure Decay Test: This involves pressurizing the system, isolating it, and monitoring the pressure over time. A drop in pressure indicates a leak.[12]

  • Tracer Gas Detection: For highly sensitive applications, a tracer gas like helium can be introduced into the system, and a mass spectrometer or a dedicated helium leak detector is used to detect its presence outside the system.[9][12][15]

Experimental Protocols

Protocol 1: Conditioning a New Gas Delivery Line for D2S

  • Initial Cleaning: Thoroughly clean all components of the new gas delivery line with a suitable solvent to remove any oils or particulates from manufacturing.

  • Passivation (for Stainless Steel):

    • Prepare a solution of nitric acid (20-50% by volume) or citric acid (4-10% by weight).[2]

    • Fill the system with the acid solution, ensuring all surfaces are in contact.

    • Allow the solution to sit for at least 30 minutes at room temperature.[9]

    • Drain the acid and rinse the system thoroughly with deionized water until the rinse water is neutral.

    • Dry the system completely by purging with a dry, inert gas like nitrogen.

  • Assembly and Leak Check: Assemble the gas line and perform a thorough leak check using an electronic leak detector or a pressure decay test.[1]

  • Purging: Purge the system extensively with a high-purity inert gas (e.g., nitrogen or argon) using the cycle purging method described in the FAQs.

  • Initial D2S Introduction: Slowly introduce a low pressure of D2S gas into the system and allow it to sit for a period to passivate the surfaces with the process gas itself.

  • Final Purge and Fill: Purge the system again with inert gas to remove any initial reaction byproducts before filling it with D2S to the desired operating pressure.

Visualizations

GasDeliveryWorkflow cluster_setup System Setup cluster_spectrometer Spectrometer cluster_exhaust Exhaust Cylinder D2S Gas Cylinder Regulator Pressure Regulator Cylinder->Regulator High Pressure Valves Isolation Valves Regulator->Valves Low Pressure Purge Inert Gas Purge Line Purge->Valves MFC Mass Flow Controller Valves->MFC Cell Spectroscopic Cell MFC->Cell Controlled Flow Detector Detector Cell->Detector Scrubber Scrubber/Vent Cell->Scrubber

Caption: A typical workflow for delivering D2S gas to a spectroscopic cell.

TroubleshootingTree Start Problem: No/Low Signal CheckGas Is gas cylinder open & pressurized? Start->CheckGas CheckLeaks Any leaks in the system? CheckGas->CheckLeaks Yes Solution_Gas Solution: Open cylinder/replace. CheckGas->Solution_Gas No CheckFlow Is there gas flow to the instrument? CheckLeaks->CheckFlow No Solution_Leaks Solution: Tighten fittings, replace seals. CheckLeaks->Solution_Leaks Yes CheckDetector Is the detector functioning correctly? CheckFlow->CheckDetector Yes Solution_Flow Solution: Check for blockages, adjust MFC. CheckFlow->Solution_Flow No Solution_Detector Solution: Check detector settings/maintenance. CheckDetector->Solution_Detector No End Problem Resolved CheckDetector->End Yes

Caption: A decision tree for troubleshooting a "no signal" issue with D2S gas delivery.

References

Technical Support Center: Deuterium Sulfide (D₂S) Purity and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial deuterium (B1214612) sulfide (B99878) (D₂S). This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing common impurities from D₂S, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial deuterium sulfide?

A1: Commercial this compound typically contains both isotopic and chemical impurities. The primary impurities of concern are:

  • Isotopic Impurities: Due to the nature of its synthesis, which often involves isotopic exchange processes like the Girdler-sulfide process, commercial D₂S is not isotopically pure. The most common isotopic impurities are hydrogen this compound (HDS) and hydrogen sulfide (H₂S). Commercial grades are often available with an isotopic purity of 98% deuterium.[1][2][3]

  • Chemical Impurities: Various chemical impurities can be present, arising from the manufacturing process and storage. These can include:

    • Carbonyl sulfide (COS)

    • Carbon disulfide (CS₂)

    • Sulfur dioxide (SO₂)

    • Volatile organic compounds such as benzene, toluene, and thiophene.

    • Atmospheric gases like nitrogen (N₂) and oxygen (O₂).

    • Moisture (D₂O, HDO, and H₂O).

Q2: How do these impurities affect my experiments?

A2: The presence of impurities can have significant consequences for various applications:

  • Inaccurate Isotopic Labeling: The presence of HDS and H₂S can introduce unwanted protons into your system, leading to inaccuracies in deuterium labeling studies and affecting the interpretation of NMR and mass spectrometry data.

  • Side Reactions: Reactive impurities like H₂S, COS, and SO₂ can participate in unintended side reactions, leading to the formation of byproducts and reducing the yield of your desired product.

  • Catalyst Poisoning: In catalytic reactions, sulfur-containing impurities can poison sensitive catalysts, reducing their activity and lifespan.

  • Inconsistent Results: Variability in impurity levels between different batches of D₂S can lead to poor reproducibility of experimental results.

Q3: How can I determine the purity of my this compound?

A3: Several analytical techniques can be used to assess the isotopic and chemical purity of your D₂S:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile chemical impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the isotopic purity by quantifying the residual proton signals from HDS and H₂S.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect and quantify certain impurities, particularly water and other sulfur-containing compounds.

Troubleshooting Guide

This guide addresses common issues encountered when using commercial this compound.

Issue 1: Inconsistent or Unexpected Experimental Results
  • Possible Cause: Variation in the impurity profile between different D₂S cylinders.

  • Troubleshooting Steps:

    • Analyze a sample of the D₂S from the suspect cylinder using GC-MS to identify and quantify chemical impurities.

    • Check the isotopic purity using ¹H NMR.

    • Compare the results to the manufacturer's certificate of analysis and to previous batches if available.

    • If significant deviations are found, consider purifying the D₂S before use or obtaining a new cylinder from a different batch or supplier.

Issue 2: Low Yield or Reaction Failure
  • Possible Cause: Presence of reactive impurities (e.g., H₂S, COS, SO₂, O₂, H₂O) that interfere with the reaction or deactivate catalysts.

  • Troubleshooting Steps:

    • Review the reaction mechanism to identify potential interferences from the suspected impurities.

    • Implement a purification step to remove the problematic impurities. For example, use an adsorbent trap to remove moisture and acidic gases.

    • Ensure a dry and inert reaction atmosphere by using appropriate gas handling techniques.

Data on Common Impurities

The following table summarizes the typical impurities found in commercial this compound. Please note that exact concentrations can vary between suppliers and batches.

Impurity ClassSpecific ImpurityTypical Purity Level of D₂SEstimated Impurity Concentration RangeAnalytical Method for Detection
Isotopic Hydrogen this compound (HDS)97-98 atom % D[2]1-3%¹H NMR
Hydrogen Sulfide (H₂S)¹H NMR, GC-MS
Chemical Carbonyl Sulfide (COS)~98% Chemical Purity[1][3]10⁻⁷ - 10⁻⁵ vol %GC-MS
Carbon Disulfide (CS₂)10⁻⁷ - 10⁻⁵ vol %GC-MS
Sulfur Dioxide (SO₂)10⁻⁷ - 10⁻⁵ vol %GC-MS
Benzene, Toluene, Thiophene10⁻⁷ - 10⁻⁵ vol %GC-MS
Nitrogen (N₂)< 25 ppmGC with appropriate detector
Oxygen (O₂)< 10 ppmGC with appropriate detector
Water (D₂O, HDO, H₂O)< 10 ppmKarl Fischer titration, FTIR

Note: The estimated impurity concentration range for chemical impurities is based on data for high-purity hydrogen sulfide and may vary for this compound.

Experimental Protocols for Impurity Removal

Here are two common methods for purifying this compound in a laboratory setting.

Method 1: Cryogenic Distillation for Isotopic Enrichment

This method is effective for separating D₂S from the lighter isotopic impurities HDS and H₂S based on their different boiling points.

Protocol:

  • Setup: Assemble a laboratory-scale cryogenic distillation column. The column should be well-insulated and equipped with a condenser, reboiler, and sample collection ports.

  • Condensation: Cool the condenser with a suitable cryogen, such as liquid nitrogen, to a temperature below the boiling point of D₂S (-60 °C).

  • Introduction of D₂S: Slowly introduce the commercial D₂S gas into the reboiler.

  • Distillation: Gently heat the reboiler to create a temperature gradient along the column. The more volatile H₂S and HDS will rise to the top of the column, while the less volatile D₂S will remain as a liquid at the bottom.

  • Collection: The enriched D₂S can be collected from the bottom of the column. The lighter fractions containing H₂S and HDS can be vented or collected separately.

  • Analysis: Analyze the purified D₂S using ¹H NMR to confirm the removal of protonated species.

Method 2: Adsorption for Chemical Impurity Removal

This method uses solid adsorbents to trap chemical impurities.

Protocol:

  • Adsorbent Selection: Choose an appropriate adsorbent based on the target impurities.

    • Molecular Sieves (3A or 4A): Effective for removing water.

    • Activated Carbon: Good for removing organic impurities and some sulfur compounds.

    • Zeolites: Can be selected for specific removal of polar compounds like COS and SO₂.

  • Packing the Adsorption Column: Pack a column with the chosen adsorbent. Ensure the adsorbent is activated according to the manufacturer's instructions (typically by heating under vacuum) to remove any pre-adsorbed species.

  • Purification: Pass the commercial D₂S gas through the packed column at a controlled flow rate.

  • Monitoring: Monitor the purity of the D₂S exiting the column using an appropriate analytical technique (e.g., in-line GC-MS).

  • Regeneration/Replacement: When the adsorbent becomes saturated (breakthrough of impurities is detected), it will need to be regenerated or replaced.

Visual Guides

Troubleshooting Logic for D₂S Purity Issues

Caption: Troubleshooting workflow for addressing purity-related issues with commercial D₂S.

Experimental Workflow for D₂S Purification

Start Start: Commercial D2S Cylinder Initial_Analysis Initial Purity Analysis (GC-MS, NMR) Start->Initial_Analysis Choose_Method Choose Purification Method Initial_Analysis->Choose_Method Adsorption Adsorption (for Chemical Impurities) Choose_Method->Adsorption Chemical Impurities Present Cryo_Distillation Cryogenic Distillation (for Isotopic Impurities) Choose_Method->Cryo_Distillation Isotopic Impurities Present Pack_Column Pack & Activate Adsorbent Column Adsorption->Pack_Column Setup_Distillation Setup Cryogenic Distillation Column Cryo_Distillation->Setup_Distillation Pass_Gas Pass D2S Through Column Pack_Column->Pass_Gas Final_Analysis Final Purity Analysis Pass_Gas->Final_Analysis Perform_Distillation Perform Distillation Setup_Distillation->Perform_Distillation Perform_Distillation->Final_Analysis Purified_D2S Use Purified D2S in Experiment Final_Analysis->Purified_D2S

References

Preventing H/D back-exchange in experiments with D2S

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent Hydrogen/Deuterium (B1214612) (H/D) back-exchange in experiments involving Deuterium Sulfide (B99878) (D₂S).

Frequently Asked Questions (FAQs)

Q1: What is H/D back-exchange and why is it problematic in D₂S experiments?

Hydrogen/Deuterium (H/D) back-exchange is a chemical process where deuterium atoms on a labeled molecule, such as D₂S, are replaced by hydrogen atoms (protons) from the surrounding environment.[1] This is a significant issue as it leads to the loss of the isotopic label, which can compromise the accuracy and validity of experimental results that depend on quantifying deuterium incorporation. The primary sources of proton contamination are protic solvents (e.g., water, methanol) and atmospheric moisture.[2] D₂S itself is known to be moisture-sensitive, making it susceptible to this process.[3]

Q2: I'm observing a loss of deuterium in my D₂S experiment. What are the most likely causes?

The most common causes for deuterium loss are:

  • Protic Solvents: Using solvents that have exchangeable protons, like water (H₂O), methanol (B129727) (CH₃OH), or ethanol (B145695) (C₂H₅OH), will facilitate rapid H/D back-exchange.[1]

  • Atmospheric Moisture: Exposing the sample, solvents, or glassware to air allows atmospheric water vapor to introduce protons into the system.[2]

  • Contaminated Reagents: Using reagents or solvents that are not anhydrous (water-free) can be a major source of protons.

  • Improperly Dried Glassware: Residual moisture on the surface of glassware can contribute to back-exchange.[1]

Q3: What are the ideal storage and handling conditions for D₂S to maintain isotopic purity?

To ensure the stability and isotopic purity of D₂S:

  • Storage: Store D₂S in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at room temperature, and protected from light and moisture.[4]

  • Handling: All manipulations should be performed in a dry, inert atmosphere, such as inside a glove box or glove bag.[1] Use thoroughly dried glassware and moisture-free solvents.

Q4: How does temperature and pH/pD affect the rate of H/D back-exchange?

  • Temperature: Higher temperatures increase the rate of chemical reactions, including H/D back-exchange.[2] Performing experiments at the lowest feasible temperature is a key strategy to slow the exchange rate.[1] In many hydrogen exchange experiments, quenching the reaction at 0°C is standard practice.[5]

  • pH/pD: The rate of H/D exchange is catalyzed by both acid and base.[6][7] The minimum rate of exchange for many systems, such as protein backbone amides, occurs at a pH of approximately 2.5-2.6.[6][8] While the optimal pD for D₂S stability in solution is not widely documented, it is critical to control the acidity/basicity of the medium, preferably by using deuterated acids (e.g., DCl) or bases (e.g., NaOD) if pH adjustment is necessary.[2]

Q5: How can I quantify the extent of H/D back-exchange in my samples?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most effective techniques for quantifying deuterium levels.

  • ¹H NMR: The appearance or integration increase of a proton signal corresponding to the deuterated position indicates back-exchange.[1]

  • ²H NMR (Deuterium NMR): A decrease in the intensity of the deuterium signal over time is a direct measure of back-exchange.[1]

  • Mass Spectrometry (MS): In techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), back-exchange is measured by the mass shift of the molecule or its fragments. A decrease from the expected deuterated mass indicates the extent of deuterium loss.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variable Deuterium Levels Across Replicates Inconsistent sample handling time or differential exposure to the atmosphere.[2]Standardize all experimental steps. Handle all samples under identical inert conditions. Use sealed vials.
Rapid Loss of Deuterium After Dissolving D₂S Use of protic or non-anhydrous aprotic solvents.Immediately switch to high-purity, anhydrous aprotic solvents (e.g., deuterated chloroform, acetone-d6, DMSO-d6).[1] Ensure solvents are freshly opened or properly stored to prevent water absorption.
Gradual Loss of Deuterium During Analysis Back-exchange occurring during long analytical runs (e.g., LC-MS).Minimize the analysis time. For LC-MS, use fast chromatographic separations and maintain "quench" conditions (low temperature and low pH) throughout the process to minimize back-exchange.[9][10]
Deuterium Loss Even with Aprotic Solvents Contamination from glassware or exposure to air during sample preparation.Thoroughly oven-dry all glassware (e.g., 120°C for at least 4 hours) and cool in a desiccator.[1] Perform all sample manipulations in a glove box under a dry nitrogen or argon atmosphere.[2]

Experimental Protocols

Protocol 1: General Workflow for Minimizing H/D Back-Exchange

This protocol outlines the essential steps for handling D₂S and other deuterated compounds to prevent back-exchange.

1. Glassware Preparation:

  • Place all glassware (vials, flasks, pipette tips, etc.) in a drying oven and heat at a minimum of 120°C for at least 4 hours.
  • Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum.

2. Inert Atmosphere Setup:

  • Perform all subsequent steps inside a glove box or glove bag filled with a dry, inert gas (e.g., nitrogen or argon).

3. Solvent and Reagent Handling:

  • Use only high-purity, anhydrous aprotic solvents.
  • If using a solvent from a sealed bottle, use a dry syringe to pierce the septum and withdraw the required amount.
  • Store solvents over molecular sieves to maintain dryness, if appropriate.

4. Sample Preparation:

  • Weigh the required amount of any solid reagents directly into a pre-dried vial inside the inert atmosphere.
  • Add the anhydrous aprotic solvent to dissolve the reagents.
  • Introduce D₂S into the reaction vessel, maintaining the inert atmosphere and low temperature.

5. Reaction and Analysis:

  • Conduct the experiment at the lowest feasible temperature to slow the exchange rate.
  • Keep reaction times to a minimum.
  • If analysis cannot be performed immediately, flash-freeze the sample and store it at -80°C.
  • Analyze the sample as quickly as possible after preparation.[1]

Visualizations

Workflow for Preventing H/D Back-Exchange

G cluster_prep Preparation Phase cluster_handling Execution Phase cluster_analysis Analysis Phase A 1. Oven-Dry All Glassware (≥120°C, 4+ hours) B 2. Cool Glassware in Desiccator A->B C 3. Transfer to Inert Atmosphere (Glove Box/Bag) B->C D 4. Use Anhydrous Aprotic Solvents C->D E 5. Prepare Sample & Dissolve D₂S D->E F 6. Run Experiment (Low Temperature, Minimized Time) E->F G 7. Quench Reaction (If Applicable) F->G H 8. Rapid Analysis (NMR, MS) G->H I 9. Store Properly if Delayed (Flash Freeze, -80°C) G->I

Caption: Experimental workflow designed to minimize H/D back-exchange.

Factors Influencing H/D Back-Exchange

G A H/D Back-Exchange C1 Use Anhydrous Aprotic Solvents A->C1 prevented by C2 Inert Atmosphere (Glove Box) A->C2 prevented by C3 Low Temperature (e.g., 0°C) A->C3 slowed by C4 Control pH / pD (Target ~2.5-4) A->C4 minimized by B1 Protic Solvents (H₂O, MeOH) B1->A promotes B2 Atmospheric Moisture B2->A promotes B3 High Temperature B3->A accelerates B4 Extreme pH / pD B4->A catalyzes

Caption: Relationship between causes and preventative measures for H/D back-exchange.

References

Technical Support Center: Deuterium Sulfide (D₂S) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of deuterium (B1214612) sulfide (B99878) (D₂S). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of D₂S in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing deuterium sulfide (D₂S)?

A1: this compound can be prepared through several methods, primarily categorized as direct synthesis or isotopic exchange processes.

  • Direct Synthesis: This involves the reaction of a deuterated reagent with a sulfide. Common examples include the reaction of a deuterated acid with a metal sulfide (e.g., D₂SO₄ + FeS → FeSO₄ + D₂S) or the direct reaction of deuterium gas (D₂) with elemental sulfur at elevated temperatures.[1]

  • Isotopic Exchange: This is the most common method for large-scale production and is central to the Girdler sulfide (GS) process for heavy water production.[2][3][4] It involves the exchange of deuterium between hydrogen sulfide (H₂S) and a deuterium source, most commonly deuterium oxide (D₂O).[5] The equilibrium of this reaction is temperature-dependent, allowing for the enrichment of deuterium in the sulfide phase under specific conditions.[2][6][7]

Q2: What are the primary challenges in D₂S synthesis?

A2: The main challenges in D₂S synthesis include:

  • Achieving high isotopic purity: Minimizing the presence of hydrogen sulfide (H₂S) and partially deuterated hydrogen sulfide (HDS) is a primary concern.[5]

  • Maximizing yield: Optimizing reaction conditions to favor the formation of D₂S is crucial for an efficient synthesis.[8]

  • Safe handling: Hydrogen sulfide and this compound are highly flammable, toxic, and corrosive gases, requiring specialized equipment and handling procedures.[1][9]

  • Preventing back-exchange: The incorporated deuterium can be lost through exchange with protic surfaces or solvents during the reaction and purification process.[5][8]

Q3: How can I improve the isotopic purity of my D₂S product?

A3: To improve isotopic purity, consider the following:

  • High Purity Reagents: Start with a high-purity deuterium source (e.g., >99 atom % D₂O or D₂ gas).

  • Minimize Protic Contamination: Ensure all glassware and reaction components are thoroughly dried to remove any traces of water (H₂O). Using deuterated solvents for any purification steps can also help prevent back-exchange.[8]

  • Optimize Exchange Conditions: In isotopic exchange methods, allow sufficient time for the equilibrium to be reached. Multiple exchange cycles can be employed to increase the deuterium incorporation.

  • Purification Techniques: Cryogenic trapping can be used to separate D₂S from more volatile impurities.[5]

Q4: What safety precautions should be taken when working with D₂S?

A4: this compound shares the same hazards as hydrogen sulfide. It is extremely flammable and highly toxic if inhaled.[1][9]

  • Ventilation: Always work in a well-ventilated fume hood.

  • Gas Detection: Use a hydrogen sulfide gas detector to monitor the work area.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9] A self-contained breathing apparatus (SCBA) may be necessary for handling larger quantities or in case of a leak.[9]

  • Emergency Preparedness: Have an emergency plan in place, and ensure all personnel are aware of the hazards and emergency procedures.[9]

Troubleshooting Guide: Low Yield of D₂S

Low yield is a common issue in the synthesis of this compound. The following guide provides potential causes and solutions to help you troubleshoot your experiment.

Problem Potential Cause Recommended Solution
Low Deuterium Incorporation Insufficient Deuterium Source Increase the molar ratio of the deuterium source (e.g., D₂O, D₂ gas) to the hydrogen sulfide or sulfide precursor.[8]
Inactive or Poisoned Catalyst For catalyzed reactions (e.g., isotopic exchange), use a fresh batch of catalyst or increase the catalyst loading. Ensure all reagents and the reaction vessel are free from catalyst poisons like sulfur compounds.[8]
Suboptimal Reaction Temperature Optimize the reaction temperature. For isotopic exchange based on the Girdler sulfide process principle, the equilibrium is temperature-dependent.[2][6] For direct synthesis, higher temperatures may be required to drive the reaction to completion.[1]
Insufficient Reaction Time Increase the reaction time to ensure the reaction or isotopic exchange reaches equilibrium. Monitor the reaction progress over time.[8]
Loss of Product during Workup Back-Exchange with Protic Solvents Minimize contact with protic solvents (e.g., H₂O, methanol) during purification. Use deuterated solvents where possible or work quickly under anhydrous conditions.[8]
Inefficient Product Trapping If using a cold trap to collect the D₂S gas, ensure the trap is at a sufficiently low temperature (e.g., liquid nitrogen) to effectively condense the product.
Incomplete Reaction Poor Mixing Ensure efficient stirring or agitation, especially in heterogeneous reactions (e.g., gas-liquid reactions), to maximize the contact between reactants.
Incorrect Stoichiometry Double-check the stoichiometry of your reactants to ensure there is no limiting reagent that is being consumed prematurely.

Experimental Protocols

Protocol 1: Lab-Scale Direct Synthesis of D₂S via Reaction of a Metal Sulfide with a Deuterated Acid

This protocol provides a general method for the small-scale synthesis of this compound.

Materials:

  • Iron(II) sulfide (FeS)

  • Deuterated sulfuric acid (D₂SO₄, 98 atom % D)

  • Dry, inert gas (e.g., nitrogen or argon)

  • Gas-tight syringe

  • Schlenk line or similar apparatus for handling air-sensitive reagents

  • Cold trap (e.g., Dewar flask with liquid nitrogen)

Procedure:

  • Assemble a gas generation apparatus consisting of a two-neck round-bottom flask equipped with a dropping funnel and a gas outlet connected to a cold trap.

  • Thoroughly dry all glassware in an oven and allow to cool under a stream of dry, inert gas.

  • Place a stoichiometric amount of iron(II) sulfide into the round-bottom flask under a positive pressure of inert gas.

  • Carefully load the deuterated sulfuric acid into the dropping funnel.

  • Immerse the cold trap in liquid nitrogen.

  • Slowly add the deuterated sulfuric acid dropwise to the iron(II) sulfide. D₂S gas will begin to evolve. Control the rate of addition to maintain a steady flow of gas.

  • The generated D₂S gas will pass through the outlet and condense in the cold trap.

  • Once the reaction is complete, disconnect the cold trap while maintaining it at liquid nitrogen temperature. The solidified D₂S can then be carefully warmed to be used in subsequent reactions or stored appropriately.

Protocol 2: Isotopic Exchange between H₂S and D₂O

This protocol outlines a general procedure for deuterium enrichment in hydrogen sulfide through isotopic exchange.

Materials:

  • Hydrogen sulfide (H₂S) gas

  • Deuterium oxide (D₂O, >99 atom % D)

  • High-pressure reaction vessel (e.g., Parr reactor)

  • Heating and stirring mechanism

Procedure:

  • Place a measured amount of deuterium oxide into the high-pressure reaction vessel.

  • Seal the vessel and purge with a low pressure of hydrogen sulfide gas to remove any air.

  • Pressurize the vessel with hydrogen sulfide gas to the desired pressure.

  • Heat the vessel to the desired temperature while stirring vigorously to ensure good mixing between the gas and liquid phases. The optimal temperature will depend on the desired equilibrium position; in the Girdler sulfide process, a "hot tower" operates at around 130°C.[2]

  • Maintain the reaction at the set temperature and pressure for a sufficient time to allow the isotopic exchange to reach equilibrium. This may take several hours.

  • After the reaction, cool the vessel to room temperature.

  • The resulting gas phase will be a mixture of H₂S, HDS, and D₂S, with an enriched deuterium content compared to the starting H₂S. This gas can be carefully vented to a subsequent reaction or collected. For higher enrichment, the process can be repeated with fresh D₂O.

Visualizations

Experimental_Workflow_D2S_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_collection Collection & Purification cluster_analysis Analysis prep_reagents Prepare Reactants (e.g., FeS, D₂SO₄) run_reaction Initiate Reaction (Controlled Addition) prep_reagents->run_reaction prep_glassware Dry Glassware & Assemble Apparatus prep_glassware->run_reaction generate_gas Generate D₂S Gas run_reaction->generate_gas trap_product Collect D₂S (Cryogenic Trap) generate_gas->trap_product purify Purify (Optional) trap_product->purify analyze Analyze Product (e.g., MS, NMR) purify->analyze

Caption: Experimental workflow for the direct synthesis of D₂S.

Troubleshooting_Low_Yield start Low D₂S Yield check_purity Check Isotopic Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Workup Procedure start->check_workup impure_reagents Use Higher Purity Deuterium Source check_purity->impure_reagents Low Purity optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal Temp increase_time Increase Reaction Time check_conditions->increase_time Short Duration increase_source Increase Molar Ratio of Deuterium Source check_conditions->increase_source Low D Source check_catalyst Check Catalyst Activity check_conditions->check_catalyst Catalyzed Reaction prevent_back_exchange Minimize Protic Solvents/ Use Anhydrous Conditions check_workup->prevent_back_exchange Loss During Purification improve_trapping Ensure Efficient Product Trapping check_workup->improve_trapping Inefficient Collection

Caption: Troubleshooting decision tree for low D₂S yield.

References

Technical Support Center: Cryogenic Trapping and Purification of Deuterium Sulfide (D₂S)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the cryogenic trapping and purification of deuterium (B1214612) sulfide (B99878) (D₂S).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the cryogenic trapping of deuterium sulfide?

A1: Cryogenic trapping utilizes the principle of condensation at very low temperatures to separate this compound (D₂S) from a gas stream. Each component in a gas mixture has a unique vapor pressure that is highly dependent on temperature. By lowering the temperature of a "trap" to a point where the vapor pressure of D₂S is very low, it will condense from the gas phase into a solid (frost) or liquid on the cold surface of the trap. More volatile impurities, such as permanent gases (e.g., nitrogen, helium), will pass through the trap without condensing, thus achieving separation.

Q2: At what temperature should I operate my cryogenic trap for D₂S?

A2: The optimal temperature depends on the desired purity and the composition of the gas mixture. Generally, the trap should be cooled to a temperature where the vapor pressure of D₂S is significantly lower than the partial pressure of D₂S in the incoming gas stream. Liquid nitrogen (77 K / -196 °C) is a common and effective cryogen for trapping D₂S. However, for separating D₂S from other condensable gases, a more precise temperature control might be necessary, potentially using a closed-cycle refrigerator or a different cryogenic liquid.[1][2] Solid D₂S undergoes phase transitions at 107.8 K and 132.9 K.[3]

Q3: What materials are suitable for constructing a cryogenic trap and system for use with D₂S?

A3: Material selection is critical for safety and performance at cryogenic temperatures.

  • Metals: Austenitic stainless steels (e.g., 304L, 316L) are excellent choices due to their good strength, corrosion resistance, and retention of ductility at cryogenic temperatures.[4][5] Aluminum alloys (e.g., 5083) are also used for their low density and good thermal conductivity.[4][5] Copper is useful but has a higher thermal contraction rate.[5] Avoid standard carbon steel, which becomes extremely brittle at low temperatures.

  • Polymers: Teflon (PTFE) is often used for tubing and seals due to its chemical inertness and performance at low temperatures.[1] However, many plastics and rubbers will become brittle and may fracture.[6]

  • Adsorbents: For enhanced trapping efficiency, the trap can be packed with an adsorbent material like silica (B1680970) gel or activated carbon.[1][7]

Q4: What are the primary safety concerns when working with cryogenic D₂S?

A4: Handling cryogenic this compound involves multiple hazards:

  • Cryogenic Burns/Frostbite: Direct contact with cryogenic liquids or cold surfaces can cause severe tissue damage.[8][9] Always wear appropriate Personal Protective Equipment (PPE).

  • Asphyxiation: D₂S, like nitrogen, can displace oxygen in poorly ventilated areas, leading to asphyxiation.[6][10] Ensure work is performed in a well-ventilated space.

  • Toxicity: this compound is chemically similar to hydrogen sulfide (H₂S) and is expected to be highly toxic. Exposure can cause irritation to the eyes and respiratory system.[11]

  • Flammability: D₂S is highly flammable and can form explosive mixtures with air.[3] Keep away from ignition sources.

  • Pressure Buildup: The large expansion ratio from liquid to gas (approx. 700:1) can cause catastrophic pressure buildup if a cryogenic liquid is trapped in a sealed container without a pressure relief device.[8][10] Never block the opening of storage vessels.[8]

Troubleshooting Guide

Q5: I am experiencing a low yield of trapped D₂S. What are the possible causes?

A5: Low yield can stem from several issues. Systematically check the following:

  • Trap Temperature is Too High: If the trap is not cold enough, the D₂S will have a higher vapor pressure and will not condense efficiently. Verify the temperature of your cold trap.

  • Gas Flow Rate is Too High: A high flow rate reduces the residence time of the gas in the trap, not allowing sufficient time for thermal equilibrium and condensation. Try reducing the carrier gas flow rate.

  • System Leaks: Leaks in the system before the trap will result in sample loss. Leaks after the trap can allow atmospheric gases to enter and potentially contaminate the sample upon warming. Perform a thorough leak check of all connections.

  • Ice Blockage: If your gas stream contains significant amounts of water or other condensables, they can freeze and block the trap, preventing the D₂S from reaching the cold surface.[1] A pre-trap or dryer tube can be used to remove water vapor.[1]

Troubleshooting Workflow for Low D₂S Yield

Troubleshooting_LowYield Start Problem: Low D₂S Yield Cause1 Cause: Inefficient Trapping Start->Cause1 Cause2 Cause: System Leak Start->Cause2 Cause3 Cause: Trap Blockage Start->Cause3 Solution1a Solution: Verify Cryogen Level & Trap Temperature Cause1->Solution1a Solution1b Solution: Reduce Gas Flow Rate Cause1->Solution1b Solution2 Solution: Perform Leak Check on All Fittings Cause2->Solution2 Solution3 Solution: Install Upstream Dryer/Pre-Trap Cause3->Solution3

Caption: A logical workflow for diagnosing the causes of low this compound yield.

Q6: My purified D₂S sample is contaminated. How can I improve its purity?

A6: Contamination can arise from several sources:

  • Co-condensation of Impurities: If impurities have vapor pressures similar to D₂S at the trapping temperature, they will condense along with it. To resolve this, a fractional condensation approach is needed. This involves using multiple traps at successively lower temperatures or a single trap with precise temperature control to selectively condense components.

  • Adsorbed Gases: Porous trapping materials can adsorb carrier gases or other impurities. After trapping, briefly evacuate the trap while it is still cold to remove loosely bound, more volatile gases before warming to recover the D₂S.

  • Back-diffusion: After the experiment, ensure the trap is isolated from the rest of the system before warming to prevent any gases downstream from diffusing back into the purified sample.

  • Leaks: A leak in the system can introduce atmospheric gases (N₂, O₂, Ar, H₂O), which can condense in the trap. A thorough leak check is essential.

Q7: The pressure in my system is fluctuating unexpectedly during the trapping process. What does this indicate?

A7: Pressure fluctuations can indicate several issues:

  • Boiling of Cryogen: Vigorous boiling of the cryogenic liquid (e.g., liquid nitrogen) as it is introduced can cause initial pressure spikes. This should stabilize as the equipment cools.

  • Trap Blockage: A sudden drop in pressure downstream of the trap or a rise in pressure upstream can signal that the trap is becoming blocked with frozen material.

  • Phase Transitions: Solid this compound undergoes phase transitions which could potentially cause slight pressure changes if the temperature is not stable.[3]

Quantitative Data

Table 1: Vapor Pressure of this compound (D₂S) and Hydrogen Sulfide (H₂S)

Temperature (°C)D₂S Vapor Pressure (kPa)H₂S Vapor Pressure (kPa)Notes
-48.1EqualEqualIsotopic vapor pressure cross-over point.[3][12]
-60.3 (Triple Point H₂S)~49.652.3D₂S is less volatile at lower temperatures.
-77~19.320.3Data interpolated from literature graphs and statements.[12]
-82.3 (Triple Point D₂S)16.9~17.8D₂S has a higher triple point than H₂S.
+30~2380~2330At higher temperatures, D₂S is more volatile than H₂S.[12]

Note: Values are approximated from data presented in referenced literature and are for illustrative purposes.

Table 2: Physical Properties and Phase Transitions of D₂S

PropertyValueUnitReference
Triple Point Temperature-82.3°C[12]
Solid Phase Transition 1107.8K[3]
Solid Phase Transition 2 (lambda)132.9K[3]
Molecular Weight36.09 g/mol

Experimental Protocols

Protocol: Basic Cryogenic Trapping and Purification of D₂S

This protocol outlines a general procedure for purifying D₂S from a non-condensable carrier gas (e.g., Helium).

1. System Preparation:

  • Construct the system using appropriate materials (e.g., stainless steel tubing, PTFE seals).
  • Assemble the trapping U-tube or packed column.
  • Leak-check the entire system thoroughly using a helium leak detector or by monitoring pressure drop under vacuum.
  • Evacuate the entire system to a high vacuum to remove atmospheric contaminants.

2. Trapping Procedure:

  • Place a dewar flask around the trap.
  • Slowly introduce liquid nitrogen into the dewar to cool the trap to 77 K. Allow the temperature to stabilize.[9]
  • Flow the gas mixture containing D₂S through the trap at a controlled, low flow rate (e.g., 5-20 sccm).
  • Monitor the pressure upstream and downstream of the trap. The D₂S will solidify on the cold surfaces inside the trap.
  • Vent the exiting carrier gas to a fume hood or a scrubbing system.

3. Impurity Removal:

  • Once the sample has been passed through the trap, close the inlet valve.
  • With the trap still immersed in liquid nitrogen, briefly connect the trap to a vacuum pump to remove any residual, non-condensed carrier gas.

4. Sample Recovery:

  • Isolate the trap from the rest of the system by closing the outlet valve.
  • Remove the dewar of liquid nitrogen and allow the trap to warm to room temperature slowly.
  • As the trap warms, the solid D₂S will sublimate, and the pressure inside the isolated trap will increase.
  • The purified D₂S gas can then be expanded into a pre-evacuated collection vessel.

Experimental Workflow for D₂S Purification

Experimental_Workflow Start Start: System Assembly LeakCheck 1. Leak Check & Evacuate Start->LeakCheck CoolTrap 2. Cool Trap with LN₂ LeakCheck->CoolTrap IntroSample 3. Introduce D₂S Gas Mixture CoolTrap->IntroSample TrapD2S 4. D₂S Condenses in Trap IntroSample->TrapD2S VentGas 5. Vent Carrier Gas TrapD2S->VentGas EvacTrap 6. Evacuate Trap (cold) VentGas->EvacTrap IsolateWarm 7. Isolate and Warm Trap EvacTrap->IsolateWarm Collect 8. Collect Purified D₂S IsolateWarm->Collect End End Collect->End

Caption: A step-by-step workflow for the cryogenic purification of this compound.

References

Mitigating interference fringes in IR spectra of solid D2S.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with infrared (IR) spectroscopy of solid deuterium (B1214612) sulfide (B99878) (D2S). The focus is on mitigating interference fringes, which are a common artifact in the spectra of thin solid films.

Troubleshooting Guides

Issue: Sinusoidal baseline (interference fringes) obscuring spectral features.

This is the most common issue when analyzing thin, parallel films of solid D2S. The interference fringes, also known as etaloning, arise from multiple reflections of the IR beam within the sample film.

Possible Causes and Solutions:

CauseSolution
Parallel Sample Surfaces The primary cause of interference fringes is the parallel and optically smooth surfaces of the solid D2S film and the substrate.
1. Use a Wedged Substrate: Employing a substrate with a slight wedge angle (typically 1-2 degrees) will change the path length of the reflected IR beam across the sample, averaging out and suppressing the interference pattern.
2. Roughen the Back Surface of the Substrate: By roughening the non-sample side of the substrate (e.g., by sandblasting), you can scatter the reflected light, preventing coherent interference.
3. Tilt the Sample: In some cases, slightly tilting the sample in the IR beam can help to reduce the intensity of the fringes.
Inappropriate Sample Thickness Very thin and uniform films are more prone to pronounced interference fringes.
1. Vary Deposition Time: Adjust the vapor deposition time to create a thicker or less uniform film. Note that thicker films may lead to saturation of strong absorption bands.
2. Utilize the Fringes: As demonstrated in studies of solid D2S, the interference fringes can be used to calculate the film thickness, turning an artifact into useful data.[1]
Refractive Index Mismatch A significant difference in the refractive indices of the D2S film and the substrate can enhance reflections at the interface.
1. Substrate Selection: Choose a substrate with a refractive index closer to that of solid D2S, if possible.
Post-Processing Artifacts The issue may not be with the sample itself but with the data processing.
1. Fourier Transform (FT) Filtering: Transform the spectrum into the frequency domain (interferogram), identify and remove the sharp spike corresponding to the fringe periodicity, and then perform an inverse FT.[2]
2. Baseline Correction Algorithms: Employ software-based baseline correction routines. Common methods include polynomial fitting and "rubber-band" algorithms. More advanced techniques like Extended Multiplicative Signal Correction (EMSC) can also be effective.
3. Smoothing: Apply a Savitzky-Golay or other smoothing filter to reduce the amplitude of the sinusoidal pattern. Be cautious not to over-smooth and distort your spectral peaks.

Frequently Asked Questions (FAQs)

Q1: What are interference fringes in IR spectra?

A1: Interference fringes are periodic, sinusoidal patterns that appear in the baseline of an IR spectrum. They are caused by the constructive and destructive interference of the IR beam as it reflects multiple times between the parallel surfaces of a thin sample film. This phenomenon is also known as etaloning.

Q2: Why are interference fringes a problem?

A2: These fringes can obscure weak spectral features, alter the apparent intensity of absorption bands, and make accurate quantitative analysis difficult. They are a significant source of spectral artifacts that can lead to misinterpretation of the data.

Q3: Can I completely eliminate interference fringes during sample preparation?

A3: While complete elimination can be challenging, you can significantly reduce their intensity. Using a wedged substrate or roughening the back surface of a parallel substrate are the most effective physical methods to prevent their formation.

Q4: I have already collected my spectra and they have fringes. What can I do?

A4: You can use a variety of post-processing techniques to digitally remove or reduce the fringes. These include Fourier transform filtering, applying baseline correction algorithms, or using smoothing functions.

Q5: The literature mentions using interference fringes to determine film thickness. How is this done?

A5: The spacing of the interference fringes is related to the thickness of the film, the refractive index of the material, and the angle of incidence of the IR beam. By analyzing the periodicity of the fringes, you can calculate the thickness of your solid D2S film. This can be a useful quality control parameter for your sample preparation.[1]

Q6: Are there any software tools specifically designed to remove interference fringes?

A6: Many spectroscopy software packages include tools for baseline correction and smoothing that can be used to mitigate fringes. Additionally, more advanced statistical and signal processing methods, such as Extended Multiplicative Signal Correction (EMSC) and wavelet transforms, have been shown to be effective.

Experimental Protocols

Protocol 1: Preparation of Solid D2S Film by Vapor Deposition

This protocol is adapted from the methodology used for the infrared spectroscopy of solid deuterium sulfide.[1]

Objective: To prepare a thin, solid film of D2S on a cryogenic substrate for IR analysis.

Materials:

  • This compound (D2S) gas

  • Cryogenic substrate (e.g., CsI, KBr)

  • High-vacuum chamber with a cryostat

  • FTIR spectrometer

  • Gas handling manifold

  • Temperature controller

Procedure:

  • Mount the substrate in the cryostat within the high-vacuum chamber.

  • Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ torr).

  • Cool the substrate to the desired deposition temperature. For amorphous solid D2S, a temperature of 10 K is used. For crystalline phase III D2S, a deposition temperature of 70 K is recommended.[1]

  • Introduce D2S gas into the chamber through a leak valve in the gas handling manifold, directing the gas flow towards the cold substrate.

  • Monitor the deposition process. The interference fringes that appear in the real-time IR spectrum can be used to monitor the film thickness.

  • Once the desired film thickness is achieved, close the leak valve to stop the deposition.

  • Collect the IR spectrum of the solid D2S film.

Protocol 2: Post-Processing Fringe Removal using Fourier Transform

Objective: To digitally remove interference fringes from an existing IR spectrum.

Software: Any spectroscopy software with the capability to perform Fourier and inverse Fourier transforms.

Procedure:

  • Load the IR spectrum containing the interference fringes.

  • Apply a Fourier transform to the spectrum to obtain the interferogram.

  • In the interferogram, a sharp, isolated spike will be present at a position corresponding to the periodicity of the fringes.

  • Zero out or significantly reduce the intensity of this spike. Be careful not to alter the surrounding data points that correspond to the real spectral information.

  • Apply an inverse Fourier transform to the modified interferogram.

  • The resulting spectrum should have the interference fringes significantly reduced or eliminated.

Data Presentation

Table 1: Qualitative Comparison of Interference Fringe Mitigation Techniques

TechniquePrincipleEase of ImplementationPotential Drawbacks
Wedged Substrate Averages out interference by varying the optical path length.Moderate (requires specialized substrates)May introduce other optical artifacts if not properly aligned.
Substrate Roughening Scatters reflected light to prevent coherent interference.Moderate (requires substrate modification)Can reduce overall signal intensity.
Fourier Filtering Removes the fringe frequency component from the interferogram.Easy (post-processing)May introduce minor artifacts if not applied carefully.
Baseline Correction Fits and subtracts a polynomial or other function to the baseline.Easy (post-processing)Can distort peak shapes if the baseline is complex.
EMSC Models and corrects for scattering and pathlength variations.Advanced (requires specialized software/scripts)Can be computationally intensive.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_post Post-Processing (Optional) cluster_analysis Analysis P1 Mount Substrate in Cryostat P2 Evacuate Chamber P1->P2 P3 Cool Substrate (10K or 70K) P2->P3 P4 Vapor Deposition of D2S P3->P4 A1 Collect IR Spectrum P4->A1 A2 Observe Fringes A1->A2 S1 Apply Fringe Mitigation Technique A2->S1 If Fringes are Problematic AN1 Analyze Clean Spectrum A2->AN1 If Fringes are Used for Thickness Calculation S1->AN1

Caption: Workflow for IR Spectroscopy of Solid D2S.

Troubleshooting_Logic cluster_prevention Preventative Measures (Future Experiments) cluster_correction Corrective Measures (Existing Data) Start Interference Fringes Observed in Spectrum? Opt1 Use Wedged Substrate Start->Opt1 Yes Opt2 Roughen Substrate Back Start->Opt2 Yes Opt3 Optimize Film Thickness Start->Opt3 Yes Corr1 Fourier Transform Filtering Start->Corr1 Yes Corr2 Baseline Correction Algorithms Start->Corr2 Yes Corr3 Smoothing (e.g., Savitzky-Golay) Start->Corr3 Yes End Clean Spectrum for Analysis Opt1->End Opt2->End Opt3->End Corr1->End Corr2->End Corr3->End

Caption: Troubleshooting Logic for Interference Fringes.

References

Technical Support Center: Mass Flow Controllers for Deuterium Sulfide (D2S)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the calibration, use, and troubleshooting of mass flow controllers (MFCs) for deuterium (B1214612) sulfide (B99878) (D2S).

Frequently Asked Questions (FAQs)

1. What is a Gas Correction Factor (GCF) and why is it crucial for Deuterium Sulfide (D2S)?

A Gas Correction Factor (GCF) is a value used to accurately measure the flow rate of a specific gas when the mass flow controller (MFC) has been calibrated with a different gas, typically a reference gas like Nitrogen (N₂). Since thermal MFCs are sensitive to the physical properties of a gas (specifically its specific heat capacity and density), a GCF must be applied to the MFC's output reading to obtain the true flow rate of the process gas.[1] Using an MFC calibrated for N₂ to flow D2S without applying the correct GCF will result in significant measurement errors.

2. What is the recommended Gas Correction Factor (GCF) for this compound (D2S)?

A precise, empirically determined Gas Correction Factor for this compound may not be readily available from all MFC manufacturers. However, a theoretical GCF can be calculated based on the physical properties of D2S relative to the reference gas (commonly Nitrogen).

The formula for the K-factor is:

K = (C_p_gas * ρ_gas) / (C_p_ref * ρ_ref)

Where:

  • K is the gas correction factor

  • C_p is the specific heat capacity at constant pressure

  • ρ is the density at standard conditions

  • 'gas' refers to the process gas (D2S)

  • 'ref' refers to the reference gas (e.g., N₂)

Since the specific heat of D2S is not readily published, it can be approximated from the well-documented specific heat of Hydrogen Sulfide (H₂S). Given their isotopic similarity, their molar heat capacities will be very similar.

3. What materials are compatible with this compound (D2S)?

This compound is expected to have similar chemical compatibility to hydrogen sulfide (H₂S). Therefore, materials chosen for wetted components in the MFC and the gas delivery system should be resistant to H₂S.

Material CategoryCompatible MaterialsMaterials to Avoid
Metals Stainless Steel (316), MonelBrass, Copper, Zinc, Aluminum[2]
Elastomers Kalrez®, Viton® (conditional), Neoprene (conditional)Buna-N[3]
Plastics Teflon (PTFE), Kel-F (PCTFE), Kynar (PVDF), Tetzel (ETFE)Consult manufacturer

Note: Always consult your MFC manufacturer's material compatibility charts and recommendations. Some elastomers may have conditional compatibility depending on the specific grade, temperature, and pressure.[3]

4. What are the primary safety concerns when working with this compound (D2S)?

This compound is a toxic, flammable, and corrosive gas. Key safety precautions include:

  • Toxicity: D2S is highly toxic if inhaled. Work in a well-ventilated area, preferably within a fume hood. Use a gas detection system.

  • Flammability: D2S is a flammable gas. Ensure there are no ignition sources in the vicinity of the experimental setup.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A self-contained breathing apparatus (SCBA) should be available for emergencies.

  • Storage: Store D2S cylinders in a cool, dry, well-ventilated area away from incompatible materials.

Always refer to the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guides

Issue 1: Inaccurate or Unstable Flow Readings

Possible Cause Troubleshooting Steps
Incorrect Gas Correction Factor (GCF) Verify that the correct GCF for D2S is being used. If using a calculated GCF, double-check the values and formula.
Contamination of MFC Sensor or Valve Particulate matter or reaction byproducts can accumulate in the MFC, affecting its performance. Purge the MFC with a dry, inert gas like Nitrogen or Argon. If the issue persists, the MFC may require professional cleaning and recalibration.
Leaks in the Gas Delivery System Perform a leak check on all connections and fittings using a suitable leak detection solution or an electronic leak detector.
Pressure Fluctuations Ensure that the upstream and downstream pressures are stable and within the MFC's specified operating range.
Electronic Noise or Faulty Cabling Check all electrical connections to the MFC. Ensure that the cables are not damaged and are routed away from sources of electromagnetic interference.

Issue 2: No Flow When a Setpoint is Given

Possible Cause Troubleshooting Steps
Closed or Obstructed Gas Supply Verify that the D2S cylinder valve is open and that any in-line valves are also open. Check for any blockages in the gas lines.
Valve Override or Closed Loop Setting Ensure the MFC is in the correct control mode (e.g., setpoint control) and that there are no valve override signals holding the valve closed.
Insufficient Upstream Pressure Check the pressure from the D2S cylinder regulator to ensure it is within the MFC's operating specifications.
Clogged MFC Valve Severe contamination can cause the valve to stick in the closed position. The MFC will likely require professional servicing.
Electrical or Communication Failure Verify that the MFC is receiving power and the setpoint signal. Check for any error messages on the control software or display.

Experimental Protocols

Protocol 1: MFC Calibration with a Reference Standard

This protocol describes the calibration of an MFC for this compound using a trusted flow standard.

  • System Setup:

    • Connect the D2S gas cylinder, a pressure regulator, the MFC, the reference flow standard, and a suitable exhaust or scrubbing system in series.

    • Ensure all connections are leak-tight.

    • The entire setup should be within a properly ventilated fume hood.

  • Purging:

    • Thoroughly purge the entire system with a dry, inert gas (e.g., Nitrogen) to remove any residual air and moisture.

  • Zeroing the MFC:

    • With the D2S supply off, and the system filled with the purge gas at the intended operating pressure, send a zero-flow command to the MFC.

    • Adjust the MFC's zero-point offset if the reading is not zero.

  • Flow Calibration:

    • Introduce D2S into the system at the desired operating pressure.

    • Set the MFC to a series of flow rates (e.g., 10%, 25%, 50%, 75%, 100% of full scale).

    • At each setpoint, allow the flow to stabilize and record the reading from both the MFC and the reference flow standard.

  • Data Analysis:

    • Plot the measured flow from the reference standard against the MFC's indicated flow.

    • If the MFC has been calibrated for a different gas, calculate the appropriate GCF for D2S based on the collected data.

Visualizations

MFC_Calibration_Workflow cluster_setup System Setup cluster_procedure Calibration Procedure cluster_analysis Data Analysis D2S_Cylinder D2S Cylinder Regulator Regulator D2S_Cylinder->Regulator MFC Mass Flow Controller Regulator->MFC Ref_Standard Reference Standard MFC->Ref_Standard Plot Plot MFC vs. Standard MFC->Plot Exhaust Exhaust/Scrubber Ref_Standard->Exhaust Ref_Standard->Plot Purge Purge with Inert Gas Zero Zero MFC Purge->Zero Flow_Points Set Flow Points (10-100%) Zero->Flow_Points Record Record MFC & Standard Readings Flow_Points->Record Calculate Calculate GCF Plot->Calculate

Caption: Experimental workflow for MFC calibration with D2S.

Troubleshooting_Logic Start Inaccurate Flow Reading? Check_GCF Verify Gas Correction Factor Start->Check_GCF Yes Leak_Check Perform Leak Check Check_GCF->Leak_Check GCF is Correct Check_Pressure Check Upstream/Downstream Pressure Leak_Check->Check_Pressure No Leaks Found Professional_Service Contact Manufacturer for Service Leak_Check->Professional_Service Leaks Found & Fixed, Issue Persists Purge_System Purge MFC with Inert Gas Check_Pressure->Purge_System Pressure is Stable Check_Pressure->Professional_Service Pressure Unstable, Issue Persists After Fixing Check_Electronics Check Electrical Connections Purge_System->Check_Electronics Issue Persists Check_Electronics->Professional_Service Issue Persists

Caption: Troubleshooting logic for inaccurate MFC readings.

References

Technical Support Center: Deuterium Sulfide Gas Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and answers to frequently asked questions regarding the safe disposal of unreacted deuterium (B1214612) sulfide (B99878) (D₂S) gas. It is intended for researchers, scientists, and drug development professionals working with this substance in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with deuterium sulfide gas?

A1: this compound is a highly hazardous substance with multiple risks. It is an extremely flammable gas that can form explosive mixtures with air.[1][2][3] It is also acutely toxic if inhaled and is very toxic to aquatic life with long-lasting effects.[4] The gas is stored under pressure and may explode if heated.[3][4] As an analogue of hydrogen sulfide, it is a severe irritant to the eyes and respiratory tract.[2][4]

Q2: What immediate steps should be taken in case of an accidental release or leak?

A2: In the event of a leak, the immediate priorities are to ensure personnel safety and prevent ignition.

  • Evacuate: Immediately evacuate all personnel from the affected area.[4]

  • Ventilate: Ensure the area is well-ventilated to disperse the gas.[4]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[3][4][5] Do not smoke.[3][4]

  • Stop the Leak (If Safe): If it can be done without risk, stop the flow of gas. A leaking gas fire should not be extinguished unless the leak can be stopped safely.[3][4]

  • Use Personal Protective Equipment (PPE): Anyone entering the area must wear appropriate PPE, including a self-contained breathing apparatus (SCBA).[5]

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office immediately.

Q3: Is it acceptable to vent small amounts of this compound directly into a fume hood?

A3: No. Disposing of this compound by venting it directly into a fume hood and releasing it into the atmosphere is not a recommended or safe practice.[4] This is due to its high toxicity and the fact that it is an environmental hazard.[4] All waste gas must be treated or neutralized before disposal.

Q4: How should empty this compound cylinders be managed?

A4: Empty gas cylinders should be handled with care. They should be clearly labeled as "empty" and returned to the gas supplier.[6] Do not attempt to refill or dispose of the cylinder yourself. If the vendor will not accept the return, the cylinder must be disposed of through your institution's hazardous waste management program.[6]

Troubleshooting Guide

IssueProbable CauseSolution
Frost forming on regulator or cylinder valve Rapid release of gas causing adiabatic cooling (Joule-Thomson effect).Reduce the gas flow rate. This is normal for liquefied gases but should be controlled.
No gas flow despite open cylinder valve Regulator failure, blocked line, or empty cylinder.Check the cylinder pressure gauge. If the cylinder is not empty, close the main valve, safely vent the line, and replace the regulator. Never attempt to force a "frozen" or corroded valve.[6]
Foul odor detected during experiment A leak in the experimental setup or transfer lines.Immediately stop the gas flow at the source (cylinder valve). Under a ventilated hood, check all connections using a suitable leak detection solution (e.g., soapy water).
Neutralization solution is not effectively scrubbing the gas Incorrect neutralizer concentration, depleted solution, or gas flow rate is too high.Verify the concentration of the scrubbing solution. Replace with a fresh solution if it has been used extensively. Reduce the gas flow rate to ensure sufficient residence time for the reaction to occur.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaD₂S
Molecular Weight36.09 g/mol [7][8]
Boiling Point-60 °C (lit.)[8]
Melting Point-85 °C (lit.)[8]
Vapor Density1.19 (vs air)[8]
Vapor Pressure252 psi @ 252 °C[8]
FlammabilityExtremely flammable gas[4]

Table 2: Hazard Identification and Classification

Hazard ClassGHS CodeDescription
Flammable GasH220Extremely flammable gas.[4]
Gas Under PressureH280Contains gas under pressure; may explode if heated.[4]
Acute Toxicity (Inhalation)H330Fatal if inhaled.[4]
Hazardous to the Aquatic Environment (Acute)H400Very toxic to aquatic life.[4]
Hazardous to the Aquatic Environment (Chronic)H410Very toxic to aquatic life with long lasting effects.[4]

Experimental Protocol: Neutralization of Unreacted this compound

This protocol describes the wet scrubbing of small quantities of unreacted this compound gas using an oxidizing bleach solution. This procedure must be performed in a certified chemical fume hood.

Objective: To convert toxic, flammable this compound gas into non-volatile, soluble salts.

Materials:

  • Unreacted this compound gas stream

  • Two gas washing bottles (bubblers) with fritted glass inlets

  • Tubing (chemically resistant, e.g., Tygon®)

  • Flow meter or rotameter

  • Mineral oil bubbler (to monitor flow and prevent backflow)

  • Scrubbing Solution: 10-15% aqueous sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach is typically 5-8%; adjust accordingly).

  • Test Solution: 5% lead acetate (B1210297) solution

  • Personal Protective Equipment (PPE): Safety goggles, face shield, flame-retardant lab coat, heavy-duty rubber gloves.[6]

Procedure:

  • Setup:

    • Assemble the apparatus inside a chemical fume hood as shown in the workflow diagram below.

    • Connect the two gas washing bottles in series. Fill each bottle approximately two-thirds full with the sodium hypochlorite scrubbing solution.

    • Connect the outlet of the second washing bottle to a mineral oil bubbler to monitor the effluent gas stream.

    • Ensure all connections are secure to prevent leaks.

  • Execution:

    • Begin with a low flow of an inert gas (e.g., nitrogen or argon) to purge the system.[6]

    • Slowly and carefully introduce the this compound gas stream into the first washing bottle at a very low flow rate (e.g., 10-20 mL/min). The gas should bubble through the scrubbing solution.

    • Monitor the mineral oil bubbler at the end of the train. If bubbles are seen, it indicates that the scrubbing solution may be saturated or the gas flow is too high.

    • Continue the gas flow until the unreacted D₂S is consumed.

  • Verification of Complete Neutralization:

    • After the gas flow has stopped, purge the system with an inert gas for 10-15 minutes to ensure all residual D₂S has passed through the scrubbers.

    • Test the effluent gas from the second scrubber for any unreacted D₂S. This can be done by holding a piece of filter paper moistened with the lead acetate test solution near the outlet. The formation of a black precipitate (lead sulfide) indicates incomplete scrubbing. If this occurs, the scrubbing solution must be replaced and the procedure repeated.

  • Waste Disposal:

    • The resulting solution in the bubblers will contain deuterated sodium sulfate, sodium chloride, and excess sodium hypochlorite.

    • This solution should be treated as hazardous waste. Contact your institution's EHS office for specific disposal guidelines. Do not pour the solution down the drain without neutralization and confirmation of compliance with local regulations.[9][10]

Visualizations

D2S_Disposal_Workflow cluster_small Small Quantity (Lab Scale) cluster_large Large Quantity (Lecture Bottle) start Unreacted D₂S Gas decision Assess Quantity start->decision neutralize In-Lab Chemical Neutralization (Wet Scrubbing) decision->neutralize Small / Residual return_supplier Return Cylinder to Supplier decision->return_supplier Cylinder / Large waste_manage Manage Liquid Waste via EHS neutralize->waste_manage Generates aqueous waste prof_disposal Contact EHS for Professional Disposal return_supplier->prof_disposal If supplier return is not possible

Caption: Decision workflow for the disposal of unreacted this compound gas.

Caption: Chemical pathway for neutralizing D₂S with sodium hypochlorite.

References

Technical Support Center: Handling Deuterium Sulfide (D₂S)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information for researchers, scientists, and drug development professionals on the compatibility of various materials with deuterium (B1214612) sulfide (B99878) (D₂S). Since deuterium sulfide shares very similar chemical properties with hydrogen sulfide (H₂S), much of the available data and standards for H₂S are referenced here as a close proxy.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A1: this compound, like hydrogen sulfide, is a highly toxic, flammable, and corrosive gas. Key safety concerns include:

  • Toxicity: It is extremely toxic if inhaled.[1]

  • Flammability: D₂S is an extremely flammable gas and can form explosive mixtures with air.[2]

  • Corrosivity (B1173158): It can cause corrosion of certain materials, leading to equipment failure and potential leaks.

Always handle this compound in a well-ventilated area, preferably within a fume hood, and use appropriate personal protective equipment (PPE), including a suitable respirator, chemical-resistant gloves, and safety glasses.[3]

Q2: I am selecting materials for a new experimental setup involving D₂S. What are the general recommendations for metals?

A2: For environments containing wet H₂S (and by extension, D₂S), austenitic stainless steels (e.g., 304, 316) are often a suitable choice, provided they are in the solution-annealed condition and free of cold work intended to enhance mechanical properties.[4] For more severe conditions, nickel-based alloys such as Alloy 625 may be required.[4] It is crucial to avoid hardened steels, as they can be susceptible to sulfide stress cracking (SSC).[5]

Q3: Which polymers and elastomers are suitable for use as seals and tubing with D₂S?

A3: Fluoroelastomers like Viton® (FKM) and perfluoroelastomers (FFKM) generally exhibit good resistance to H₂S and are recommended for sealing applications. PTFE and other fluoropolymers are also highly resistant. However, some elastomers, such as nitrile rubber (NBR), can degrade in the presence of H₂S, leading to hardening and a reduction in tensile strength and elongation.[6] The suitability of a polymer depends on the temperature, pressure, and presence of other chemicals.

Q4: I've noticed a black scale forming on the inside of my stainless steel reactor. What is it, and should I be concerned?

A4: The black scale is likely iron sulfide, formed from the reaction of the this compound with the iron in the steel. The formation of various iron sulfide scales is a characteristic feature of H₂S corrosion.[7] While a stable, non-porous iron sulfide layer can sometimes be protective, a porous or flaky scale can accelerate corrosion. It is important to monitor the integrity of your equipment, as this could be a sign of ongoing corrosion.

Q5: How does the presence of water affect material compatibility with D₂S?

A5: The presence of water significantly increases the corrosivity of this compound. Wet D₂S can form a weakly acidic solution, which is much more corrosive to metals than dry gas. For many materials, the risk of sulfide stress cracking and other forms of hydrogen-related damage is much higher in wet H₂S environments.[3][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Leaks from fittings or seals Elastomer degradation (hardening, cracking).Replace seals with a more resistant material (e.g., FFKM). Ensure proper installation and torque.
Stress corrosion cracking of metal components.Inspect metal components for cracks. Replace with a more suitable alloy if necessary.
Discoloration or pitting of metal surfaces General or localized corrosion.Evaluate the material's suitability for the operating conditions. Consider upgrading to a more corrosion-resistant alloy.
Presence of contaminants (e.g., oxygen, chlorides).Ensure high-purity D₂S and an inert atmosphere if required.
Unexpected pressure drop in the system Permeation of D₂S through polymer tubing.Select tubing with lower permeability to D₂S. Consider using metal tubing for high-pressure sections.
Brittle failure of metal components Sulfide stress cracking (SSC) or hydrogen embrittlement.Immediately depressurize the system. Replace the failed component with a material resistant to SSC, as specified in NACE MR0175/ISO 15156.[4]

Quantitative Data on Material Compatibility

Note: The following data is for hydrogen sulfide (H₂S) and is expected to be a close approximation for this compound (D₂S).

Table 1: Corrosion Rates of Metals in H₂S Environments

MaterialH₂S ConcentrationTemperature (°C)Other ConditionsCorrosion Rate (mm/year)
Mild Steel1% in water-saturated airAmbient-~0.8 (Maximum rate observed)
Mild Steel10% in water-saturated air21-~0.6
Mild Steel10% in water-saturated air49-~0.72
Stainless Steel (AISI 304)Water-saturated H₂SAmbient30 days exposure~0.006
Stainless Steel (AISI 316)Water-saturated H₂SAmbient30 days exposure~0.005

Data synthesized from multiple sources indicating general trends.[9][10]

Table 2: Permeability of H₂S in Various Polymers

PolymerTemperature (°C)Permeability Coefficient (cm² s⁻¹ bar⁻¹)
Polyethylene30-454.3 x 10⁻⁸
Silicone Polymersup to 558 x 10⁻⁷ to 8 x 10⁻⁵
NylonAmbient8 x 10⁻¹⁰ (for CO₂, H₂S expected to be similar)
PTFEAmbient8 x 10⁻⁵ (for CO₂, H₂S expected to be similar)

Data extracted from studies on gas permeation through polymers.[11]

Experimental Protocols

1. Immersion Corrosion Testing (based on ASTM G31)

This protocol outlines a method to determine the mass loss corrosion rate of a material when immersed in a D₂S-saturated solution.

  • Objective: To quantify the general corrosion rate of a material in a specific D₂S environment.

  • Methodology:

    • Specimen Preparation: Precisely measure and weigh the test coupons. Clean the surfaces to remove any contaminants.

    • Test Environment: Prepare the test solution (e.g., deionized water, brine) in a sealed vessel. Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen, then saturate it with D₂S gas at a controlled partial pressure.

    • Immersion: Suspend the test coupons in the solution, ensuring they are electrically isolated from each other and the vessel.

    • Exposure: Maintain the vessel at the desired temperature and pressure for a predetermined duration (e.g., 30 days).

    • Post-Test Analysis: Remove the coupons, carefully clean off any corrosion products according to ASTM G1 procedures, and re-weigh them.

    • Calculation: Calculate the corrosion rate in mm/year or mils per year (mpy) based on the mass loss, surface area, material density, and exposure time.[2][5][12][13][14]

2. Sulfide Stress Cracking (SSC) Resistance Test (based on NACE TM0177)

This protocol is used to evaluate the resistance of a material to cracking in a sour gas environment under tensile stress.

  • Objective: To determine the susceptibility of a material to SSC in a D₂S environment.

  • Methodology:

    • Specimen Preparation: Machine test specimens (e.g., tensile bars, C-rings) from the material of interest.

    • Test Solution: Prepare NACE TM0177 Solution A (5% NaCl, 0.5% glacial acetic acid in deionized water), and saturate it with H₂S (or D₂S) at 1 bar pressure.

    • Applying Stress: Apply a specific tensile stress to the specimen, often as a percentage of its specified minimum yield strength (SMYS). This can be done using a proof ring or by constant load.

    • Exposure: Immerse the stressed specimen in the test solution for a standard duration of 720 hours.

    • Evaluation: After exposure, visually examine the specimen under magnification for any signs of cracking. Failure is defined as the appearance of cracks.[1][15][16][17][18]

Visualization

Below is a decision-making workflow for selecting materials for use with this compound.

MaterialSelection start Start: D₂S Application wet_dry Is the D₂S environment wet or dry? start->wet_dry pressure High or Low Pressure? wet_dry->pressure Wet low_alloy_steel Carbon / Low Alloy Steel (Dry service only) wet_dry->low_alloy_steel Dry temp High or Low Temperature? pressure->temp Low Pressure ssc_risk Is the material under high tensile stress? pressure->ssc_risk High Pressure austenitic_ss Austenitic Stainless Steel (e.g., 316L, Annealed) temp->austenitic_ss Low Temp duplex_ss Duplex Stainless Steel temp->duplex_ss High Temp ssc_risk->austenitic_ss Low Stress consult Consult NACE MR0175/ ISO 15156 ssc_risk->consult High Stress nickel_alloy Nickel-Based Alloy (e.g., Inconel, Hastelloy) consult->nickel_alloy

Caption: Material selection workflow for D₂S environments.

References

Technical Support Center: Deuterium Sulfide (D₂S) Pyrophoric Hazard Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for safely handling deuterium (B1214612) sulfide (B99878) (D₂S) and mitigating its associated pyrophoric hazards. Given the limited specific data on deuterium sulfide, this document leverages safety protocols for hydrogen sulfide (H₂S), a close structural and chemical analogue. All personnel must supplement this guide with hands-on training and a thorough review of the Safety Data Sheet (SDS) before commencing any work.

Frequently Asked Questions (FAQs)

Q1: What is the primary pyrophoric hazard associated with this compound?

A1: The primary pyrophoric hazard is not from this compound gas itself spontaneously igniting in air without an ignition source, but rather from the formation of pyrophoric iron sulfides.[1][2] This occurs when D₂S, like H₂S, reacts with iron oxides (rust) on the internal surfaces of carbon steel equipment, such as gas cylinders, piping, or reaction vessels, in low-oxygen environments.[1][3] These finely divided iron sulfide deposits can ignite spontaneously upon exposure to air, for example, when a system is opened for maintenance or during a leak.[1][2]

Q2: Are there conditions under which this compound gas is itself considered pyrophoric?

A2: While the primary concern is the formation of pyrophoric iron sulfides, the Safety Data Sheet for this compound advises caution as it may be pyrophoric.[4] It is an extremely flammable gas and can form explosive mixtures with air.[4][5] Therefore, it should always be handled as a substance with the potential for spontaneous ignition, especially in the presence of an ignition source.

Q3: What are the key differences in pyrophoric risk between this compound (D₂S) and hydrogen sulfide (H₂S)?

A3: Due to the kinetic isotope effect, D₂S may exhibit slight differences in reaction rates compared to H₂S. However, for the purposes of assessing and mitigating pyrophoric hazards, the risks should be considered identical. Both gases will react with iron oxides to form pyrophoric iron sulfides under similar conditions.[1][3]

Q4: What immediate steps should be taken in case of a suspected this compound leak?

A4: In the event of a suspected leak, indicated by its characteristic "rotten egg" smell (though the sense of smell can be quickly deadened) or an audible hissing sound, immediate action is critical.[6][7] Evacuate the area immediately, moving upwind from the source of the leak. Do not attempt to locate the leak or shut off the gas supply without appropriate personal protective equipment (PPE), including a self-contained breathing apparatus (SCBA).[1][6] Alert all personnel in the vicinity and activate any emergency alarm systems. From a safe location, contact your institution's emergency response team. Do not re-enter the area until it has been declared safe by qualified personnel.[8]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Sudden temperature increase on exterior of gas cylinder or piping upon exposure to air. Pyrophoric iron sulfide deposits on the internal surfaces are oxidizing.1. If safe to do so, immediately inert the system with a dry, inert gas (e.g., nitrogen or argon) to displace the air. 2. Evacuate the immediate area and observe for signs of ignition from a safe distance. 3. If ignition occurs, use a Class D fire extinguisher for metal fires. Do not use water. 4. Once the situation is stable, the system will require professional decontamination to remove the pyrophoric solids.
Discoloration (black or dark brown deposits) observed in glassware or on equipment after D₂S use. Formation of iron sulfides or other metal sulfides.1. Do not scrape or disturb the deposits in the presence of air. 2. Keep the equipment under an inert atmosphere. 3. Carefully rinse the equipment with a non-reactive solvent to remove the deposits while still under an inert atmosphere. 4. Treat the collected rinse and solids as potentially pyrophoric waste. 5. To prevent recurrence, ensure all components of the experimental setup are compatible with D₂S and consider using glassware or stainless steel with a high-quality, non-reactive internal finish.
Gas detector alarm for D₂S is triggered. A leak in the experimental setup or gas supply line.1. Immediately evacuate the area. 2. Don the appropriate PPE, including an SCBA, before re-entering.[1][9] 3. From a safe location, if possible, initiate an emergency shutdown of the gas supply. 4. Once the source is isolated, ventilate the area thoroughly. 5. Before resuming work, conduct a thorough leak test of the entire system using an inert gas and a suitable leak detection solution or an electronic leak detector.
Inconsistent gas flow from the cylinder. Regulator malfunction or blockage in the gas line.1. Close the cylinder valve. 2. Ensure the regulator is appropriate for a corrosive gas like D₂S. 3. Under an inert atmosphere, safely disconnect the regulator and inspect for any visible blockages or signs of corrosion. 4. If the regulator is faulty, replace it immediately. Do not attempt to repair a faulty regulator. 5. Before reconnecting, purge the gas lines with an inert gas.

Quantitative Safety Data

Parameter Value (for H₂S as a proxy) Reference(s)
Autoignition Temperature 260 °C (500 °F)[10][11]
Flammability Limits in Air 4.0% - 44.0% by volume[5][7]
Lower Explosive Limit (LEL) 4.0% (40,000 ppm)[5]
Upper Explosive Limit (UEL) 44.0% (440,000 ppm)[5]

Experimental Protocols

Protocol 1: General Handling of a this compound Gas Cylinder
  • Cylinder Inspection: Before use, visually inspect the cylinder for any signs of damage, corrosion, or leaks. Ensure the valve and regulator connections are clean and in good condition.

  • Secure the Cylinder: Securely strap the D₂S cylinder in an upright position to a stable surface, such as a laboratory bench or a cylinder rack, within a well-ventilated fume hood or a dedicated gas cabinet.[12][13]

  • Regulator and Tubing: Use a regulator and tubing materials specifically designed for corrosive gases. Stainless steel is generally recommended. Ensure all connections are tight and leak-free.

  • Inert Gas Purge: Before introducing D₂S into your experimental setup, thoroughly purge the entire system, including the regulator and tubing, with a dry, inert gas like nitrogen or argon to remove any residual air and moisture.

  • Opening the Valve: Open the main cylinder valve slowly. Do not open the valve fully; one full turn is often sufficient.

  • Leak Testing: After pressurizing the system with D₂S, perform a leak test using an appropriate method, such as an electronic leak detector or a soapy water solution (for low-pressure systems).

  • Shutdown: When the experiment is complete, close the main cylinder valve first. Then, allow the gas remaining in the lines to be consumed or safely vented through a scrubbing system. Finally, close the regulator and purge the lines with an inert gas.

Protocol 2: Mitigating Pyrophoric Iron Sulfide Formation
  • Material Selection: Whenever possible, use equipment constructed from materials that are less susceptible to sulfidation, such as high-grade stainless steel or specialized alloys.

  • Moisture Control: Ensure that the D₂S gas and all components of the experimental setup are as dry as possible. Moisture can accelerate the corrosion of steel and the formation of iron sulfides.

  • Passivation: For carbon steel systems, consider a passivation treatment to create a more stable surface layer that is resistant to reaction with D₂S.

  • Inert Atmosphere: Always handle D₂S and any potentially contaminated equipment under an inert atmosphere to prevent the oxidation of any pyrophoric iron sulfides that may have formed.[1]

  • Decontamination: If pyrophoric deposits are suspected, the equipment must be decontaminated. This can be done by carefully treating the deposits with a mild oxidizing agent, such as a dilute solution of potassium permanganate, to slowly convert the iron sulfides to a more stable form before exposing the equipment to air.[1] This should only be performed by trained personnel.

Visualizations

Experimental_Workflow Experimental Workflow for Handling D₂S cluster_prep Preparation cluster_exp Experiment cluster_shutdown Shutdown A Inspect D₂S Cylinder B Secure Cylinder in Ventilated Area A->B C Attach Corrosive-Service Regulator B->C D Leak Test Connections with Inert Gas C->D E Purge System with Inert Gas D->E F Slowly Open D₂S Cylinder Valve E->F G Conduct Experiment F->G H Monitor for Leaks Continuously G->H I Close D₂S Cylinder Valve G->I J Vent Residual D₂S to Scrubber I->J K Purge System with Inert Gas J->K L Close Regulator K->L

Caption: Workflow for safe handling of this compound.

Troubleshooting_Pyrophoric_Hazard Troubleshooting a Suspected Pyrophoric Incident action_node action_node end_node end_node hazard_node hazard_node start Sudden Temperature Rise or Visible Fumes on Air Exposure? evacuate Evacuate Area Immediately start->evacuate is_ignition Is there active ignition? use_extinguisher Use Class D Extinguisher is_ignition->use_extinguisher Yes inert_system Can system be safely inerted? is_ignition->inert_system No call_emergency Call Emergency Response evacuate->call_emergency call_emergency->is_ignition monitor Monitor from a safe distance use_extinguisher->monitor do_inert Inert with Nitrogen/Argon inert_system->do_inert Yes inert_system->monitor No do_inert->monitor decontaminate Professional Decontamination Required monitor->decontaminate

Caption: Decision tree for pyrophoric incident response.

Pyrophoric_Formation_Pathway Formation of Pyrophoric Iron Sulfide D2S This compound (D₂S) Gas FeS Pyrophoric Iron Sulfide (FeSₓ) Deposits D2S->FeS Rust Iron Oxide (Rust) on Steel Surfaces Rust->FeS Low_O2 Low Oxygen Environment Low_O2->FeS Oxidation Rapid Exothermic Oxidation FeS->Oxidation upon Air Exposure to Air (O₂) Air->Oxidation Ignition Spontaneous Ignition Oxidation->Ignition

Caption: Pathway to pyrophoric iron sulfide formation.

References

Validation & Comparative

A Comparative Analysis of the Infrared Spectra of Hydrogen Sulfide (H₂S) and Deuterated Hydrogen Sulfide (D₂S)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the infrared (IR) spectra of hydrogen sulfide (B99878) (H₂S) and its isotopologue, deuterium (B1214612) sulfide (D₂S). The substitution of hydrogen with its heavier isotope, deuterium, results in significant and predictable shifts in the vibrational frequencies of the molecule. This phenomenon, known as the isotopic effect, is a powerful tool in vibrational spectroscopy for assigning spectral bands and understanding molecular structure and dynamics. This document, intended for researchers and professionals in the fields of chemistry and drug development, presents quantitative data, experimental methodologies, and a logical visualization of the underlying principles.

Quantitative Data: Fundamental Vibrational Frequencies

The change in mass upon substituting hydrogen (¹H) with deuterium (²H) alters the reduced mass of the vibrating system without significantly affecting the potential energy surface of the molecule.[1] This leads to a decrease in the vibrational frequencies for D₂S compared to H₂S, a trend clearly observable in their respective IR spectra. The fundamental vibrational modes for these C₂ᵥ symmetry molecules—symmetric stretch (ν₁), bending (ν₂), and asymmetric stretch (ν₃)—are summarized below.

Vibrational ModeH₂S Frequency (cm⁻¹)D₂S Frequency (cm⁻¹)
ν₁ (Symmetric Stretch)2614.41896.5
ν₂ (Bending)1182.7855.5
ν₃ (Asymmetric Stretch)2628.41999.5
(Data compiled from computational and experimental studies. Specific values can vary slightly based on the experimental conditions, such as gas phase vs. solid phase.)[2][3]

Experimental Protocol: Gas-Phase IR Spectroscopy

The acquisition of high-resolution IR spectra for H₂S and D₂S is crucial for observing the rotational-vibrational fine structure and accurately determining the band origins. A typical experimental workflow for gas-phase analysis is outlined below.

  • Sample Preparation : Gaseous H₂S and D₂S of high purity (>99%) are required.[4] The gases are handled in a vacuum-tight gas cell with IR-transparent windows (e.g., KBr or ZnSe). The cell is first evacuated to a high vacuum to remove any atmospheric contaminants (H₂O, CO₂) that have strong IR absorption bands.

  • Instrumentation : A high-resolution Fourier Transform Infrared (FTIR) spectrometer is employed for data acquisition.[5] Instruments like the Bruker IFS 125HR are commonly used for such measurements.[5]

  • Data Acquisition :

    • A background spectrum of the evacuated gas cell is recorded.

    • The sample gas (H₂S or D₂S) is introduced into the cell at a controlled low pressure to avoid pressure broadening of the spectral lines.

    • The IR spectrum of the sample is then recorded. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

    • For high-resolution studies, the spectrometer is operated with a small aperture and a high number of scans are co-added to improve the signal-to-noise ratio.[6]

  • Data Analysis : The resulting interferogram is Fourier-transformed to yield the frequency-domain spectrum. The positions of the vibrational bands are then determined. The spectrum exhibits distinct P, Q, and R branches corresponding to changes in the rotational quantum number during the vibrational transition.[7]

Visualization of the Isotopic Effect

The following diagram illustrates the logical relationship between isotopic mass and the observed shifts in the IR spectra of H₂S and D₂S.

Isotopic_Effect cluster_cause Cause cluster_molecule Molecular Property cluster_effect Spectroscopic Observation H Hydrogen (¹H) Mass_H Lower Atomic Mass H->Mass_H D Deuterium (²H) Mass_D Higher Atomic Mass D->Mass_D RedMass_H Lower Reduced Mass (μ) for S-H bond Mass_H->RedMass_H RedMass_D Higher Reduced Mass (μ) for S-D bond Mass_D->RedMass_D Freq_H Higher Vibrational Frequency (ν) ν ∝ 1/√μ RedMass_H->Freq_H Freq_D Lower Vibrational Frequency (ν) ν ∝ 1/√μ RedMass_D->Freq_D Spectrum_H IR Bands at Higher Wavenumber (e.g., ν₁ ≈ 2614 cm⁻¹) Freq_H->Spectrum_H Spectrum_D IR Bands at Lower Wavenumber (e.g., ν₁ ≈ 1897 cm⁻¹) Freq_D->Spectrum_D

Caption: Isotopic effect on the vibrational frequencies of H₂S vs. D₂S.

References

Deuterium Sulfide vs. Deuterium Oxide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a deuterium (B1214612) source is critical for applications ranging from mechanistic studies to the synthesis of deuterated active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two potential deuterium sources: deuterium sulfide (B99878) (D₂S) and deuterium oxide (D₂O), commonly known as heavy water. The comparison focuses on their performance, supported by available data, to aid in selecting the appropriate reagent for specific research and development needs.

Deuterium labeling is a powerful tool in modern chemistry and drug development. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the metabolic fate of a drug, often leading to an improved pharmacokinetic profile. This "deuterium effect" has led to a growing interest in efficient and reliable methods for site-selective deuteration. While deuterium oxide (D₂O) is the most common and versatile deuterium source, deuterium sulfide (D₂S) also presents theoretical potential, though its practical application in routine synthesis is limited.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of D₂S and D₂O is essential for their safe and effective use in the laboratory.

PropertyThis compound (D₂S)Deuterium Oxide (D₂O)
Molecular Weight ( g/mol ) 36.0920.03
Boiling Point (°C) -60101.42[1][2]
Melting Point (°C) -853.82[1][2]
Density (at 25°C) ~1.3 g/L (gas)1.107 g/mL (liquid)[1][2]
Form at STP GasLiquid
Flammability Highly flammableNon-flammable
Toxicity Highly toxic by inhalationGenerally considered non-toxic, though high concentrations can have biological effects.

Deuterium Donor Performance: A Tale of Two Roles

The primary function of a deuterium source in synthetic chemistry is to efficiently donate a deuterium atom to a substrate. However, the available scientific literature reveals a significant disparity in the documented applications and experimental data for D₂S and D₂O in this context.

Deuterium Oxide (D₂O): The Workhorse of Deuteration

Deuterium oxide is the most widely used and versatile source of deuterium for the labeling of organic compounds. Its utility stems from its relative safety, ease of handling, and the vast number of established protocols for its use. D₂O can be employed in a variety of deuteration reactions, including:

  • Acid- or Base-Catalyzed Exchange: Protons on heteroatoms (e.g., -OH, -NH, -SH) and acidic C-H bonds readily exchange with deuterium in the presence of D₂O and a suitable catalyst.

  • Metal-Catalyzed H/D Exchange: Transition metal catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can facilitate the exchange of less acidic C-H bonds with deuterium from D₂O.

  • Reductive Deuteration: D₂O can serve as the deuterium source in the reduction of various functional groups, often in combination with a reducing agent.

This compound (D₂S): A Niche Player with a Dominant Industrial Role

In stark contrast to D₂O, the use of this compound as a direct deuterating agent in routine organic synthesis is not well-documented in the scientific literature. Its primary and most significant application is in the Girdler Sulfide (GS) Process , which is the most common industrial method for producing heavy water (D₂O).

The GS process is a fascinating example of chemical engineering that leverages the temperature-dependent equilibrium of deuterium exchange between water and hydrogen sulfide.

The Girdler Sulfide Process:

The core of the GS process is the following reversible isotopic exchange reaction:

H₂O + HDS ⇌ HDO + H₂S

At lower temperatures (around 30°C), the equilibrium favors the transfer of deuterium from hydrogen sulfide (HDS) to water (HDO). Conversely, at higher temperatures (around 130°C), the equilibrium shifts, favoring the transfer of deuterium from water to hydrogen sulfide. By running a counter-current of water and hydrogen sulfide through a series of hot and cold towers, a gradual enrichment of deuterium in the water is achieved.

It is crucial to understand that in this process, D₂S (or more accurately, HDS) acts as a carrier for deuterium, facilitating its concentration in water, rather than being used as a direct reagent to deuterate a separate organic substrate.

While there is limited evidence of D₂S being used as a primary deuterium source in laboratory-scale organic synthesis, it has found a niche application in gas-phase hydrogen/deuterium exchange (HDX) mass spectrometry . In this technique, gaseous D₂S is used to probe the structure of biomolecules by exchanging with labile protons.

Experimental Protocols

Due to the vast difference in their application scope, detailed experimental protocols are readily available for D₂O, while they are scarce for D₂S in the context of synthetic organic chemistry.

General Experimental Workflow for Deuteration using D₂O

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Substrate + Solvent D Heating/Stirring A->D B D₂O B->D C Catalyst (optional) C->D E Quenching D->E F Extraction E->F G Purification (e.g., Chromatography) F->G H Deuterated Product G->H

Caption: A generalized workflow for the deuteration of an organic substrate using deuterium oxide.

Methodology for a Typical Pd/C-Catalyzed H/D Exchange with D₂O:

  • Reaction Setup: A reaction vessel is charged with the organic substrate, a catalytic amount of palladium on carbon (e.g., 5-10 mol%), and deuterium oxide as the solvent and deuterium source.

  • Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 to 150 °C and stirred vigorously for a period of several hours to days, depending on the substrate's reactivity.

  • Monitoring: The progress of the reaction and the extent of deuterium incorporation can be monitored by taking small aliquots and analyzing them by techniques such as ¹H NMR spectroscopy or mass spectrometry.

  • Work-up: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

  • Purification: The deuterated product is then isolated and purified using standard techniques like extraction, crystallization, or column chromatography.

Handling and Safety Considerations for this compound

Given its limited use as a direct deuterating agent, a detailed synthetic protocol is not provided. However, should a researcher contemplate its use, stringent safety precautions are paramount due to its high toxicity and flammability.

G cluster_hazard This compound Hazards cluster_ppe Required Personal Protective Equipment (PPE) cluster_handling Safe Handling Procedures A Highly Toxic by Inhalation G Self-Contained Breathing Apparatus (SCBA) or supplied-air respirator A->G B Highly Flammable K Ground all equipment to prevent static discharge B->K C Corrosive E Chemically Resistant Gloves C->E D Gas-tight Goggles F Flame-retardant Lab Coat H Work in a well-ventilated fume hood I Use a dedicated gas handling system J Monitor for leaks with a H₂S detector

Caption: Logical relationship between D₂S hazards and required safety protocols.

Cost-Effectiveness

A direct cost comparison between D₂S and D₂O as deuterium sources for laboratory synthesis is challenging due to the infrequent use of D₂S for this purpose. However, a general analysis can be made:

  • Deuterium Oxide (D₂O): The cost of D₂O can vary depending on the isotopic purity and quantity purchased. While it is more expensive than regular water, its widespread availability and the efficiency of many deuteration protocols make it a cost-effective choice for most laboratory applications.

  • This compound (D₂S): The cost of D₂S is likely to be significantly higher for small, research-grade quantities due to its specialized nature, hazardous properties, and the associated costs of safe packaging and transport.

From a practical standpoint, the cost per gram of incorporated deuterium is overwhelmingly in favor of D₂O for the vast majority of synthetic applications due to its higher utility and the lack of established, efficient protocols for D₂S.

Conclusion and Recommendations

Deuterium oxide (D₂O) is the overwhelmingly superior choice for the vast majority of deuteration applications in a laboratory setting. Its versatility, well-established protocols, relative safety, and cost-effectiveness make it the go-to reagent for incorporating deuterium into organic molecules.

This compound (D₂S), while fundamentally a deuterium-containing molecule, should not be considered a general-purpose deuterating agent for organic synthesis. Its primary role is in the industrial production of D₂O via the Girdler Sulfide process and in specialized analytical techniques like gas-phase HDX-MS. The extreme toxicity and flammability of D₂S, coupled with a lack of documented synthetic utility, make it an impractical and hazardous choice for routine laboratory work.

Recommendations for Researchers:

  • For general deuteration of organic compounds, exclusively utilize deuterium oxide (D₂O). A vast body of literature exists to guide the selection of appropriate catalysts and reaction conditions for a wide range of substrates.

  • This compound (D₂S) should only be considered for highly specialized applications, such as gas-phase HDX-MS, and only by personnel with extensive experience in handling highly toxic and flammable gases.

  • Always prioritize safety. When working with any chemical, a thorough understanding of its properties and hazards is essential. For D₂S, this is of paramount importance.

References

Validating Deuterium Incorporation: A Comparative Guide to D₂O and D₂S in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of structural proteomics and drug development, hydrogen-deuterium exchange mass spectrometry (HDX-MS) stands as a powerful technique for elucidating protein conformation, dynamics, and interactions. The fundamental principle of HDX-MS involves exposing a protein to a deuterium-rich solvent, leading to the exchange of labile backbone amide hydrogens with deuterium (B1214612) atoms. The rate and extent of this exchange are highly dependent on the protein's local and global structure, providing a detailed map of solvent accessibility and structural dynamics.

The choice of the deuterated solvent is critical for the success and reproducibility of HDX-MS experiments. While deuterium oxide (D₂O), or heavy water, is the universally accepted standard, the theoretical potential of other deuterium donors, such as deuterium sulfide (B99878) (D₂S), warrants a comparative evaluation. This guide provides an objective comparison of D₂O and D₂S for the validation of deuterium incorporation using mass spectrometry, supported by experimental data and protocols.

Deuterium Oxide (D₂O): The Gold Standard

Deuterium oxide is the most widely used solvent in HDX-MS for several key reasons. Its chemical properties are very similar to that of water (H₂O), ensuring that the protein's native conformation and dynamics are largely preserved during the labeling experiment. Furthermore, D₂O is safe, readily available, and easy to handle in a standard laboratory setting.

The incorporation of deuterium from D₂O into a protein is a time-dependent process that can be monitored by mass spectrometry. The mass of the protein or its peptic peptides increases as more deuterium is incorporated. The rate of uptake provides information on the structural dynamics of different regions of the protein. For instance, flexible, solvent-exposed regions will exchange hydrogens for deuterium more rapidly than the core regions of the protein or those involved in stable hydrogen bonds, such as in alpha-helices and beta-sheets.

ParameterValueReference
Solvent Deuterium Oxide (D₂O)[1][2]
Typical Labeling Concentration >95% D₂O[3]
pH (pD) Range Typically pD 7.0-8.0 for exchange[4]
Quench Condition pH 2.5, 0 °C[4]
Back-Exchange ~15-30% (minimized by rapid analysis at low temperature and pH)[5]
Safety Profile Non-toxic, non-flammable[1][2]
Deuterium Sulfide (D₂S): A Hazardous Alternative with Niche Applications

This compound is a deuterated analogue of hydrogen sulfide (H₂S). While H/D exchange can occur with D₂S, its use in routine solution-phase HDX-MS for protein analysis is practically non-existent in published literature. This is overwhelmingly due to its extreme toxicity, flammability, and hazardous nature.[6][7]

The physical and safety properties of D₂S stand in stark contrast to those of D₂O, making it an unsuitable choice for most biological mass spectrometry applications.

PropertyDeuterium Oxide (D₂O)This compound (D₂S)Reference
Chemical Formula D₂OD₂S[1]
Molecular Weight 20.03 g/mol 36.09 g/mol
Physical State at STP LiquidGas[1]
Boiling Point 101.4 °C-60 °C
Flammability Non-flammableExtremely flammable gas[6]
Toxicity Non-toxicFatal if inhaled, toxic if swallowed or absorbed through skin[6][7]
Handling Standard laboratory proceduresRequires specialized gas handling equipment and safety protocols[6]

While D₂S is not used for solution-phase HDX, it has been employed in specialized gas-phase HDX experiments.[8][9] In this technique, ions are trapped in the mass spectrometer and exposed to a reagent gas like D₂S to induce exchange. This method probes the gas-phase conformation of ions and is mechanistically distinct from solution-phase HDX, which provides insights into the protein's structure in its native, solvated state.

Experimental Protocols

Protocol for Deuterium Incorporation from D₂O

This protocol outlines a typical workflow for a solution-phase HDX-MS experiment using D₂O.

  • Protein Preparation: Prepare the protein of interest in an aqueous buffer (e.g., phosphate-buffered saline) at a suitable concentration.

  • Deuterium Labeling: Initiate the exchange reaction by diluting the protein solution with a D₂O-based buffer (typically a 10- to 20-fold dilution) to a final D₂O concentration of >95%. The reaction is carried out at a controlled temperature (e.g., 25 °C).

  • Time-Course Sampling: At various time points (e.g., 10s, 1 min, 10 min, 1 hr), aliquots of the labeling reaction are taken.

  • Quenching: The exchange reaction in each aliquot is quenched by adding a pre-chilled quench buffer (e.g., 0.1% trifluoroacetic acid) to reduce the pH to ~2.5 and lowering the temperature to 0 °C. This significantly slows down the H/D exchange.

  • Proteolysis: The quenched sample is immediately injected into an HPLC system where it flows through an in-line protease column (e.g., pepsin) to digest the protein into peptides. This is performed at 0 °C to minimize back-exchange.

  • Peptide Separation and Mass Analysis: The resulting peptides are trapped, desalted, and then separated by reverse-phase chromatography before being introduced into the mass spectrometer for analysis. The mass of each peptide is measured to determine the extent of deuterium incorporation.

  • Data Analysis: The mass spectra are analyzed to calculate the centroid of the isotopic envelope for each peptide at each time point. This allows for the determination of the number of incorporated deuterons and the rate of exchange for different regions of the protein.[6]

Due to the hazardous nature of D₂S, a corresponding protocol for its use in solution-phase HDX-MS is not provided as it is not a validated or safe procedure.

Visualizing Workflows and Logical Relationships

Workflow for D₂O-based HDX-MS

HDX_Workflow cluster_prep Sample Preparation cluster_reaction H/D Exchange Reaction cluster_analysis Mass Spectrometry Analysis Protein Protein in H2O Buffer Mix Mix Protein and D2O Buffer Protein->Mix D2O_Buffer D2O Labeling Buffer D2O_Buffer->Mix Incubate Incubate (Time Course) Mix->Incubate t = 0 Quench Quench Reaction (Low pH, 0°C) Incubate->Quench t = x Digest Online Pepsin Digestion Quench->Digest LC LC Peptide Separation Digest->LC MS Mass Analysis LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for a typical HDX-MS experiment using D₂O.

Decision Logic for Deuterium Source Selection

Decision_Logic Start Start: Choose Deuterium Source Safety Is the reagent safe for lab use? Start->Safety SolutionPhase Is it for solution-phase HDX? Safety->SolutionPhase Yes UseD2S Consider D2S (with extreme caution) Safety->UseD2S No GasPhase Is it for gas-phase HDX? SolutionPhase->GasPhase Yes (D2O) Invalid D2S is not suitable for solution-phase HDX SolutionPhase->Invalid No (D2S) UseD2O Use D2O GasPhase->UseD2O Yes GasPhase->UseD2S No

Caption: Logical diagram for selecting a deuterium source for HDX-MS.

Conclusion

The validation of deuterium incorporation by mass spectrometry is a cornerstone of modern structural biology. When comparing potential deuterium sources, D₂O emerges as the only viable, safe, and empirically validated option for routine solution-phase HDX-MS studies of proteins. Its properties allow for the reliable probing of protein structure and dynamics in a near-native state.

In contrast, D₂S, while capable of hydrogen-deuterium exchange, is an extremely hazardous and toxic gas, rendering it unsuitable and unsafe for solution-phase experiments. Its application is limited to highly specialized gas-phase HDX-MS setups, which explore different structural properties than the more common solution-phase experiments. For researchers, scientists, and drug development professionals, D₂O remains the unequivocal gold standard for validating deuterium incorporation in studies of protein conformation and dynamics.

References

A Comparative Guide to Deuterium Labeling: Deuterated Methane, Deuterium Oxide, and Deuterium Gas

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable technique for elucidating reaction mechanisms, tracing metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates. Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a widely used tracer due to its unique physicochemical properties. This guide provides a comprehensive comparison of three common deuterium sources for isotopic labeling: deuterated methane (B114726) (CD₄), deuterium oxide (D₂O), and deuterium gas (D₂).

This comparison focuses on the practical application of these reagents in the isotopic labeling of organic molecules, offering a side-by-side look at their performance, typical experimental conditions, and substrate scope. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable deuteration strategy for your research needs.

Performance Comparison of Deuterium Labeling Reagents

The choice of a deuterium source significantly impacts the efficiency, regioselectivity, and scope of the labeling reaction. The following table summarizes the key performance indicators for deuterated methane, deuterium oxide, and deuterium gas, based on published experimental data.

FeatureDeuterated Methane (CD₄)Deuterium Oxide (D₂O)Deuterium Gas (D₂)
Primary Application Tracing methane metabolism[1][2][3]; C-H activation research[4][5]General deuterium source for H/D exchange[6][7][8]; Metabolic studies[9][10]Catalytic deuteration of unsaturated compounds and C-H activation
Typical Substrates Methane-consuming microorganisms[1][2][3]; Alkanes and arenes in specific catalytic systems[4][5]Aromatic compounds, heterocycles, molecules with acidic protons[6][7][11][12]Alkenes, alkynes, aromatic and heterocyclic compounds
Deuterium Incorporation (%) Variable, dependent on biological activity or catalyst efficiency. In biological systems, incorporation into water is measured.[1][2][3] In chemical systems, can reach high levels with appropriate catalysts.[4]Can achieve high levels of deuteration (>95%) depending on the substrate and catalyst.[13]High levels of incorporation (>95%) are common, especially in reduction reactions.[14]
Regioselectivity Primarily used to trace the fate of the methyl group in methane.[1][2][3] Regioselectivity in chemical reactions is catalyst-dependent.[4]Can be highly regioselective, often directed by functional groups or catalysts. For example, ortho-deuteration of acidic aromatics.[6][7]Generally high for the reduction of double/triple bonds. For C-H activation, it is catalyst and substrate-dependent.
Reaction Conditions Biological studies at physiological temperatures.[1][2][3] Chemical reactions may require elevated temperatures and pressures with specific catalysts.[4]Mild to harsh conditions, from room temperature to >150°C, often with acid, base, or metal catalysts.[13][15]Typically requires a metal catalyst (e.g., Pd, Pt, Rh) and can be performed at room temperature and moderate pressure.[14]
Advantages Non-toxic, stable, allows for tracing of C1 metabolism.[1][3]Inexpensive, readily available, can serve as both reagent and solvent.[6][7]High deuterium incorporation, clean reactions, well-established catalytic systems.[14]
Disadvantages Limited use as a general labeling reagent, primarily for specialized applications. Gaseous nature can be challenging to handle.Can have a lower reactivity than D₂ gas, sometimes requiring harsh conditions. Potential for back-exchange.Requires specialized equipment for handling flammable gas, catalyst can be expensive.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of isotopic labeling experiments. Below are representative protocols for the use of deuterated methane, deuterium oxide, and deuterium gas.

Protocol 1: Isotopic Labeling of Methane-Oxidizing Bacteria using Deuterated Methane

This protocol is adapted from studies on microbial methane metabolism.[1][2][3]

Objective: To measure the rate of methane consumption by a bacterial culture by tracking the incorporation of deuterium from monodeuterated methane (CH₃D) into the aqueous medium.

Materials:

  • Bacterial culture (e.g., Methylococcus capsulatus)

  • Growth medium appropriate for the bacterial strain

  • Serum vials with butyl rubber stoppers

  • Monodeuterated methane (CH₃D) gas

  • Gas-tight syringe

  • Incubator

  • Off-axis integrated cavity output spectrometer (OA-ICOS) for D/H ratio analysis

Procedure:

  • Culture Preparation: Grow the bacterial culture in the appropriate liquid medium to the desired cell density.

  • Incubation Setup: Dispense a known volume of the culture into serum vials. Seal the vials with butyl rubber stoppers.

  • Introduction of Deuterated Methane: Using a gas-tight syringe, remove a specific volume of the headspace gas from the vial and replace it with an equal volume of CH₃D. The final concentration of CH₃D in the headspace should be known.

  • Incubation: Incubate the vials at the optimal growth temperature for the bacteria. Include control vials with no bacteria to account for any non-biological deuterium exchange.

  • Time-Course Sampling: At regular intervals, withdraw a small aliquot of the liquid medium from each vial using a syringe.

  • Analysis: Analyze the D/H ratio of the collected aqueous samples using an OA-ICOS.

  • Data Interpretation: An increase in the D/H ratio of the aqueous medium over time indicates the consumption of CH₃D by the bacteria and the release of deuterium into the water. The rate of methane oxidation can be calculated from the change in the D/H ratio.

Protocol 2: Catalytic ortho-Deuteration of Benzoic Acid using Deuterium Oxide

This protocol is based on a simplified method for the deuteration of acidic aromatic compounds.[6][7][16]

Objective: To selectively label the ortho positions of benzoic acid with deuterium using D₂O as the deuterium source and a rhodium catalyst.

Materials:

  • Benzoic acid

  • --INVALID-LINK--₂ catalyst

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Schlenk flask or a sealable reaction vessel

  • Magnetic stirrer and heating plate

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: In a Schlenk flask, combine benzoic acid and the rhodium catalyst.

  • Addition of D₂O: Add D₂O to the flask to dissolve the reactants.

  • Reaction Conditions: Seal the flask and heat the mixture with stirring. The reaction temperature and time will depend on the specific substrate and catalyst loading (e.g., 100 °C for 24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product can be extracted with an organic solvent.

  • Purification: The deuterated benzoic acid can be purified by standard techniques such as recrystallization or column chromatography.

  • Analysis: The extent and position of deuterium incorporation are determined by ¹H and ²H NMR spectroscopy.

Protocol 3: Palladium-Catalyzed Deuteration of an Alkene using Deuterium Gas

This protocol describes a standard method for the reduction of a double bond with D₂ gas.[14]

Objective: To deuterate the double bond of an alkene via heterogeneous catalysis with palladium on carbon (Pd/C) and D₂ gas.

Materials:

  • Alkene substrate

  • Palladium on carbon (10% Pd/C)

  • Anhydrous solvent (e.g., ethyl acetate, methanol)

  • Deuterium gas (D₂) balloon or cylinder

  • Hydrogenation flask (e.g., a Parr shaker or a flask with a three-way stopcock)

  • Magnetic stirrer

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve the alkene substrate in the anhydrous solvent. Add the Pd/C catalyst. The flask should be equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduction of Deuterium Gas: Evacuate the flask and backfill with D₂ gas from a balloon or cylinder. Repeat this process three times to ensure the atmosphere is saturated with D₂.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of D₂ (typically balloon pressure) at room temperature.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, carefully vent the excess D₂ gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure to obtain the deuterated product. Further purification can be done by column chromatography if necessary.

  • Analysis: Confirm the deuterium incorporation and stereochemistry using NMR spectroscopy and mass spectrometry.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental processes and biological pathways. The following visualizations are provided in the DOT language for Graphviz.

Experimental Workflows

experimental_workflows cluster_methane Deuterated Methane Labeling cluster_d2o Deuterium Oxide Labeling cluster_d2 Deuterium Gas Labeling M1 Prepare Bacterial Culture M2 Incubate in Sealed Vial M1->M2 M3 Inject CD4/CH3D M2->M3 M4 Time-Course Sampling of Aqueous Medium M3->M4 M5 Analyze D/H Ratio (OA-ICOS) M4->M5 D1 Combine Substrate & Catalyst D2 Add D2O D1->D2 D3 Heat and Stir D2->D3 D4 Work-up and Purify D3->D4 D5 Analyze by NMR/MS D4->D5 G1 Dissolve Substrate with Catalyst G2 Purge with Inert Gas G1->G2 G3 Introduce D2 Gas G2->G3 G4 Stir under D2 Atmosphere G3->G4 G5 Filter and Purify G4->G5 G6 Analyze by NMR/MS G5->G6

Caption: Experimental workflows for isotopic labeling.

Metabolic Pathway: Glycolysis Tracing with Deuterated Glucose

Deuterated glucose is a common tracer for studying metabolic fluxes.[9][17][18][19][20] The following diagram illustrates the path of deuterium from [6,6-²H₂]-glucose through the initial stages of glycolysis.

glycolysis_pathway cluster_glycolysis Glycolysis Pathway Glucose Glucose-d2 [6,6-²H₂] G6P Glucose-6-phosphate-d2 Glucose->G6P Hexokinase F6P Fructose-6-phosphate-d2 G6P->F6P PGI F16BP Fructose-1,6-bisphosphate-d2 F6P->F16BP PFK DHAP DHAP-d1 F16BP->DHAP Aldolase GAP GAP-d1 F16BP->GAP Aldolase DHAP->GAP TPI Pyruvate Pyruvate-d1 GAP->Pyruvate Multiple Steps Lactate Lactate-d1 Pyruvate->Lactate LDH

Caption: Tracing deuterium from glucose in glycolysis.

References

Unraveling Reaction Mechanisms: A Comparative Analysis of the Kinetic Isotope Effect of Deuterium Sulfide (D₂S)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount. The kinetic isotope effect (KIE) serves as a powerful tool in this endeavor, providing profound insights into the rate-determining steps of chemical transformations. This guide offers a comparative assessment of the KIE of deuterium (B1214612) sulfide (B99878) (D₂S) versus other deuterated reagents, supported by experimental data, to illuminate its utility in mechanistic studies.

The substitution of a protium (B1232500) (¹H) atom with a deuterium (²H or D) atom can significantly alter the rate of a chemical reaction. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises primarily from the difference in zero-point vibrational energy between a C-H and a C-D bond (or, in this case, an S-H and an S-D bond). The heavier deuterium atom leads to a lower zero-point energy, making the S-D bond stronger and requiring more energy to break. Consequently, reactions involving the cleavage of an S-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with an S-H bond, resulting in a "normal" KIE (kH/kD > 1).

While direct comparative experimental data for the KIE of D₂S across a broad range of reactions is not as abundant as for more common organic deuterated reagents, we can draw upon fundamental principles and available data to assess its behavior.

Quantitative Comparison of Kinetic Isotope Effects

The following table summarizes the kinetic isotope effect for the reaction of sulfur atoms with molecular hydrogen and deuterium, a reaction that serves as a fundamental model for S-H/S-D bond cleavage. The data is derived from the experimentally determined rate coefficients.

Temperature (K)Rate Coefficient for H₂ (kH) (cm³ molecule⁻¹ s⁻¹)Rate Coefficient for D₂ (kD) (cm³ molecule⁻¹ s⁻¹)Kinetic Isotope Effect (kH/kD)
8001.11 x 10⁻¹⁴3.19 x 10⁻¹⁵3.48
9002.89 x 10⁻¹⁴9.04 x 10⁻¹⁵3.20
10006.55 x 10⁻¹⁴2.22 x 10⁻¹⁴2.95
11001.33 x 10⁻¹³4.90 x 10⁻¹⁴2.71

Data calculated from the Arrhenius expressions provided in Nava et al., J. Chem. Phys. (2017).[1]

The observed KIE values are significantly greater than 1, indicating a substantial primary kinetic isotope effect. This strongly suggests that the cleavage of the H-H or D-D bond (and by extension, an S-H or S-D bond in a direct reaction) is the rate-determining step in this process.

Experimental Protocol: Gas-Phase Kinetics of S(³P) + H₂/D₂

The kinetic data presented above was obtained using a laser flash photolysis-resonance fluorescence technique.[1] A summary of the experimental methodology is as follows:

  • Generation of Sulfur Atoms: Ground-state sulfur atoms (S(³P)) were produced by the pulsed laser photolysis of a precursor molecule, such as carbon disulfide (CS₂), at a specific wavelength (e.g., 193 nm).

  • Reaction Environment: The reaction was carried out in a temperature-controlled flow tube reactor containing a large excess of the reactant gas (H₂ or D₂) and an inert buffer gas (e.g., Argon) to maintain a constant temperature and pressure.

  • Monitoring of Sulfur Atoms: The concentration of S(³P) atoms was monitored in real-time using time-resolved atomic resonance fluorescence. This involves exciting the sulfur atoms with a light source at their resonance wavelength and detecting the subsequent fluorescence.

  • Rate Coefficient Determination: The decay of the S(³P) fluorescence signal over time in the presence of the reactant gas was measured. By varying the concentration of the reactant gas, the bimolecular rate coefficient for the reaction was determined from the pseudo-first-order decay kinetics.

  • Temperature Dependence: The experiment was repeated at various temperatures to determine the temperature dependence of the rate coefficients, allowing for the derivation of the Arrhenius parameters.

Visualizing the Kinetic Isotope Effect

The concept of the kinetic isotope effect can be visualized through a reaction coordinate diagram. The diagram illustrates why breaking a bond to deuterium has a higher activation energy than breaking a bond to protium.

KIE cluster_0 Reaction Coordinate Diagram Reactants Reactants Transition State Transition State Reactants->Transition State Activation Energy (Ea) ts_h Reactants->ts_h Ea (H) ts_d Reactants->ts_d Ea (D) Products Products Transition State->Products zpe_h ZPE (S-H) zpe_d ZPE (S-D)

Caption: Reaction coordinate diagram illustrating the origin of the primary kinetic isotope effect.

Logical Workflow for KIE Determination

KIE_Workflow cluster_workflow Workflow for Kinetic Isotope Effect Studies A Synthesize Deuterated Reagent (e.g., D2S) C Measure Reaction Rate of Deuterated Reagent (D2S) under Identical Conditions A->C B Measure Reaction Rate of Protiated Reagent (H2S) D Calculate KIE (kH/kD) B->D C->D E Interpret KIE Value D->E F Propose Reaction Mechanism E->F

Caption: A simplified workflow for determining and interpreting the kinetic isotope effect.

References

A Researcher's Guide to the Accuracy of Theoretical Models for Predicting D2S Vibrational Frequencies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in molecular modeling, the accurate prediction of vibrational frequencies is paramount for understanding molecular structure, dynamics, and thermodynamic properties. This guide provides a comparative analysis of various theoretical models used to predict the vibrational frequencies of deuterium (B1214612) sulfide (B99878) (D2S), benchmarked against experimental data.

Deuterium sulfide (D2S), a deuterated isotopologue of hydrogen sulfide, serves as an important small molecule for validating the accuracy of computational methods. Its simple structure allows for high-level theoretical calculations, providing a clear measure of a model's performance. This guide will delve into the experimental benchmarks and compare them with theoretical results from various computational approaches, including harmonic and anharmonic calculations, Density Functional Theory (DFT) with different functionals, and ab initio methods.

Experimental Benchmark Data

The foundation of any theoretical comparison is reliable experimental data. For the fundamental vibrational frequencies of D2S, the work of Tyuterev et al. (2001) provides a widely accepted benchmark. These experimentally observed values are crucial for assessing the accuracy of the theoretical models discussed below.

Comparison of Theoretical Models

The accuracy of predicted vibrational frequencies is highly dependent on the theoretical model employed. A fundamental distinction lies between the harmonic approximation and more sophisticated anharmonic treatments.

Harmonic vs. Anharmonic Calculations: The harmonic approximation, while computationally efficient, treats molecular vibrations as simple harmonic oscillators and neglects the curvature of the potential energy surface. This simplification often leads to an overestimation of vibrational frequencies. Anharmonic calculations, such as those using second-order vibrational perturbation theory (VPT2) or vibrational self-consistent field (VSCF) theory, account for the anharmonic nature of molecular vibrations, typically yielding results in better agreement with experimental fundamentals.[1][2]

Ab Initio and Density Functional Theory Approaches: A variety of quantum chemical methods can be used to calculate the potential energy surface from which vibrational frequencies are derived. These range from computationally demanding but highly accurate ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) to the more computationally tractable Density Functional Theory (DFT). The choice of the exchange-correlation functional in DFT significantly impacts the accuracy of the results.[3][4][5]

The following table summarizes the performance of various theoretical models in predicting the fundamental vibrational frequencies of D2S, with deviations calculated relative to the experimental values from Tyuterev et al. (2001).

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies of D2S (in cm⁻¹)

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical ModelCalculated Frequency (cm⁻¹)Deviation (cm⁻¹)Deviation (%)
ν₁ (Symmetric Stretch) 1896.4DVR3D1896.3-0.1-0.01%
Modified DVR3D1896.3-0.1-0.01%
ν₂ (Bending) 855.4DVR3D855.40.00.00%
Modified DVR3D855.40.00.00%
ν₃ (Asymmetric Stretch) 1908.2DVR3D1908.0-0.2-0.01%
Modified DVR3D1908.0-0.2-0.01%

Experimental data sourced from Tyuterev et al. (2001) as cited in a 2020 study.[6] The DVR3D and modified DVR3D are variational methods that provide a nearly exact solution to the vibrational Schrödinger equation for a given potential energy surface.

Methodologies and Protocols

A detailed understanding of the experimental and computational protocols is essential for interpreting the results and applying these methods to new research problems.

Experimental Protocol: High-Resolution Infrared Spectroscopy

The experimental vibrational frequencies of D2S are typically determined using high-resolution Fourier-transform infrared (FTIR) spectroscopy of the gas phase. This technique involves passing infrared radiation through a sample of D2S gas and measuring the absorption of light at different frequencies. The resulting spectrum reveals sharp absorption lines corresponding to transitions between different vibrational and rotational energy levels. A detailed analysis of the rovibrational structure of these bands allows for the precise determination of the vibrational band origins, which correspond to the fundamental vibrational frequencies.

Computational Protocol: Predicting Vibrational Frequencies

The standard computational workflow for predicting vibrational frequencies involves several key steps:

  • Geometry Optimization: The first step is to find the equilibrium geometry of the molecule at the chosen level of theory (e.g., B3LYP/aug-cc-pVTZ). This is a prerequisite for the frequency calculation.

  • Harmonic Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) are calculated. Diagonalizing the mass-weighted Hessian matrix yields the harmonic vibrational frequencies and the normal modes of vibration.

  • Anharmonic Frequency Calculation (Optional but Recommended): To obtain more accurate frequencies, anharmonic corrections are computed. This typically involves calculating higher-order derivatives of the energy (cubic and quartic force constants). Methods like VPT2 are then used to calculate the anharmonic frequencies.[1]

The choice of the electronic structure method (e.g., DFT functional or ab initio method) and the basis set are critical for the accuracy of the underlying potential energy surface and, consequently, the vibrational frequencies.

Logical Workflow for Model Evaluation

The process of evaluating the accuracy of a theoretical model for predicting vibrational frequencies can be visualized as a systematic workflow.

G cluster_exp Experimental Determination cluster_theory Theoretical Prediction cluster_comp Comparison and Evaluation exp_setup High-Resolution FTIR Spectroscopy exp_data Experimental Spectrum exp_setup->exp_data exp_analysis Rovibrational Analysis exp_data->exp_analysis exp_freq Experimental Frequencies (Benchmark) exp_analysis->exp_freq comparison Compare Frequencies exp_freq->comparison mol_spec Define Molecule (D2S) choose_model Select Theoretical Model (e.g., B3LYP/aug-cc-pVTZ) mol_spec->choose_model geom_opt Geometry Optimization choose_model->geom_opt freq_calc Frequency Calculation (Harmonic/Anharmonic) geom_opt->freq_calc theo_freq Predicted Frequencies freq_calc->theo_freq theo_freq->comparison accuracy Assess Model Accuracy (Calculate Deviation) comparison->accuracy

Caption: Workflow for comparing theoretical and experimental vibrational frequencies.

Conclusion

References

Benchmarking Commercial Deuterium Sulfide Purity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isotopic and chemical purity of deuterium (B1214612) sulfide (B99878) (D₂S) is a critical parameter that can significantly impact experimental outcomes. This guide provides a framework for the comparative analysis of commercial deuterium sulfide from various suppliers, offering detailed experimental protocols and a structured approach to data evaluation.

This guide outlines a multi-pronged analytical approach employing Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy to comprehensively assess the purity of this compound. The experimental protocols provided are designed to be adaptable to standard laboratory settings.

Data Summary for Comparative Analysis

To facilitate a clear and direct comparison of this compound from different suppliers, all quantitative data should be compiled into a standardized table. This allows for at-a-glance evaluation of key purity metrics.

Supplier Lot Number Stated Purity Isotopic Purity (D atom %) (NMR) Chemical Purity (%) (GC-MS) Identified Impurities (GC-MS) H₂S Content (%) (FTIR) HDS Content (%) (FTIR)
Supplier A
Supplier B
Supplier C

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of commercial this compound samples.

cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison A Procure D₂S from Multiple Suppliers B Document Supplier Info (Lot No., Stated Purity) A->B C Controlled Gas Sampling B->C D GC-MS Analysis C->D Inject Gas Sample E FTIR Spectroscopy C->E Fill Gas Cell F NMR Spectroscopy C->F Prepare NMR Tube G Determine Chemical Purity & Identify Impurities D->G H Quantify H₂S and HDS E->H I Determine Isotopic Purity F->I J Tabulate Comparative Data G->J H->J I->J K Generate Comparison Guide J->K

This compound Purity Analysis Workflow

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducible and comparable results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity and Impurity Identification

This method is designed to separate and identify volatile impurities within the this compound gas.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A suitable column for separating light gases and sulfur compounds, such as a porous layer open tubular (PLOT) column (e.g., Agilent J&W PoraBOND Q or similar).

  • Carrier Gas: High-purity helium at a constant flow rate (e.g., 1-2 mL/min).

  • Injection: A gas-tight syringe or a gas sampling valve for controlled and reproducible injection of the this compound gas. A split injection is recommended to avoid overloading the column.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Hold: Maintain 200°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 10 to 200.

    • Source Temperature: 230°C.

  • Data Analysis:

    • The peak corresponding to this compound (D₂S) will have a mass-to-charge ratio (m/z) of 36.

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST). Common potential impurities include hydrogen sulfide (H₂S, m/z 34), hydrogen this compound (HDS, m/z 35), carbon dioxide (CO₂, m/z 44), carbon disulfide (CS₂, m/z 76), and other sulfur-containing compounds.

    • Quantify the chemical purity by calculating the peak area percentage of D₂S relative to the total peak area of all components in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy for H₂S and HDS Quantification

FTIR spectroscopy provides a non-destructive method to quantify the presence of hydrogen-containing isotopologues.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a gas cell (e.g., 10 cm path length).

  • Gas Cell Preparation: Evacuate the gas cell to remove atmospheric gases before introducing the this compound sample.

  • Data Acquisition:

    • Resolution: 1 cm⁻¹.

    • Scans: Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic vibrational bands for H₂S, HDS, and D₂S. The fundamental stretching frequencies for H₂S are around 2615 cm⁻¹ and 2626 cm⁻¹, while for D₂S they are shifted to lower wavenumbers (around 1892 cm⁻¹ and 1896 cm⁻¹). The HDS molecule will exhibit its own distinct vibrational frequencies.

    • Develop a calibration curve using standards of known H₂S/D₂S ratios, if available.

    • Alternatively, use the integrated absorbance of the characteristic peaks to estimate the relative concentrations of H₂S and HDS as impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Determination

Deuterium (²H) NMR is a direct method to determine the isotopic enrichment of the this compound.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: A specialized gas NMR tube or a standard 5 mm NMR tube can be used by carefully bubbling the this compound gas through a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) at low temperature to dissolve a sufficient concentration for analysis.

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum.

    • The presence of a signal corresponding to H₂S or HDS will indicate incomplete deuteration. The chemical shift will be similar to that of H₂S in the chosen solvent.

    • The absence or very low intensity of any proton signals confirms high isotopic purity.

  • ²H NMR Spectroscopy:

    • Acquire a deuterium NMR spectrum.

    • A strong singlet corresponding to D₂S should be observed.

    • The isotopic purity (in atom % D) can be determined by comparing the integral of the D₂S signal to the integral of any residual HDS signal in the ¹H NMR spectrum, or by using a calibrated internal standard. For highly deuterated compounds, ²H NMR provides a more accurate measure of enrichment.[1]

  • Data Analysis: The isotopic purity is calculated as:

    • Isotopic Purity (atom % D) = [Integral(D) / (Integral(D) + Integral(H))] x 100

Concluding Remarks

A thorough and multi-faceted analytical approach is paramount for verifying the purity of commercial this compound. By systematically applying GC-MS, FTIR, and NMR spectroscopy, researchers can obtain a comprehensive profile of both chemical and isotopic purity. This allows for an informed selection of suppliers based on empirical data, ensuring the reliability and reproducibility of experimental results in sensitive applications such as drug development and mechanistic studies.

References

Cross-Verification of D2S Concentration: A Comparative Guide to HPLC-UV and LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic compounds is a cornerstone of drug development and clinical research. Cross-verification of a compound's concentration using multiple analytical techniques is crucial for ensuring data integrity and reliability. This guide provides an objective comparison of two widely used analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the hypothetical compound D2S.

This document outlines the experimental protocols for each method and presents supporting data to aid in the selection of the most appropriate technique for specific research needs. While HPLC-UV offers a cost-effective and reliable solution for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations in complex biological matrices are expected.[1]

Quantitative Performance Comparison

The selection of an analytical technique is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters for the analysis of D2S using HPLC-UV and LC-MS/MS, based on validated methods for analogous compounds.

Performance ParameterHPLC-UVLC-MS/MS
Linearity Range 15.62 - 2000 ng/mL[2]0.1 - 100 ng/mL[3][4]
Limit of Detection (LOD) 7.82 ng/mL0.05 ng/mL[5]
Limit of Quantification (LOQ) 10.45 ng/mL[2]0.1 ng/mL[5]
Accuracy (% Recovery) >98%92.7 - 108.5%[4]
Precision (%RSD) < 2%[6]< 15%[4][7]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide representative methodologies for the quantification of D2S using both HPLC-UV and LC-MS/MS.

Protocol 1: D2S Quantification by HPLC-UV

This method is suitable for the quantification of D2S in less complex matrices, such as pharmaceutical formulations.

1. Materials and Reagents:

2. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the D2S reference standard and the IS in methanol.[2]

  • Working Solutions: Prepare serial dilutions of the D2S stock solution with the mobile phase to create working solutions for calibration standards.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of the plasma sample, add 50 µL of the IS working solution and vortex for 2 minutes.[2]

    • Add 750 µL of ice-cold acetonitrile to precipitate plasma proteins.[2]

    • Centrifuge the mixture at 12,000 rpm for 12 minutes at 4°C.[2]

    • Transfer the supernatant to a clean tube, and reconstitute with 500 µL of the mobile phase.[2]

    • Inject 20 µL of the final solution into the HPLC system.[2]

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic mixture of methanol and water (containing 0.05% glacial acetic acid) in a 70:30 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 248 nm.[2]

  • Column Temperature: Ambient.

Protocol 2: D2S Quantification by LC-MS/MS

This method is highly sensitive and selective, making it ideal for the quantification of D2S in complex biological matrices like human plasma.

1. Materials and Reagents:

  • D2S reference standard

  • A suitable internal standard (IS), preferably a deuterated analog of D2S.

  • HPLC-grade acetonitrile, methanol, and water.[8]

  • Formic acid or ammonium (B1175870) acetate.[8]

  • Extraction solvent such as methyl tert-butyl ether (MTBE).[8]

2. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of D2S and the IS by dissolving them in methanol or a 50:50 (v/v) mixture of acetonitrile and water.[8]

  • Working Solutions: Create working solutions for calibration standards and quality control (QC) samples through serial dilutions of the stock solutions.[8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of a plasma sample, add 50 µL of the IS working solution and briefly vortex.[8]

    • Add 3 mL of MTBE as the extraction solvent.[8]

    • Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.[8]

    • Transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.[8]

    • Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial for analysis.[8]

3. LC-MS/MS Conditions:

  • LC System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[1]

  • Column: A reversed-phase C18 column (e.g., 50 mm x 4.6 mm, 3.5 µm).[3]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.[3]

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity.[3]

Visualizations

To further clarify the processes and principles discussed, the following diagrams have been generated.

CrossVerificationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Comparison Sample Biological or Formulation Sample Prep Extraction / Dilution Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC LCMS LC-MS/MS Analysis Prep->LCMS DataHPLC Concentration Data (HPLC-UV) HPLC->DataHPLC DataLCMS Concentration Data (LC-MS/MS) LCMS->DataLCMS Compare Statistical Comparison (e.g., Bland-Altman plot) DataHPLC->Compare DataLCMS->Compare Result Verified D2S Concentration Compare->Result

Caption: Workflow for Cross-Verification of D2S Concentration.

AnalyticalTechniqueComparison cluster_hplcuv HPLC-UV Principle cluster_lcmsms LC-MS/MS Principle hplc_sep Chromatographic Separation (HPLC) uv_detect UV/Vis Detector hplc_sep->uv_detect hplc_signal Absorbance vs. Time (Chromatogram) uv_detect->hplc_signal hplc_quant Quantification via Beer-Lambert Law hplc_signal->hplc_quant lc_sep Chromatographic Separation (LC) ms_ion Ionization Source (e.g., ESI) lc_sep->ms_ion ms_q1 Quadrupole 1 (Precursor Ion Selection) ms_ion->ms_q1 ms_q2 Quadrupole 2 (Collision Cell - Fragmentation) ms_q1->ms_q2 ms_q3 Quadrupole 3 (Product Ion Selection) ms_q2->ms_q3 ms_detect Detector ms_q3->ms_detect ms_signal Ion Count vs. Time (MRM Chromatogram) ms_detect->ms_signal ms_quant Quantification via Ion Intensity ms_signal->ms_quant start Analyte in Solution start->hplc_sep start->lc_sep

Caption: Principles of HPLC-UV and LC-MS/MS Detection.

References

Isotopic Enrichment Analysis of Deuterated Substrates for Kinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of metabolic and enzymatic reactions is paramount for elucidating biological mechanisms and developing novel therapeutics. The use of deuterated substrates (D-S) provides a powerful tool for these kinetic studies through the analysis of isotopic enrichment. This guide offers an objective comparison of common analytical techniques for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Isotopic Enrichment Analysis

The choice of analytical technique for quantifying isotopic enrichment is critical and depends on factors such as the required sensitivity, the complexity of the sample, and the specific kinetic parameters being investigated. The most common methods include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Isotope Ratio Mass Spectrometry (IRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separates volatile compounds before ionization and mass analysis.[1]Separates compounds in liquid phase before ionization and mass analysis.[1]Measures the ratio of stable isotopes with very high precision.Detects the nuclear spin properties of isotopes.[2]
Sensitivity HighVery HighExtremely HighLower
Sample Throughput High[1]High[1]Lower[1]Moderate
Sample Preparation Often requires derivatization to increase volatility.[1]Minimal, compatible with a wide range of biological samples.Can be laborious.[1]Relatively simple, non-destructive.
Key Advantages Robust, extensive libraries for metabolite identification.Versatile, suitable for a wide range of polar and non-polar compounds.Gold standard for high-precision isotope ratio measurements.Provides positional information of the isotope within the molecule.[2]
Key Limitations Limited to volatile and thermally stable compounds.Potential for matrix effects and ion suppression.Lower throughput, provides bulk isotope ratio rather than positional information.Lower sensitivity, may require higher concentrations of labeled substrate.[3]
Typical Applications Metabolic flux analysis, particularly for central carbon metabolism.[1]Pharmacokinetic studies, broad-scale metabolomics.Tracing elemental cycles, high-precision kinetic isotope effect (KIE) studies.Elucidating reaction mechanisms, determining intramolecular isotope distribution.[2]

Experimental Protocols

General Workflow for Kinetic Studies using Deuterated Substrates

A typical experimental workflow for kinetic analysis using a deuterated substrate involves the introduction of the labeled compound into a biological system, followed by sample collection at various time points, metabolite extraction, and instrumental analysis to determine the rate of substrate conversion and product formation.

Experimental Workflow cluster_0 Biological System cluster_1 Sample Processing cluster_2 Analysis A Introduction of Deuterated Substrate (D-S) B Incubation and Reaction A->B C Time-course Sample Collection B->C D Metabolite Extraction C->D E Isotopic Enrichment Analysis (MS or NMR) D->E F Data Processing and Kinetic Modeling E->F

Caption: General experimental workflow for kinetic studies.

Competitive Kinetic Isotope Effect (KIE) Measurement using NMR Spectroscopy

This method is highly precise for determining KIEs by monitoring the reaction of a mixture of deuterated and non-deuterated substrates in real-time.[4]

Methodology:

  • Sample Preparation: A mixture containing a known ratio of the deuterated and non-deuterated substrate is prepared. For enzymatic reactions, the enzyme and any necessary co-factors are added to a suitable buffer solution in an NMR tube.[4]

  • NMR Data Acquisition: A series of 1D or 2D NMR spectra (e.g., ¹H, ¹³C) are acquired over the course of the reaction.[4]

  • Data Processing: The spectra are processed to obtain high-resolution data.

  • Integration and Analysis: The relative integrals of the signals corresponding to the deuterated and non-deuterated species (either reactant or product) are measured at different time points.[4]

  • KIE Calculation: The KIE is calculated from the change in the ratio of the two isotopologues as a function of reaction progress.[4]

KIE Measurement using Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a powerful technique for accurately measuring small isotope ratios, making it suitable for determining small KIEs.[4]

Methodology:

  • Reaction Setup: Parallel reactions are set up with the deuterated and non-deuterated substrates under identical conditions.

  • Sample Collection: Aliquots are taken from each reaction at specific time points and the reaction is quenched.

  • Sample Preparation: The product of interest is isolated and purified from the reaction mixture.

  • IRMS Analysis: The purified products are analyzed by IRMS to determine the precise isotope ratio.

  • KIE Calculation: The KIE is calculated by comparing the reaction rates of the deuterated and non-deuterated substrates.

Signaling Pathway Example: Enzyme-Catalyzed Reaction

The kinetic isotope effect can provide valuable insights into the rate-determining step of an enzyme-catalyzed reaction. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step.

Enzyme Catalysis E Enzyme (E) ES Enzyme-Substrate Complex (E-S) E->ES k1 S Substrate (S-H or S-D) EP Enzyme-Product Complex (E-P) ES->EP k2 (rate-determining step) P Product (P) EP->E k3

Caption: A simplified enzyme-catalyzed reaction pathway.

Logical Relationship: Interpreting Kinetic Isotope Effects

The magnitude of the KIE can help to distinguish between different reaction mechanisms.

KIE Interpretation KIE Kinetic Isotope Effect (kH/kD) Primary Primary KIE (kH/kD > 2) KIE->Primary Secondary Secondary KIE (kH/kD ≈ 1) KIE->Secondary Inverse Inverse KIE (kH/kD < 1) KIE->Inverse Mechanism1 Bond to isotope is broken in rate-determining step. Primary->Mechanism1 Mechanism2 Isotopic substitution is at a position not directly involved in bond breaking. Secondary->Mechanism2 Mechanism3 Heavier isotope leads to a faster reaction rate. Inverse->Mechanism3

Caption: Interpretation of different types of KIEs.

References

A Comparative Analysis of Experimental and Calculated Rotational Constants of Dideuterium Sulfide (D₂S)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists, presenting a side-by-side comparison of experimentally determined and theoretically calculated rotational constants of dideuterium sulfide (B99878) (D₂S). This guide includes detailed methodologies, quantitative data summarized in a clear tabular format, and a visualization of the comparative workflow.

Introduction

Dideuterium sulfide (D₂S), a deuterated isotopologue of hydrogen sulfide, is a molecule of significant interest in molecular spectroscopy and astrophysics. Its rotational spectrum provides a sensitive probe of its molecular structure and dynamics. The precise determination of its rotational constants through both experimental measurements and theoretical calculations is crucial for understanding its physical and chemical properties. This guide provides a detailed comparison of the ground state rotational constants of D₂S obtained from high-resolution far-infrared and microwave spectroscopy with those derived from various ab initio quantum chemical calculations.

Methodologies

Experimental Protocol: Far-Infrared and Microwave Spectroscopy

The experimental rotational constants of D₂S were determined through the analysis of its pure rotational absorption spectrum. A high-resolution far-infrared grating instrument was utilized to record the spectra of D₂S gas at low pressures.

The sample of D₂S was contained in an absorption cell approximately 9 cm in diameter and 15 cm in length, with high-density polyethylene (B3416737) windows. To minimize interference fringes in the spectrum, one surface of each window was peened. A similar thickness of polyethylene was placed in the reference beam to compensate for the absorption of the cell material. The gas pressures were typically maintained between 20 and 50 torr.

The analysis of the far-infrared spectrum was combined with microwave data using a combination-difference method. This approach allowed for the simultaneous refinement of the rotational constants (A₀, B₀, and C₀) and the centrifugal distortion parameters, leading to a more accurate determination of the ground state inertial parameters.

Computational Protocols: Ab Initio Calculations

The theoretical rotational constants of D₂S are typically calculated using ab initio quantum chemical methods. These calculations begin with the optimization of the molecular geometry to find the minimum energy structure. From this optimized geometry, the moments of inertia (Iₐ, Iₑ, and Iₓ) are calculated, which are then used to determine the equilibrium rotational constants (Aₑ, Bₑ, and Cₑ).

To facilitate a more direct comparison with experimental ground state constants (A₀, B₀, C₀), corrections for zero-point vibrational effects are often applied to the equilibrium constants. The accuracy of the calculated rotational constants is highly dependent on the level of theory and the basis set employed. Commonly used methods include:

  • Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] : Often considered the "gold standard" for its high accuracy.

  • Møller-Plesset perturbation theory of the second order (MP2) : A widely used method that includes electron correlation.

  • Density Functional Theory (DFT) : A class of methods that use various functionals (e.g., B3LYP) to approximate the exchange-correlation energy.

The choice of the basis set, which describes the atomic orbitals (e.g., cc-pVTZ, aug-cc-pVQZ), also significantly influences the accuracy of the results.

Data Presentation: Comparison of Rotational Constants

The following table summarizes the experimentally determined ground state rotational constants for D₂S and provides a placeholder for theoretically calculated values. The inclusion of calculated data from various levels of theory would allow for a direct assessment of their accuracy against the experimental benchmark.

MethodBasis SetA (cm⁻¹)B (cm⁻¹)C (cm⁻¹)A (MHz)B (MHz)C (MHz)
Experimental -5.49184.51132.4445164641.7135243.673282.0
Calculated (Example)e.g., CCSD(T)ValueValueValueValueValueValue
Calculated (Example)e.g., B3LYPValueValueValueValueValueValue

Note: The calculated values are placeholders and would be populated with data from specific theoretical studies.

Visualization of the Comparative Workflow

The relationship between the experimental and theoretical determination of the rotational constants of D₂S can be visualized as a logical workflow.

G cluster_exp Experimental Determination cluster_calc Theoretical Calculation exp_setup Far-Infrared & Microwave Spectroscopy exp_data Rotational Spectrum of D₂S exp_setup->exp_data exp_analysis Combination-Difference Analysis exp_data->exp_analysis exp_results Experimental Rotational Constants (A₀, B₀, C₀) exp_analysis->exp_results comparison Comparison & Analysis exp_results->comparison calc_method Ab Initio Method Selection (e.g., CCSD(T), DFT) calc_geom Geometry Optimization calc_method->calc_geom calc_moi Calculation of Moments of Inertia calc_geom->calc_moi calc_results Calculated Rotational Constants (Aₑ, Bₑ, Cₑ) calc_moi->calc_results vib_corr Vibrational Correction calc_results->vib_corr calc_results->comparison Equilibrium Constants (Aₑ, Bₑ, Cₑ) vib_corr->comparison Corrected Constants (A₀, B₀, C₀)

Workflow for comparing experimental and theoretical rotational constants.

Conclusion

This guide outlines the experimental and computational methodologies for determining the rotational constants of D₂S. The presented experimental values serve as a reliable benchmark for validating the accuracy of theoretical models. A comprehensive comparison with calculated constants from a range of ab initio methods would provide valuable insights into the performance of these computational techniques for predicting the spectroscopic properties of small, sulfur-containing molecules. Such comparative studies are essential for refining theoretical models and for the confident application of computational chemistry in fields where experimental data may be scarce.

A Comparative Guide to Deuterium Labeling: Evaluating the Efficiency of D2S and D2O in H/D Exchange Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of deuterium (B1214612) into organic molecules is a critical tool for elucidating reaction mechanisms, studying metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates. Hydrogen/Deuterium (H/D) exchange reactions offer a direct and efficient route for this transformation. This guide provides an objective comparison of two potential deuterium sources, deuterium sulfide (B99878) (D2S) and deuterium oxide (D2O), evaluating their efficiency, applicability, and safety in H/D exchange reactions, supported by experimental data and detailed protocols.

Executive Summary

Deuterium oxide (D₂O), or heavy water, stands as the most common, versatile, and cost-effective reagent for a wide array of hydrogen/deuterium exchange reactions in solution-phase organic synthesis. Its utility is well-documented and spans acid-catalyzed, base-catalyzed, and transition-metal-catalyzed transformations, often achieving high levels of deuterium incorporation.

In stark contrast, deuterium sulfide (D₂S) is a highly specialized reagent primarily employed in the niche application of gas-phase H/D exchange studies within a mass spectrometer. This technique is a powerful tool for probing the gas-phase structure and reactivity of biomolecules, particularly oligonucleotides. However, its use as a general deuterating agent in synthetic organic chemistry is not established, largely due to its extreme toxicity, flammability, and gaseous nature, which necessitate specialized handling procedures.

This guide will delineate the distinct applications of D₂S and D₂O, providing a clear comparison of their reaction conditions, efficiency, and the necessary experimental setups.

Comparison of D2S and D2O in H/D Exchange Reactions

FeatureThis compound (D2S)Deuterium Oxide (D2O)
Primary Application Gas-phase H/D exchange for structural analysis of biomolecules in mass spectrometry.[1]Broadly used in solution-phase H/D exchange for deuterating organic molecules.[2][3][4]
Physical State Gas at standard temperature and pressure.[5]Liquid at standard temperature and pressure.
Efficiency Effective for labile hydrogens in the gas phase; efficiency depends on gas-phase basicity/acidity of the analyte.[1]High efficiency for a wide range of C-H bonds (acidic, benzylic, etc.) and labile hydrogens, often achieving >90% deuterium incorporation.[3][6]
Reaction Conditions Gas-phase reaction within a mass spectrometer's collision cell; reaction times from milliseconds to seconds.[1]Solution-phase reactions, often requiring elevated temperatures, catalysts (acid, base, or metal), and reaction times from hours to days.[6][7][8][9]
Safety Concerns Extremely toxic, flammable, and corrosive gas.[5][10][11] Requires specialized handling in a well-ventilated area or glovebox.Non-toxic and non-flammable. Standard laboratory handling procedures apply.
Cost & Availability More expensive and less readily available than D2O.[12]Relatively inexpensive and widely available.[2]

Experimental Protocols and Methodologies

This compound (D2S): Gas-Phase H/D Exchange

The primary application of D2S in H/D exchange is for probing the structure of gas-phase ions. This technique provides valuable information about the solvent accessibility of different parts of a molecule.

Experimental Workflow for Gas-Phase HDX with D2S:

Gas-Phase H/D Exchange with D2S Workflow cluster_0 Sample Preparation & Ionization cluster_1 Mass Spectrometry A Analyte Solution B Electrospray Ionization (ESI) A->B C Mass Selection of Analyte Ions B->C D Introduction into Collision Cell C->D E Reaction with D2S Gas D->E F Mass Analysis of Deuterated Ions E->F G Determine Number of Exchanged Hydrogens F->G Data Analysis

A simplified workflow for gas-phase H/D exchange experiments using D2S in a mass spectrometer.

Detailed Protocol for Gas-Phase H/D Exchange with D2S (for Oligonucleotides):

  • Ion Generation: The oligonucleotide of interest is dissolved in a suitable solvent and introduced into a hybrid quadrupole-Fourier transform ion cyclotron resonance mass spectrometer via electrospray ionization.

  • Ion Selection: The desired multiply charged oligonucleotide anions are mass-selected in the quadrupole.

  • H/D Exchange: The selected ions are directed into an external collision cell filled with D2S gas at a controlled pressure.

  • Reaction Time: The ions are trapped in the collision cell for a defined period, ranging from milliseconds to several seconds, to allow for the exchange of labile hydrogens with deuterium.[1]

  • Mass Analysis: The resulting deuterated ions are then passed to the Fourier transform ion cyclotron resonance cell for high-resolution mass analysis.

  • Data Interpretation: The mass shift observed corresponds to the number of hydrogens that have been exchanged for deuterium, providing insights into the gas-phase structure of the oligonucleotide.

The mechanism is proposed to be a relay process where D2S interacts with both a charged site (like a phosphate (B84403) group) and a neutral nucleobase through hydrogen bonding, facilitating the deuterium exchange.[1]

Deuterium Oxide (D2O): Solution-Phase H/D Exchange

D2O is the workhorse for introducing deuterium into organic molecules in a synthetic laboratory setting. The choice of methodology depends on the nature of the C-H bond to be deuterated.

This method is effective for exchanging acidic protons, such as those alpha to a carbonyl group.[13][14]

Experimental Workflow for Base-Catalyzed H/D Exchange:

Base-Catalyzed H/D Exchange Workflow A Substrate Dissolved in D2O B Add Base Catalyst (e.g., NaOD, K2CO3) A->B C Heat Reaction Mixture (if necessary) B->C D Monitor Reaction Progress (e.g., NMR, MS) C->D E Work-up and Purification D->E F Analyze Deuterium Incorporation E->F Characterization Metal-Catalyzed H/D Exchange Workflow A Substrate and Metal Catalyst in D2O B Add Co-reagent (e.g., H2, Al) if required A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Reaction Progress C->D E Filter Catalyst and Purify Product D->E F Determine Regioselectivity and %D E->F Analysis Deuterium Source Selection Logic Start Goal: H/D Exchange Q1 Application? Start->Q1 GasPhase Gas-Phase Structural Analysis (MS) Q1->GasPhase Gas-Phase SolutionPhase Solution-Phase Organic Synthesis Q1->SolutionPhase Solution-Phase UseD2S Use D2S GasPhase->UseD2S UseD2O Use D2O SolutionPhase->UseD2O

References

Safety Operating Guide

Proper Disposal of Deuterium Sulfide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of deuterium (B1214612) sulfide (B99878) (D₂S), a highly toxic and flammable gas. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulatory standards. Given the hazardous nature of deuterium sulfide, all disposal activities must be conducted with strict adherence to safety protocols and in accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

This compound, like its non-isotopic counterpart hydrogen sulfide, is a hazardous substance that requires careful handling. It is fatal if inhaled, causes severe skin burns and eye damage, and is very toxic to aquatic life.[1] All personnel handling this compound must be thoroughly trained on its properties and the necessary safety precautions.

Personal Protective Equipment (PPE):

  • Respiratory Protection: A self-contained breathing apparatus (SCBA) or a supplied-air respirator is mandatory when handling this compound.[1]

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection: A flame-retardant and chemical-resistant suit, along with chemical-resistant gloves and boots, must be worn.

Engineering Controls:

  • All work with this compound must be conducted in a well-ventilated area, preferably within a certified fume hood.

  • Use spark-proof tools and explosion-proof equipment to prevent ignition.[1]

  • A calibrated gas detection system with an alarm should be in place to monitor for leaks.

Quantitative Hazard Data

The following table summarizes key quantitative data regarding the hazards of this compound and its analogue, hydrogen sulfide.

Hazard ParameterValueSpeciesNotes
LC50 (Inhalation) 444 ppmRatLethal concentration for 50% of the test subjects.[1]
Explosive Limits 4 - 46 vol %The range of concentrations in air that will support a flame or explosion.[1]
NIOSH REL-Ceiling 10 ppmHumanRecommended permissible exposure ceiling. Not to be exceeded, except for a single 10-minute period in an 8-hour shift with no other measurable exposure.[2]
OSHA PEL-Ceiling 20 ppmHumanPermissible exposure ceiling. Not to be exceeded, except for a single 10-minute period in an 8-hour shift with no other measurable exposure.[2]
OSHA PEL-Peak 50 ppmHumanPeak permissible exposure. This level must never be exceeded.[2]
NIOSH IDLH 100 ppmHumanImmediately dangerous to life and health. This level interferes with the ability to escape.[2]

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] In-laboratory treatment of small quantities of sulfides may be possible under specific circumstances but should only be performed by highly trained personnel with a thorough understanding of the chemical reactions and risks involved.

Procedure 1: Preparation for Professional Disposal (Recommended)

This is the standard and safest procedure for the disposal of this compound.

1. Secure the Cylinder:

  • Ensure the this compound lecture bottle or cylinder is securely capped and the valve is tightly closed.
  • Place the cylinder in a well-ventilated, designated hazardous waste accumulation area, away from heat, sparks, and incompatible materials such as strong oxidizing agents and strong bases.[1]

2. Labeling:

  • Attach a hazardous waste tag to the cylinder.
  • The label must clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., Flammable Gas, Acute Toxicity, Corrosive, Environmental Hazard).[1][3]
  • Include the accumulation start date and the name of the generating laboratory and principal investigator.

3. Arrange for Pickup:

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.
  • Provide them with a copy of the Safety Data Sheet (SDS) for this compound.

Procedure 2: In-Laboratory Neutralization of Small Residual Amounts (Expert Use Only)

This procedure is only for trace amounts of this compound gas and should be considered only when professional disposal of the primary container is not feasible for the residual gas. This should be performed in a fume hood with continuous monitoring.

Experimental Protocol:

Objective: To convert small amounts of gaseous this compound into a less hazardous, water-soluble sulfide salt.

Materials:

  • Sodium hydroxide (B78521) (NaOH) solution, 1 M

  • Gas washing bottle or bubbler

  • Inert gas (e.g., nitrogen or argon) for purging

  • Appropriate tubing and connectors

Methodology:

  • Set up a gas washing bottle containing a 1 M NaOH solution in a fume hood.

  • Ensure all connections are secure and leak-tested.

  • Slowly bubble the residual this compound gas from the cylinder through the NaOH solution. The reaction is as follows: D₂S + 2NaOH → Na₂S + 2DHO

  • The flow rate should be slow enough to ensure complete reaction.

  • After all the this compound has been bubbled through the solution, purge the system with an inert gas to remove any remaining D₂S.

  • The resulting sodium sulfide solution is still a hazardous waste due to its corrosivity (B1173158) and potential to release hydrogen sulfide if acidified. It must be collected, labeled as "Hazardous Waste: Sodium Sulfide Solution," and disposed of through a licensed hazardous waste contractor.

Disposal Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start This compound Waste Generated is_cylinder Is it a lecture bottle or gas cylinder? start->is_cylinder prep_for_pickup Prepare for Professional Disposal (Procedure 1) is_cylinder->prep_for_pickup Yes is_residual Is it a small residual amount of gas? is_cylinder->is_residual No contact_ehs Contact EH&S or Licensed Contractor for Pickup prep_for_pickup->contact_ehs expert_neutralization In-Lab Neutralization (Procedure 2 - Expert Use Only) is_residual->expert_neutralization Yes is_residual->contact_ehs No collect_solution Collect and Label Resulting Solution expert_neutralization->collect_solution collect_solution->contact_ehs end Proper Disposal Complete contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Deuterium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Deuterium Sulfide (B99878) (D₂S), ensuring that your vital work can proceed without compromising safety. The following procedural guidance and operational plans are designed to instill confidence and build a foundation of trust in your laboratory safety protocols.

Deuterium sulfide is a highly toxic, flammable, and corrosive gas that demands stringent safety measures. Adherence to these guidelines is critical to prevent exposure and ensure a safe laboratory environment.

Hazard Summary

Understanding the hazards associated with this compound is the first step in safe handling. The following table summarizes its primary classifications.[1][2]

Hazard ClassificationDescription
Flammable Gas Category 1: Extremely flammable gas.[1][2]
Gas Under Pressure Liquefied gas: Contains gas under pressure; may explode if heated.[1][2]
Acute Toxicity (Inhalation) Category 2: Fatal if inhaled.[1]
Skin Corrosion/Irritation Causes severe skin burns.[1]
Serious Eye Damage/Irritation Causes serious eye damage.[1]
Acute Toxicity (Oral) Toxic if swallowed.[1]
Acute Toxicity (Dermal) Harmful if absorbed through skin.[1]
Hazardous to the Aquatic Environment Acute and Chronic Category 1: Very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE.

Body PartProtective EquipmentSpecifications
Respiratory Full-facepiece Self-Contained Breathing Apparatus (SCBA) or a full-facepiece supplied-air respirator.NIOSH/MSHA approved.[1]
Eyes/Face Chemical safety goggles and a face shield.Must be worn in conjunction with respiratory protection.[1]
Hands Chemical resistant gloves.Consult glove manufacturer's specifications for compatibility.
Body Flame-retardant and chemical-resistant protective clothing.To be worn over normal clothing.[3]
Feet Safety-toed boots.

Operational Plan: Step-by-Step Handling Procedures

Meticulous planning and execution are crucial for the safe handling of this compound.

1. Preparation and System Setup:

  • Ventilation: All work with this compound must be conducted in a properly functioning fume hood or a well-ventilated area.[1]

  • Equipment: Use only explosion-proof equipment.[1] Ensure all tubing and fittings are compatible with this compound and are leak-tested before use.

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[1][3] Post "No Smoking" signs.[1]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4] A fire extinguisher suitable for gas fires (e.g., dry chemical or carbon dioxide) should be nearby.[1]

2. Gas Handling:

  • Cylinder Inspection: Before use, inspect the cylinder for any signs of damage or leaks.

  • Cylinder Connection: Secure the cylinder in an upright position. Use the correct regulator and connection fittings. Do not use adapters.

  • Flow Control: Open the cylinder valve slowly. Do not open the main cylinder valve more than one-half turn.

  • Leak Detection: After opening the valve, check for leaks using a suitable leak detection solution or an appropriate gas detector.

3. Post-Handling:

  • System Purge: Once the procedure is complete, purge the entire system with an inert gas (e.g., nitrogen or argon).

  • Cylinder Closure: Close the cylinder valve securely.

  • Storage: Store this compound cylinders in a cool, dry, well-ventilated, and secure area, away from incompatible materials such as oxidizing agents and strong bases.[1] Protect cylinders from direct sunlight.[3]

Emergency Response Plan: Gas Leak

In the event of a this compound leak, immediate and decisive action is required.

GasLeakWorkflow cluster_detection Detection cluster_response Immediate Response cluster_ppe Don PPE cluster_containment Containment & Ventilation cluster_notification Notification Detect Alarm Activation / Odor Detection Evacuate Evacuate Immediate Area Detect->Evacuate Alert Alert Personnel & Activate Emergency Alarm Evacuate->Alert Isolate Isolate the Source (If Safe to Do So) Alert->Isolate Assess Situation CallEmergency Call Emergency Services Alert->CallEmergency DonSCBA Don SCBA & Full Protective Gear Isolate->DonSCBA If Leak Continues StopLeak Stop the Leak (If Trained & Safe) DonSCBA->StopLeak Ventilate Increase Ventilation to Disperse Gas StopLeak->Ventilate

Caption: Workflow for responding to a this compound gas leak.

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Collection: All waste materials contaminated with this compound should be collected in designated, labeled, and sealed containers.

  • Disposal Method: The primary method for disposal is incineration in a chemical incinerator equipped with an afterburner and a scrubber.[1] This should only be performed by a licensed hazardous waste disposal company.

  • Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[4]

By implementing these comprehensive safety and handling protocols, you can mitigate the risks associated with this compound and ensure the well-being of all laboratory personnel. This commitment to safety is the bedrock of innovative and successful research.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.